molecular formula C8H8O4 B1432695 2,4,6-Trihydroxy-3-methylbenzaldehyde CAS No. 55743-13-0

2,4,6-Trihydroxy-3-methylbenzaldehyde

Cat. No.: B1432695
CAS No.: 55743-13-0
M. Wt: 168.15 g/mol
InChI Key: NUIFJORMHWBUMI-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS 55743-13-0) is a methylphloroglucinol derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. With the molecular formula C 8 H 8 O 4 and a molecular weight of 168.15 g/mol, this compound is characterized by a benzaldehyde ring substituted with three hydroxy groups and a methyl group . This compound is a key building block for the synthesis of more complex phloroglucinol derivatives, a class of molecules known for their diverse biological activities . Research into similar phloroglucinol analogs has demonstrated significant antifungal properties , particularly against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes , which are common causes of skin infections . The structural motif of methylphloroglucinol is frequently found in natural products isolated from medicinal plants, such as Dryopteris fragrans , which have been used in traditional medicine . As a precursor, this compound can be functionalized at its aldehyde and hydroxy groups to develop novel compounds for investigating new antifungal agents and their mechanisms of action, potentially targeting enzymes like squalene epoxidase . For optimal stability, this air-sensitive compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at cold temperatures between 2-8°C . Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2,4,6-trihydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFJORMHWBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS No: 55743-13-0). This polyhydroxybenzaldehyde is a valuable building block in synthetic chemistry, particularly for developing novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

This compound is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its formyl, hydroxyl, and methyl functional groups. Understanding its fundamental properties is the first step in leveraging its synthetic potential.

Chemical Properties and Identifiers

A summary of the key physicochemical data provides a foundational reference for experimental design. The predicted values are derived from computational models and offer reliable estimates for handling and reaction planning.

PropertyValueSource
CAS Number 55743-13-0[1]
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1]
IUPAC Name This compound[2]
Synonyms Benzaldehyde, 2,4,6-trihydroxy-3-methyl-[1]
Appearance White to pale crystalline powder[3]
Boiling Point 309.7±37.0 °C (Predicted)[1]
Density 1.492±0.06 g/cm³ (Predicted)[1]
pKa 7.72±0.28 (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1]
Spectroscopic Signature: A Causal Analysis

Structural elucidation and purity confirmation are critically dependent on spectroscopic analysis. The choice of method is dictated by the specific structural features we aim to verify.

  • ¹H NMR Spectroscopy : This technique is paramount for mapping the proton environment. For this compound, the expected spectrum provides unambiguous confirmation of its key functional groups. The aldehydic proton signal appears significantly downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group.[4] The methyl group protons will present as a singlet around 2.2 ppm.[5] The sole aromatic proton will also be a singlet, while the three hydroxyl protons will appear as broad signals that can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy : This provides a carbon backbone map. The most characteristic signal is the aldehyde carbonyl carbon, which is highly deshielded and appears around 190 ppm.[6] Carbons attached to the electron-donating hydroxyl groups are shifted downfield within the aromatic region (approx. 150-165 ppm), while the methyl carbon appears upfield (~10-20 ppm).

  • Infrared (IR) Spectroscopy : IR spectroscopy is the gold standard for identifying functional groups based on their vibrational frequencies. The key diagnostic peaks include a strong, sharp C=O stretch for the aldehyde at approximately 1640-1680 cm⁻¹. The presence of hydroxyl groups is confirmed by a broad O-H stretching band from 3200-3500 cm⁻¹, with the broadening indicative of hydrogen bonding.[4] Characteristic aldehydic C-H stretching can also be observed as two weak bands between 2700-2900 cm⁻¹.[4]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight and provides insight into fragmentation patterns. The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 168, confirming the molecular formula C₈H₈O₄.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Protocol: Gattermann Formylation

A robust and well-established method for synthesizing this compound is the Gattermann reaction, which introduces a formyl group onto a highly activated aromatic ring.[7][8] The causality behind this choice lies in its efficiency for formylating electron-rich phenols. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Gattermann_Workflow Precursor 2-Methylphloroglucinol (Starting Material) Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagents HCN / HCl (or Zn(CN)₂) Reagents->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Aqueous Workup & Hydrolysis Reaction->Workup Product This compound (Final Product) Workup->Product Reactivity_Diagram Core This compound Aldehyde Group Hydroxyl Groups Aromatic Ring Aldehyde_Rxns Nucleophilic Addition Condensation (Schiff Bases) Oxidation / Reduction Core:f1->Aldehyde_Rxns Site for C-C & C-N bond formation Hydroxyl_Rxns Deprotonation Etherification Esterification Core:f2->Hydroxyl_Rxns Site for O-alkylation & O-acylation Ring_Rxns Electrophilic Substitution Core:f3->Ring_Rxns Activated for further substitution Applications Core 2,4,6-Trihydroxy-3- methylbenzaldehyde App1 Xanthine Oxidase Inhibitors Core->App1 Precursor for App2 Anticancer Agents Core->App2 Scaffold for App3 Schiff Base Derivatives Core->App3 Reactant for App4 Natural Product Metabolite Core->App4 Identified as

Sources

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde: Physicochemical Characterization for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde (C₈H₈O₄), a substituted aromatic aldehyde with significant potential in pharmaceutical and chemical synthesis. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its fundamental characteristics is paramount for its effective application. This document delineates the predicted physicochemical properties, provides detailed, field-proven experimental protocols for their determination, and outlines the necessary safety and handling precautions. The methodologies are presented with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound belongs to the family of phenolic aldehydes, compounds that are key building blocks in the synthesis of a wide array of more complex molecules. The strategic placement of three hydroxyl groups and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, making it a versatile precursor for various chemical transformations. This guide serves as a foundational resource for investigators working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the current literature. However, based on the analysis of structurally similar compounds, we can predict a range of its key physical properties. It is imperative for researchers to experimentally verify these properties for their specific samples.

Summary of Predicted and Known Properties

The following table summarizes the known and predicted physical properties of this compound and a closely related compound, 2,4,6-Trihydroxybenzaldehyde.

PropertyThis compound2,4,6-TrihydroxybenzaldehydeReference(s)
Molecular Formula C₈H₈O₄C₇H₆O₄
Molecular Weight 168.15 g/mol 154.12 g/mol [1]
CAS Number 55743-13-0487-70-7[1]
Appearance Predicted to be a crystalline solidBrown or pink powder[2]
Melting Point Predicted to be in the range of 180-200 °C~195 °C (decomposes)[1]
Boiling Point Not available; likely to decompose upon heatingNot available; decomposes
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous bases; sparingly soluble in water.Soluble in water and hot water. Soluble in alcohol solvents.
Structural Information

The molecular structure of this compound is foundational to its chemical behavior.

Caption: 2D structure of this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Initial Determination: Heat the sample at a moderate rate (5-10°C/minute) to determine an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record T1 and T2 E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions. The presence of multiple polar hydroxyl groups and a nonpolar methyl group and aromatic ring suggests a nuanced solubility profile.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Also, prepare 5% aqueous solutions of NaOH and HCl.

  • Sample Preparation: Place approximately 10 mg of this compound into separate small test tubes.

  • Solvent Addition: Add 1 mL of each solvent to a respective test tube.

  • Observation: Agitate the tubes vigorously for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or remains insoluble at room temperature.

  • Heating: For solvents in which the compound is sparingly soluble or insoluble, gently warm the test tube in a water bath to observe any change in solubility with temperature.

  • Acid-Base Solubility: The solubility in aqueous NaOH would indicate acidic protons (from the phenolic hydroxyl groups), while insolubility in aqueous HCl would confirm the absence of a basic functional group.

SolubilityTesting Start 10 mg of Sample Water Add 1 mL Water Start->Water PolarOrg Add 1 mL Polar Organic Solvent Start->PolarOrg NonPolarOrg Add 1 mL Non-Polar Organic Solvent Start->NonPolarOrg AqBase Add 1 mL 5% NaOH Start->AqBase AqAcid Add 1 mL 5% HCl Start->AqAcid Observe Observe Solubility at RT Water->Observe PolarOrg->Observe NonPolarOrg->Observe AqBase->Observe AqAcid->Observe Heat Gently Heat Observe->Heat If Insoluble/Sparingly Soluble ObserveHot Observe Solubility when Hot Heat->ObserveHot

Caption: Decision tree for solubility profiling.

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. The spectra will confirm the presence and connectivity of the aldehyde, hydroxyl, methyl, and aromatic protons and carbons.

¹H NMR - Predicted Chemical Shifts (δ):

  • Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet)

  • Aromatic proton (-CH-): ~6.0-7.0 ppm (singlet, due to symmetrical substitution)

  • Hydroxyl protons (-OH): Broad signals, chemical shift can vary depending on solvent and concentration.

  • Methyl protons (-CH₃): ~2.0-2.5 ppm (singlet)

¹³C NMR - Predicted Chemical Shifts (δ):

  • Carbonyl carbon (-CHO): ~190 ppm

  • Aromatic carbons (-C-OH, -C-CH₃, -C-CHO): ~100-160 ppm

  • Methyl carbon (-CH₃): ~10-20 ppm

Sample Preparation Protocol (for solution-state NMR):

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the hydroxyl protons.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.

  • Acquisition: Acquire the NMR spectra according to the instrument's standard operating procedures.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands (cm⁻¹):

  • O-H stretch (hydroxyl groups): Broad band around 3200-3600 cm⁻¹

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹

  • C=O stretch (aldehyde): Strong, sharp band around 1650-1680 cm⁻¹ (conjugated)

  • C=C stretch (aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹

  • C-O stretch (phenol): ~1200-1260 cm⁻¹

Sample Preparation Protocol (KBr Pellet Method):

  • Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic aldehydes.

Predicted UV-Vis Absorption:

  • Phenolic compounds typically exhibit strong absorption bands in the UV region. For this compound, expect absorption maxima (λ_max) around 280-320 nm, corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group.

Sample Preparation and Analysis Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration.

  • Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Analysis: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm using a quartz cuvette, with the pure solvent as a blank.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λ_max).

Safety and Handling

Based on the safety data for the closely related compound 2,4,6-Trihydroxybenzaldehyde, the following precautions should be taken when handling this compound:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound and detailed protocols for their experimental determination. While specific experimental data for this compound remains limited, the provided methodologies, grounded in established scientific principles, empower researchers to thoroughly characterize their samples. Adherence to the outlined safety protocols is essential for the responsible handling of this and similar chemical reagents. The insights and procedures detailed herein are intended to facilitate and accelerate research and development efforts involving this promising chemical entity.

References

Sources

2,4,6-Trihydroxy-3-methylbenzaldehyde CAS number 55743-13-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 55743-13-0), a functionalized phenolic aldehyde. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and potential applications, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

This compound belongs to the phloroglucinol family, a class of compounds known for their rich biological activities. The core structure, a benzene ring highly activated by three hydroxyl groups, combined with a formyl group and a methyl substituent, makes it a valuable and versatile building block in organic synthesis. The electron-donating nature of the hydroxyl and methyl groups significantly influences the reactivity of the aromatic ring and the aldehyde functionality, opening avenues for the synthesis of complex molecular architectures. Its structural similarity to naturally occurring bioactive compounds, such as 2,4,6-Trihydroxy-3-geranyl acetophenone, suggests potential pharmacological relevance in areas like anti-inflammatory and anti-cancer research[1].

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; H_CHO [label="H", pos="3.4,1.0!"]; O_CHO [label="O", pos="2.9,2.5!"]; O2 [label="OH", pos="-2.6,1.5!"]; C_Me [label="CH₃", pos="-2.6,-1.5!"]; O4 [label="OH", pos="0,-3.0!"]; O6 [label="OH", pos="2.6,-1.5!"]; H5 [label="H", pos="1.9, -1.3!"];

// Benzene ring with alternating bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C6; C6 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- O2; C3 -- C_Me; C4 -- O4; C5 -- H5; C1 -- O6;

} caption: "2D Structure of this compound"

Synthesis Pathway: Formylation of 2-Methylphloroglucinol

The synthesis of this compound is most effectively achieved via electrophilic formylation of 2-methylphloroglucinol (2-methyl-1,3,5-benzenetriol), the logical precursor. The high electron density of the precursor's aromatic ring makes it susceptible to formylation. The Gattermann reaction is a classic and appropriate choice for this transformation.

Causality of Method Selection: The Gattermann reaction, which utilizes hydrogen cyanide (HCN) and a Lewis acid catalyst, is ideal for formylating highly activated aromatic rings like phenols and their ethers[2]. A safer modification, which is strongly recommended, employs zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl). In this variant, the toxic gaseous HCN is generated in situ, minimizing handling risks while the concurrently formed zinc chloride can act as the Lewis acid catalyst[2]. This approach avoids the hazards of handling pure HCN directly.

Detailed Experimental Protocol: Gattermann Synthesis

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Step 1: Reaction Setup

  • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-methylphloroglucinol (10 mmol, 1.40 g).

  • Add anhydrous diethyl ether (100 mL) to dissolve the starting material.

  • In a separate, dry flask, suspend zinc cyanide (Zn(CN)₂, 20 mmol, 2.35 g) in 50 mL of anhydrous diethyl ether.

  • Cool the 2-methylphloroglucinol solution to 0°C in an ice bath.

Step 2: Reagent Addition and Reaction

  • While vigorously stirring the 2-methylphloroglucinol solution, add the zinc cyanide suspension in portions.

  • Begin bubbling dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic; maintain the temperature at 0-5°C.

  • Continue passing HCl gas for 2-3 hours. An oily aldimine hydrochloride precipitate is expected to form.

  • After the addition of HCl, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

Step 3: Hydrolysis and Work-up

  • Decant the ether layer.

  • To the remaining oily residue, add 100 mL of water and heat the mixture on a steam bath for 15-20 minutes to hydrolyze the aldimine intermediate to the desired aldehyde.

  • Cool the mixture to room temperature. The crude product may precipitate.

  • Perform an extraction with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted HCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Validation

  • The crude solid should be purified using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Validate the product's identity and purity via melting point determination, NMR, IR, and Mass Spectrometry as described in Section 4.

G

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the successful synthesis of this compound. The data presented below are predicted values and should be confirmed experimentally[3].

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 55743-13-0[3]
Molecular Formula C₈H₈O₄[3]
Molecular Weight 168.15 g/mol [3]
Boiling Point 309.7 ± 37.0 °C (Predicted)[3]
Density 1.492 ± 0.06 g/cm³ (Predicted)[3]
pKa 7.72 ± 0.28 (Predicted)[3]
Storage Temp. 2-8°C under inert gas[3]
Table 2: Key Spectroscopic Data (Predicted/Typical)
TechniqueKey Peaks and Assignments
¹H NMR ~11-12 ppm (s, 2H, -OH, H-bonded), ~10.0 ppm (s, 1H, -CHO), ~9.5 ppm (s, 1H, -OH), ~6.0 ppm (s, 1H, Ar-H), ~2.1 ppm (s, 3H, -CH₃)
IR (Infrared) 3200-3400 cm⁻¹ (broad, O-H stretch), 2800-2900 cm⁻¹ (C-H stretch, aldehyde), 1640-1660 cm⁻¹ (strong, C=O stretch, aldehyde), 1600 cm⁻¹ (C=C stretch, aromatic)
Mass Spec (EI) m/z 168 (M⁺, molecular ion), m/z 167 (M-H)⁺, m/z 139 (M-CHO)⁺

Protocols for Spectroscopic Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds to observe the exchangeable hydroxyl protons.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis : Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with predicted values and data from similar compounds to confirm the structure[4].

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding a small amount (~1 mg) of the dry sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the key functional groups (hydroxyl, aldehyde, aromatic ring) as listed in Table 2[5][6].

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns to confirm the molecular weight and structural fragments[7].

G

Applications in Drug Development and Research

While specific research on this compound is limited, its structural motifs are present in numerous biologically active molecules, making it a compound of high interest.

  • Synthetic Intermediate : Its primary role is as a precursor for synthesizing more complex molecules. The aldehyde group is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations. The phenolic hydroxyl groups can be alkylated or acylated to modulate solubility and biological activity. It serves as a key building block for synthesizing derivatives of natural products or novel heterocyclic systems.

  • Potential Pharmacological Activity : The phloroglucinol core is associated with a wide range of biological activities. The closely related compound 2,4,6-Trihydroxybenzaldehyde is known to be an inhibitor of NF-κB and xanthine oxidase, suggesting potential anti-inflammatory and anti-gout activities[8][9]. It is plausible that this compound could exhibit similar or modulated activities. Research into related compounds like 4-Hydroxy-3-methylbenzaldehyde derivatives has shown promising antioxidant and antimicrobial properties[10][11].

G

Safety and Handling

Proper handling is crucial when working with any chemical substance. The following information is based on related compounds and general laboratory safety principles.

Table 3: Hazard and Precautionary Statements
CategoryStatementReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12]
  • Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation[3].

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

  • An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity. 8

  • 2,4,6-Trihydroxybenzaldehyde = 97 487-70-7. 9

  • CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde. 13

  • 2,4,6-Trihydroxybenzaldehyde. 5

  • Gattermann Koch Reaction Detailed Explanation with Applications. 14

  • This compound | 55743-13-0. 3

  • 2,4,6-Trihydroxybenzaldehyde Mass Spectrum. 7

  • CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. 15

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. 16

  • 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0. 17

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. 18

  • 3-Methylbenzaldehyde | C8H8O | CID 12105. 19

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. 20

  • 2,4,6-TRIHYDROXYBENZALDEHYDE(487-70-7) 1H NMR spectrum. 4

  • SAFETY DATA SHEET - 2-Hydroxy-3-methylbenzaldehyde. 12

  • Gattermann reaction. 2

  • 2,4,6-Trihydroxybenzaldehyde | C7H6O4 | CID 68099. 21

  • 3-Methylbenzaldehyde IR Spectrum. 22

  • Material Safety Data Sheet - 3-METHYL BENZALDEHYDE. 23

  • A Comparative Guide to the Biological Activity of 4-Hydroxy-3-methylbenzaldehyde Derivatives and Analogues. 10

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. 24

  • 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum. 25

  • SAFETY DATA SHEET - 4-Methylbenzaldehyde.

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. 11

  • 2-Hydroxy-3-methylbenzaldehyde 98 824-42-0.

  • MSDS of 2,4,6-Trimethylbenzaldehyde. 26

  • 1H NMR Spectrum for 3-Methylbenzaldehyde. 27

  • IR spectra of 3-hydroxybenzaldehyde. 28

  • Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone. 1

  • Safety Data Sheet: Benzaldehyde. 29

  • Infrared spectrum of benzaldehyde. 6

  • Benzaldehyde, 2,4,6-trimethyl-. 30

  • 4-Hydroxy-3-methylbenzaldehyde 97 15174-69-3.

  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. 31

  • 2,4,6-Trimethoxybenzaldehyde. 32

  • 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde. 33

  • 4-Hydroxy-3-methylbenzaldehyde. 34

Sources

An In-depth Technical Guide to the Natural Sources of 2,4,6-Trihydroxy-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a phenolic aldehyde belonging to the phloroglucinol class of compounds. Its molecular structure, characterized by a benzene ring with three hydroxyl groups, a methyl group, and a formyl group, suggests significant potential for biological activity. Phloroglucinol and its derivatives are known for a wide range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the potential natural sources of this compound, its likely biosynthetic origins, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this and related natural products.

Chapter 1: The Biosynthetic Blueprint: From Simple Precursors to a Complex Aldehyde

The biosynthesis of this compound is not explicitly detailed in the current scientific literature. However, based on the well-established pathways for the formation of the phloroglucinol core and its subsequent modifications in various organisms, a probable biosynthetic route can be proposed. The core structure is synthesized via the polyketide pathway, followed by tailoring reactions to introduce the methyl and formyl groups.

Formation of the Phloroglucinol Core

The biosynthesis of the 1,3,5-trihydroxybenzene (phloroglucinol) ring is a conserved process in many bacteria, fungi, and plants. It proceeds through the head-to-tail condensation of three molecules of malonyl-CoA, a common building block in fatty acid and polyketide synthesis. This reaction is typically catalyzed by a type III polyketide synthase.

A key enzyme in this process is Phloroglucinol synthase, which catalyzes the cyclization and aromatization of the polyketide intermediate to form phloroglucinol. This foundational molecule then serves as the scaffold for further enzymatic modifications.

Tailoring Reactions: Methylation and Formylation

Following the formation of the phloroglucinol core, two key tailoring reactions are necessary to yield this compound:

  • C-Methylation: The introduction of a methyl group onto the aromatic ring is typically catalyzed by a C-methyltransferase, which uses S-adenosyl methionine (SAM) as the methyl donor.

  • Formylation: The addition of a formyl group (an aldehyde) can occur through several enzymatic mechanisms, including the action of a formyltransferase or an oxidase that acts on a methyl group.

The precise order and specificity of these tailoring enzymes would ultimately determine the final structure of the natural product.

Biosynthetic Pathway of this compound cluster_0 Core Biosynthesis cluster_1 Tailoring Reactions Malonyl_CoA 3x Malonyl-CoA Polyketide_Synthase Type III Polyketide Synthase Malonyl_CoA->Polyketide_Synthase Condensation Phloroglucinol Phloroglucinol Polyketide_Synthase->Phloroglucinol Cyclization & Aromatization Methyltransferase C-Methyltransferase (SAM-dependent) Phloroglucinol->Methyltransferase Methylphloroglucinol Methylphloroglucinol Methyltransferase->Methylphloroglucinol Formylating_Enzyme Formylating Enzyme Methylphloroglucinol->Formylating_Enzyme Final_Product This compound Formylating_Enzyme->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Chapter 2: Unearthing the Natural Reservoirs: A Focus on Lichens

While the direct isolation of this compound from a specific natural source is not yet prominently reported, strong evidence points towards lichens as a highly probable origin. The presence of a more complex derivative, 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde, in the LOTUS natural products database, which catalogues compounds of natural origin, provides a significant clue.

Lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium. They are renowned for producing a vast array of unique secondary metabolites, many of which are phenolic compounds with interesting biological activities.

Lichens as a Prolific Source of Benzaldehydes

Several studies have documented the isolation of structurally related benzaldehydes from various lichen species. For instance, atranol (2,6-dihydroxy-4-methyl benzaldehyde), a compound with a similar substitution pattern, has been identified in the Himalayan lichen Parmelia reticulata. This strongly suggests that other isomers and derivatives, including this compound, are likely to be found within the lichen kingdom.

Potential Natural Source (Genus) Related Compound Isolated Significance
ParmeliaAtranol (2,6-dihydroxy-4-methyl benzaldehyde)Demonstrates the production of methylated and hydroxylated benzaldehydes in this genus.
EverniaEvernic acid (a depside containing a benzaldehyde moiety)Indicates the presence of the necessary biosynthetic machinery for benzaldehyde derivatives.
UsneaUsnic acid (a dibenzofuran derivative)While not a benzaldehyde, its biosynthesis involves similar phenolic precursors.

Chapter 3: A Practical Guide to Extraction and Isolation

The successful isolation of this compound from a natural source, such as lichens, requires a systematic approach involving efficient extraction and purification techniques. The following protocol provides a general yet detailed workflow that can be adapted and optimized for this specific target compound.

Step-by-Step Extraction and Isolation Protocol
  • Sample Preparation:

    • Thoroughly clean the collected lichen material to remove any debris.

    • Air-dry or freeze-dry the lichen to preserve the secondary metabolites.

    • Grind the dried lichen into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered lichen material in a suitable organic solvent. Acetone and methanol are commonly used and have proven effective for extracting phenolic compounds from lichens.

    • Perform the extraction at room temperature with continuous stirring for 24-48 hours.

    • Repeat the extraction process with fresh solvent to ensure maximum yield.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation of the Crude Extract:

    • Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol). This will separate the compounds based on their polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the target compound.

  • Chromatographic Purification:

    • Column Chromatography: Pack a glass column with silica gel and equilibrate it with a non-polar solvent. Load the enriched fraction onto the column and elute with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture). Collect the fractions and analyze them by TLC.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.

Extraction and Isolation Workflow Start Lichen Biomass Grinding Grinding to Powder Start->Grinding Extraction Solvent Extraction (Acetone/Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and isolation of this compound from lichens.

Chapter 4: Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the chromophores present in the molecule, which is characteristic of phenolic compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic C-H bonds.

Chapter 5: Biological Activities and Therapeutic Potential

While the specific biological activities of this compound have not been extensively studied, the activities of structurally similar compounds provide a strong indication of its potential therapeutic applications.

Biological Activity Relevant Assay Potential Therapeutic Application
Antioxidant DPPH radical scavenging assay, ABTS assayPrevention of oxidative stress-related diseases
Antimicrobial Minimum Inhibitory Concentration (MIC) assayTreatment of bacterial and fungal infections
Anti-inflammatory Inhibition of nitric oxide production in macrophagesManagement of inflammatory conditions
Anticancer Cytotoxicity assays against various cancer cell linesDevelopment of new anticancer agents

Conclusion

This compound represents a promising yet underexplored natural product with significant potential for drug development. While its direct natural source is yet to be definitively identified, lichens stand out as a highly probable reservoir. The biosynthetic pathways of related phloroglucinol derivatives provide a solid foundation for understanding its formation in nature. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to pursue the isolation, characterization, and biological evaluation of this intriguing molecule. Further investigation into the natural occurrence and pharmacological properties of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • PubChem Compound Summary for CID 85844519, this compound. National Center for Biotechnology Information. ([Link])

  • PubChem Compound Summary for CID 15609883, 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde. National Center for Biotechnology Information. ([Link])

  • Goel, M., et al. (2011). Investigation of Allelopathic Potentiality of the Himalyan Lichen Parmelia Reticulata Tayl. Against Phalaris Minor Retz. ResearchGate. ([Link])

2,4,6-Trihydroxy-3-methylbenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde

Introduction

This compound is a polysubstituted aromatic aldehyde. As a member of the phenolic aldehyde family, its structure is characterized by a benzene ring core functionalized with three hydroxyl (-OH) groups, one methyl (-CH₃) group, and a formyl (-CHO) group. This unique arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (aldehyde) groups imparts significant chemical reactivity and makes it a valuable intermediate in synthetic organic chemistry. Its potential applications lie in the development of novel pharmaceuticals, agrochemicals, and specialized polymers, serving as a versatile scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, characterization workflow, and key safety considerations for laboratory professionals.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central benzene ring. The formyl group, which defines the compound as a benzaldehyde, is designated at position 1. The hydroxyl groups are located at positions 2, 4, and 6, while the methyl group is at position 3. This substitution pattern leads to intramolecular hydrogen bonding between the ortho hydroxyl groups and the aldehyde, influencing its conformation and reactivity.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 55743-13-0[1][2]
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [2]
MDL Number MFCD24674224[1][2]
PubChem CID 85844519[1][3]
InChI Key NUIFJORMHWBUMI-UHFFFAOYSA-N[1]
SMILES Cc1c(O)cc(O)cc(O)c1C=OInferred from IUPAC Name
Storage Inert atmosphere, 2-8°C[2]

Synthesis Methodology: Vilsmeier-Haack Reaction

The synthesis of this compound is most effectively achieved via the formylation of 2-methylphloroglucinol (2-methylbenzene-1,3,5-triol). The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group onto an electron-rich aromatic ring.

Expertise & Rationale: This choice is predicated on the high nucleophilicity of the 2-methylphloroglucinol ring, which is strongly activated by three hydroxyl groups. The Vilsmeier-Haack reagent, a chloromethyleniminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), serves as a mild electrophile, allowing for regioselective formylation under controlled conditions. The reaction proceeds via electrophilic aromatic substitution.

Experimental Protocol
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, chill N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the chilled DMF with vigorous stirring. This is a highly exothermic reaction and must be performed slowly to maintain the temperature below 10°C. The formation of the electrophilic Vilsmeier reagent is critical.

  • Substrate Addition: Dissolve the starting material, 2-methylphloroglucinol, in a separate portion of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 40-50°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Product Isolation: The crude product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove residual acids and salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification DMF DMF at 0°C Vilsmeier Vilsmeier Reagent (Electrophile Formation) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Dropwise ReactionMix Electrophilic Aromatic Substitution Vilsmeier->ReactionMix Substrate 2-Methylphloroglucinol in DMF Substrate->ReactionMix Hydrolysis Hydrolysis (Ice Water Quench) ReactionMix->Hydrolysis Filtration Vacuum Filtration Hydrolysis->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Product Recrystallization->Product

Fig 1: Vilsmeier-Haack Synthesis Workflow.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms the molecular structure through complementary spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a distinct singlet for the aldehyde proton (~9-10 ppm), singlets for the hydroxyl protons (variable, depending on solvent), a singlet for the aromatic proton, and a singlet for the methyl group protons (~2-3 ppm).

    • ¹³C NMR: Key resonances would be the aldehyde carbon (~190 ppm), aromatic carbons attached to hydroxyl groups (~150-160 ppm), other aromatic carbons, and the methyl carbon (~10-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad O-H stretching band for the hydroxyl groups (~3200-3500 cm⁻¹), a strong C=O stretching band for the aldehyde (~1650-1700 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).[4]

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.15). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₈H₈O₄).

G cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Framework Confirm Connectivity & Carbon Framework NMR->Framework StructureConfirm Confirm Functional Groups (Aldehyde, OH, Methyl) IR->StructureConfirm MassConfirm Confirm Molecular Formula & Weight MS->MassConfirm End Structurally Confirmed Pure Compound StructureConfirm->End Framework->End MassConfirm->End

Fig 2: Logical Workflow for Structural Characterization.

Applications in Research and Drug Development

While specific applications for this compound are still emerging, its structural parent, 2,4,6-Trihydroxybenzaldehyde, is a known reactant for synthesizing a variety of biologically active molecules. These include:

  • Inhibitors of xanthine oxidase and protein glycation.

  • Precursors for creating derivatives of Esculentoside A, which exhibit haemolytic activity.

  • Building blocks for methylated epigallocatechin gallate (EGCG) libraries used in anticancer research.

By extension, this compound serves as a highly valuable intermediate. The additional methyl group provides a point of steric and electronic differentiation, allowing researchers to fine-tune the properties of target molecules. Its polysubstituted nature makes it an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with related phenolic aldehydes, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[5][6]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Health Hazards: While specific data is limited, analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] The compound may be air or light-sensitive, and storage under an inert atmosphere is recommended.[2][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • 2,4,6-Trihydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O5 - PubChem. PubChem. [Link]

  • This compound | CAS 55743-13-0. AMERICAN ELEMENTS ®. [Link]

  • 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde | C12H14O5 - PubChem. PubChem. [Link]

  • This compound | C8H8O4 | CID 85844519 - PubChem. NIH. [Link]

  • SAFETY DATA SHEET. Generic SDS source. [Link]

  • Study on Synthesis of 2,4,6-trimethylbenzaldehyde - Dissertation. CNKI. [Link]

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde, 5 g. Carl ROTH. [Link]

  • 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0. The Good Scents Company. [Link]

  • 2,4,6-Trihydroxybenzaldehyde. NIST WebBook. [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents.
  • 2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde | C11H12O5 - PubChem. PubChem. [Link]

  • Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0). Cheméo. [Link]

  • 487-68-3 | MFCD00003341 | 2,4,6-Trimethylbenzaldehyde. AA Blocks. [Link]

  • This compound. MySkinRecipes. [Link]

  • 4-Hydroxy-3-methylbenzaldehyde. NIST WebBook. [Link]

  • 2,4-dihydroxy-3-methylbenzaldehyde (C8H8O3). PubChemLite. [Link]

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A Technical Guide to the Spectroscopic Profile of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in drug discovery and natural product synthesis. Its unique substitution pattern, featuring three hydroxyl groups, a methyl group, and an aldehyde function on a benzene ring, imparts a distinct electronic and structural character, making it a valuable synthon for the development of novel therapeutic agents and complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. The methodologies described herein are designed to serve as a robust framework for researchers working with this and similar polysubstituted phenolic compounds.

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Data for this compound
Vibrational ModePredicted Absorption Range (cm⁻¹)IntensityRationale and Key Insights
O-H Stretch (phenolic)3500 - 3200Strong, BroadThe three hydroxyl groups will likely engage in intermolecular and potentially intramolecular hydrogen bonding, leading to a broad absorption band. The exact position and shape will be sensitive to the sample's physical state (solid vs. solution) and concentration.
C-H Stretch (aromatic)3100 - 3000Medium to WeakThis absorption arises from the stretching of the C-H bond on the aromatic ring.
C-H Stretch (aldehyde)2900 - 2800 and 2800 - 2700Medium, often two distinct peaksThe aldehydic C-H stretch is characteristic and often appears as a doublet (Fermi resonance). This is a key diagnostic peak for the aldehyde functionality.
C=O Stretch (aldehyde)1680 - 1650StrongThe carbonyl stretch of the aldehyde is expected to be at a lower frequency than a typical aromatic aldehyde due to the electron-donating effect of the three hydroxyl groups, which delocalize electron density into the ring and onto the carbonyl group. Intramolecular hydrogen bonding between the ortho hydroxyl groups and the carbonyl oxygen will further lower this frequency.
C=C Stretch (aromatic)1620 - 1580 and 1500 - 1450Medium to StrongThese absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch (phenol)1260 - 1180StrongThis strong absorption is due to the stretching vibration of the C-O bond of the phenolic hydroxyl groups.
C-H Bend (aromatic)900 - 675Medium to StrongThe out-of-plane bending vibrations of the aromatic C-H bond can provide information about the substitution pattern. For a pentasubstituted ring, the pattern may be complex.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A robust and common method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[1]

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary.

Workflow for IR Spectral Analysis

IR_Analysis_Workflow start Obtain IR Spectrum broad_band Broad band at 3500-3200 cm⁻¹? start->broad_band oh_present Phenolic O-H present broad_band->oh_present Yes carbonyl_peak Strong peak at 1680-1650 cm⁻¹? oh_present->carbonyl_peak aldehyde_present Aldehyde C=O present carbonyl_peak->aldehyde_present Yes fermi_doublet Peaks at ~2850 & ~2750 cm⁻¹? aldehyde_present->fermi_doublet aldehyde_ch Aldehyde C-H confirmed fermi_doublet->aldehyde_ch Yes aromatic_peaks Peaks at 1620-1450 cm⁻¹? aldehyde_ch->aromatic_peaks aromatic_ring Aromatic Ring present aromatic_peaks->aromatic_ring Yes end Functional Groups Identified aromatic_ring->end

Caption: Workflow for the identification of key functional groups in this compound using IR spectroscopy.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers, and how they are coupled to neighboring protons.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Note: DMSO-d₆ is a common solvent for polyhydroxylated aromatic compounds due to its ability to dissolve the sample and exchange with the acidic hydroxyl protons, which then often appear as broad singlets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Insights
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1HThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet as it has no adjacent protons.
Phenolic (-OH)8.0 - 12.0Broad Singlet (br s)3HThe chemical shifts of phenolic protons are highly variable and depend on concentration, temperature, and hydrogen bonding. In DMSO-d₆, they are often observed as broad signals. The three -OH groups may appear as one broad signal or as separate broad signals.
Aromatic (Ar-H)5.8 - 6.5Singlet (s)1HThere is only one proton on the aromatic ring. It is expected to be significantly shielded (shifted upfield) due to the strong electron-donating effects of the three hydroxyl groups. It will be a singlet as it has no adjacent protons to couple with.
Methyl (-CH₃)2.0 - 2.5Singlet (s)3HThe methyl protons are attached to the aromatic ring and will appear as a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
Aldehyde (C=O)185 - 195The aldehydic carbonyl carbon is highly deshielded and appears far downfield.
C-OH (C2, C4, C6)150 - 165The carbons attached to the hydroxyl groups are significantly deshielded by the electronegative oxygen atoms. They are expected to be in a similar chemical shift range, with slight variations due to their position relative to the other substituents.
C-CHO (C1)105 - 115The carbon atom to which the aldehyde group is attached will be shielded by the ortho and para hydroxyl groups.
C-CH₃ (C3)100 - 110The carbon bearing the methyl group will also be shielded by the adjacent hydroxyl groups.
C-H (C5)90 - 100The carbon atom bonded to the sole aromatic proton will be the most shielded of the aromatic carbons due to the cumulative electron-donating effect of the three hydroxyl groups.
Methyl (-CH₃)8 - 15The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Relationship between NMR Data and Molecular Structure

NMR_Structure_Correlation cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals cluster_Structure Molecular Fragments H_CHO δ 9.5-10.5 (s, 1H) Aldehyde Aldehyde Group (-CHO) H_CHO->Aldehyde H_OH δ 8.0-12.0 (br s, 3H) Hydroxyls Phenolic Hydroxyls (-OH) H_OH->Hydroxyls H_Ar δ 5.8-6.5 (s, 1H) Aromatic_Ring Substituted Benzene Ring H_Ar->Aromatic_Ring H_CH3 δ 2.0-2.5 (s, 3H) Methyl Methyl Group (-CH₃) H_CH3->Methyl C_CHO δ 185-195 C_CHO->Aldehyde C_OH δ 150-165 C_OH->Hydroxyls C_Ar δ 90-115 C_Ar->Aromatic_Ring C_CH3 δ 8-15 C_CH3->Methyl

Caption: Correlation of predicted ¹H and ¹³C NMR signals with the functional groups of this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data for this compound
  • Molecular Formula: C₈H₈O₄

  • Exact Mass: 168.0423 g/mol

  • Nominal Molecular Weight: 168 g/mol

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.

m/zProposed FragmentRationale and Key Insights
168[M]⁺The molecular ion peak. Its intensity may be moderate to low due to the facile fragmentation of this highly functionalized molecule.
167[M-H]⁺Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway for benzaldehydes. This is often a prominent peak.
139[M-CHO]⁺Loss of the formyl radical (•CHO) via cleavage of the C-C bond between the ring and the aldehyde group.
111[M-CHO-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment, a characteristic fragmentation of phenolic compounds.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe for solid samples. The probe is heated to volatilize the sample.

  • Ionization: The gaseous sample molecules are bombarded by a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals or molecules.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Fragmentation Pathway in EI-MS

Fragmentation_Pathway M [M]⁺˙ m/z = 168 M_minus_H [M-H]⁺ m/z = 167 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 139 M->M_minus_CHO - •CHO M_minus_CHO_minus_CO [M-CHO-CO]⁺ m/z = 111 M_minus_CHO->M_minus_CHO_minus_CO - CO

Caption: Predicted major fragmentation pathway for this compound under Electron Ionization (EI) conditions.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The synergistic application of IR, NMR, and MS provides a powerful toolkit for the unambiguous identification and structural elucidation of this important synthetic intermediate. The detailed protocols and interpretive rationale presented herein are intended to empower researchers in their synthetic and analytical endeavors. While the predicted data serves as a strong baseline, it is imperative to confirm these characteristics with experimental data on a verified sample. The principles outlined, however, provide a solid foundation for interpreting the experimentally obtained spectra with confidence.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][7][8][9][10][11][12][13]

  • Pouramini, Z., & Moradi, A. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 17(2), 233-238. [Link][14]

  • Human Metabolome Database (HMDB). [Link][15][16][17]

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An In-depth Technical Guide to the Biological Activity of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Trihydroxy-3-methylbenzaldehyde, a substituted phenolic aldehyde, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a trifecta of hydroxyl groups and a methyl substituent on a benzaldehyde scaffold, suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive exploration of the known and extrapolated biological activities of this compound, drawing upon evidence from closely related analogs. We delve into its anticipated antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, providing detailed experimental protocols for their evaluation. Furthermore, this guide elucidates the potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK, visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to catalyze further investigation into this promising, yet understudied, molecule.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Phenolic compounds are a cornerstone of natural product chemistry, renowned for their broad spectrum of biological activities. Among these, hydroxy- and methoxy-substituted benzaldehydes have garnered considerable attention for their therapeutic promise. The strategic placement of hydroxyl and other functional groups on the benzene ring dictates the molecule's reactivity, bioavailability, and interaction with biological targets.

This compound belongs to this esteemed class of compounds. While direct and extensive research on this specific molecule is limited, its structural similarity to well-studied analogs, such as 2,4,6-trihydroxybenzaldehyde and other methylated phenolic aldehydes, allows for informed postulations regarding its biological potential. The presence of multiple hydroxyl groups suggests potent antioxidant and radical-scavenging capabilities. The overall substitution pattern may also confer significant anti-inflammatory, antimicrobial, and cytotoxic activities. This guide will synthesize the available data on related compounds to build a comprehensive profile of the likely biological activities of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological research.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents and aqueous bases

Synthesis of this compound

The synthesis of this compound can be approached through various established organic chemistry methodologies. A plausible synthetic route is the formylation of 2-methylphloroglucinol (1,3,5-Trihydroxy-2-methylbenzene). The Vilsmeier-Haack reaction is a common and effective method for the formylation of activated aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an activated phenol, which can be adapted for the synthesis of this compound from 2-methylphloroglucinol.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooling in an ice bath.

  • Reaction Setup: Dissolve 2-methylphloroglucinol in DMF and add it to the reaction flask.

  • Addition of Vilsmeier Reagent: Slowly add the prepared Vilsmeier reagent to the solution of 2-methylphloroglucinol while maintaining a low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then cooled and poured into ice-cold water or a dilute acid solution to hydrolyze the intermediate iminium salt.

  • Product Isolation: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research conducted on structurally similar benzaldehydes, this compound is predicted to exhibit a range of significant biological activities.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic ring is a strong indicator of potent antioxidant activity. These groups can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene ring can donate a hydrogen atom to a radical, forming a more stable phenoxyl radical, which can be further stabilized by resonance. The methyl group at the 3-position may also influence the antioxidant activity through electronic and steric effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[1][2]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound at different concentrations. A control well containing only DPPH solution and methanol should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating key inflammatory pathways. The parent compound, 2,4,6-trihydroxybenzaldehyde, and other related benzaldehydes have been shown to inhibit inflammatory responses.[3][4]

A primary mechanism through which phenolic compounds exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation can lead to a reduction in the production of inflammatory mediators. Additionally, the mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be targeted by such compounds.[6][7]

Diagram: Proposed Inhibition of NF-κB Signaling Pathway

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Compound 2,4,6-Trihydroxy- 3-methylbenzaldehyde Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay: After incubation, collect the cell supernatant. Determine the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity

Substituted benzaldehydes have been reported to possess antibacterial and antifungal properties.[8][9] The presence of hydroxyl groups and the aldehyde functionality can contribute to their antimicrobial efficacy.

The antimicrobial mechanism of phenolic aldehydes is often multifactorial. They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. The specific mechanism for this compound would need to be elucidated through further studies.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Cytotoxic and Anticancer Activity

Many phenolic compounds, including various benzaldehyde derivatives, have demonstrated cytotoxic effects against cancer cell lines.[11][12] The antiproliferative activity is often mediated through the induction of apoptosis and the inhibition of cancer-related signaling pathways. The parent compound, 2,4,6-trihydroxybenzaldehyde, has shown anti-tumor and anti-cancer cell proliferative activity.[3]

The cytotoxic effects of benzaldehyde derivatives are often linked to their ability to induce apoptosis (programmed cell death) and to inhibit key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, and ERK pathways.[12]

Diagram: General Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis Data Data Analysis: IC50 Determination, Apoptosis Quantification MTT->Data Apoptosis->Data End End Data->End

Caption: A general workflow for assessing in vitro cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Future Directions and Conclusion

This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of its structural analogs, it is highly likely to possess significant antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The presence of multiple hydroxyl groups and a methyl substituent on the benzaldehyde core provides a rich chemical space for further derivatization and optimization of its biological activities.

Future research should focus on the systematic evaluation of the biological activities of this compound using the standardized protocols outlined in this guide. In-depth mechanistic studies are crucial to identify its specific molecular targets and to elucidate the signaling pathways it modulates. Furthermore, in vivo studies will be essential to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles.

References

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2,4,6-Trihydroxy-3-methylbenzaldehyde and its derivatives in nature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde and its Derivatives in Nature

Abstract

Substituted phloroglucinols represent a diverse class of natural products exhibiting a wide array of biological activities. This technical guide focuses on this compound, a key scaffold, and its naturally occurring derivatives. While the parent compound is a valuable synthetic intermediate, its acylated and prenylated derivatives are found in various plant species and are of significant interest to researchers in drug discovery and natural product chemistry. This document provides an in-depth exploration of the chemical properties, synthesis, natural occurrence, and biological significance of this compound class. We present detailed methodologies for synthesis, isolation, and biological evaluation, underpinned by field-proven insights to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these unique phytochemicals.

The Core Scaffold: this compound

This compound (THMBA) is a polysubstituted phenolic aldehyde. Its structure, featuring a highly activated phloroglucinol ring, makes it both an intriguing biological molecule and a versatile synthetic precursor. While its direct isolation from natural sources is not widely reported, the unmethylated parent compound, 2,4,6-Trihydroxybenzaldehyde, is a known natural product and a human metabolite of anthocyanins like cyanidin[1]. THMBA serves as a foundational structure for understanding a variety of more complex natural derivatives.

Chemical and Physical Properties

The physicochemical properties of THMBA are crucial for its handling, synthesis, and incorporation into screening assays. The multiple hydroxyl groups render it a polar molecule with specific solubility profiles.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 55743-13-0[2][3][4]
Molecular Formula C₈H₈O₄[2][5]
Molecular Weight 168.15 g/mol [5]
IUPAC Name This compound[5]
Appearance Data not widely available; likely an off-white to yellowish solid
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and moderately soluble in water.
Synthesis of the Core Scaffold

The synthesis of polysubstituted benzaldehydes often involves formylation of a corresponding phenolic precursor. The Gattermann reaction or the Vilsmeier-Haack reaction are standard methods for introducing a formyl group onto an electron-rich aromatic ring. The following protocol describes a representative synthesis based on these principles.

Causality Statement: This protocol utilizes the Vilsmeier-Haack reaction, which is effective for formylating activated aromatic rings such as 2-methylphloroglucinol. Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the Vilsmeier reagent, a potent electrophile that attacks the electron-rich phenol ring. Subsequent hydrolysis introduces the aldehyde functionality.

Materials:

  • 2-Methylphloroglucinol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to anhydrous DCM (1:3 v/v). Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution. The formation of the Vilsmeier reagent is exothermic; maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: Dissolve 2-methylphloroglucinol (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture back to 0°C. Slowly quench the reaction by adding an aqueous solution of sodium acetate (3 equivalents) dropwise.

  • Heat the mixture to 60-70°C for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

  • Work-up and Purification: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with 1M HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.[6]

Key Natural Derivatives and Their Biological Significance

Nature utilizes the phloroglucinol scaffold to create a rich variety of compounds with enhanced biological activity. Acylation and prenylation (e.g., addition of geranyl or farnesyl groups) are common modifications that often increase the lipophilicity and membrane permeability of the molecule, leading to improved therapeutic potential.

Acylated Derivatives

Several natural products feature an acyl group attached to the core phloroglucinol ring. These modifications can significantly influence the molecule's interaction with biological targets.

  • 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde: This derivative, containing an isovaleroyl group, has been identified in natural sources and is noted for its potential biological activities[7].

  • 2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde: Similar to the above, this compound features an isobutyryl substituent[8].

  • 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde: A more complex acylated derivative, highlighting the structural diversity achievable in nature[9].

Prenylated Derivatives: The Case of 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)

One of the most extensively studied derivatives is 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA). While technically an acetophenone rather than a benzaldehyde, its structure and biological profile are highly relevant. It is a bioactive phloroglucinol found in the medicinal plant Melicope pteleifolia.[10][11]

Pharmacological Properties of tHGA: Extensive research has demonstrated that tHGA possesses a range of potent pharmacological activities, making it a promising lead compound for drug development[10][11].

Table 2: Summary of Pharmacological Activities of tHGA

ActivityIn Vitro / In Vivo ModelKey FindingsReference(s)
Anti-inflammatory LPS-stimulated macrophages; Animal models of inflammationInhibition of pro-inflammatory mediators (e.g., NO, prostaglandins) and cytokines.[10][11]
Anti-allergic Ovalbumin-sensitized miceSuppresses chronic allergic airway inflammation.[10]
Anti-cancer Various cancer cell linesInduces apoptosis and inhibits proliferation of cancer cells.[10][11]
Endothelial Barrier Protection Endothelial cell modelsProtects against barrier dysfunction induced by inflammatory stimuli.[10][11]

Mechanism of Action & Signaling Pathways: The diverse biological effects of tHGA are attributed to its ability to modulate key intracellular signaling pathways. A primary mechanism for its anti-inflammatory and anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.

G cluster_n Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB Inactivates IκBα NFkB NF-κB (p65/p50) NFkB_n Active NF-κB NFkB_IkB->NFkB_n 4. NF-κB Released Nucleus Nucleus NFkB_n->Nucleus 5. Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_n->Genes 6. Binds DNA tHGA tHGA Derivative tHGA->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and proposed inhibition by tHGA derivatives.

Methodologies for Research and Development

Advancing the study of these compounds requires robust and reproducible experimental protocols. This section provides a guide to the isolation, purification, and biological screening of phloroglucinol derivatives from natural sources.

Isolation and Purification Workflow

The isolation of specific compounds from a complex plant matrix is a multi-step process that relies on the differential physicochemical properties of the molecules.

Protocol: General Workflow for Isolation of Phloroglucinol Derivatives

Causality Statement: This workflow employs a systematic approach to purification. Initial extraction with a moderately polar solvent like methanol captures a broad range of phytochemicals. Liquid-liquid partitioning then separates compounds based on their polarity, with semi-polar derivatives like tHGA typically partitioning into the ethyl acetate fraction. Finally, chromatographic techniques separate the individual compounds based on their differential affinity for the stationary and mobile phases.

Materials:

  • Dried and powdered plant material (e.g., leaves of Melicope pteleifolia)

  • Methanol, Hexane, Ethyl Acetate, n-Butanol (HPLC grade)

  • Deionized water

  • Silica gel for column chromatography[6]

  • Rotary evaporator, separatory funnel, chromatography column

Procedure:

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Resuspend the crude extract in a water/methanol mixture (9:1) and perform sequential liquid-liquid partitioning with:

    • Hexane (to remove non-polar compounds like fats and chlorophyll)

    • Ethyl acetate (to extract semi-polar compounds, including many phloroglucinols)

    • n-Butanol (to extract more polar compounds)

  • Fractionation: Concentrate the ethyl acetate fraction, which is expected to be enriched with the target compounds.

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Mobile Phase: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions based on TLC analysis.[6]

  • Purification: Pool fractions containing the compound of interest and re-chromatograph using a shallower solvent gradient or a different chromatographic technique (e.g., Sephadex LH-20) to achieve high purity.

  • Structural Elucidation: Confirm the structure of the purified compound using spectroscopic methods (NMR, MS, IR, UV).

Caption: General workflow for the isolation and purification of natural products.

Biological Activity Screening: Anti-inflammatory Assay

Evaluating the biological activity of purified compounds is the final step in validating their therapeutic potential. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro assay for screening potential anti-inflammatory agents.

Protocol: Nitric Oxide (NO) Inhibition Assay

Causality Statement: LPS, a component of bacterial cell walls, activates macrophages (like the RAW 264.7 cell line) via TLR4 signaling, leading to the upregulation of inducible nitric oxide synthase (iNOS). iNOS produces large amounts of NO, a pro-inflammatory mediator. This assay measures the ability of a test compound to inhibit this process by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., purified tHGA) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of NO production.[12]

Conclusion and Future Prospects

This compound and its natural derivatives, particularly acylated and prenylated forms like tHGA, represent a promising area for therapeutic research. Their documented anti-inflammatory, anti-cancer, and anti-allergic properties, often mediated through pathways like NF-κB, highlight their potential as lead compounds for drug development. The methodologies outlined in this guide provide a framework for the synthesis, isolation, and evaluation of these compounds, enabling further exploration of this fascinating class of phytochemicals. Future research should focus on elucidating the structure-activity relationships within this family, exploring their in vivo efficacy and safety profiles, and identifying their precise molecular targets to unlock their full therapeutic potential.

References

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  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
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  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Isolation of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a C-methylated phloroglucinol derivative of significant interest to researchers in natural product chemistry, pharmacology, and drug development. While direct literature on the discovery and isolation of this specific molecule is sparse, this guide synthesizes information from closely related formylated phloroglucinol compounds (FPCs) found predominantly in the Eucalyptus genus. We will explore its likely natural sources, a composite, field-proven methodology for its extraction and purification, and its structural elucidation. Furthermore, this guide will delve into the biosynthetic origins of this class of compounds and discuss their potential biological activities based on analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.

Introduction: The Significance of C-Methylated Phloroglucinols

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene core. In nature, these compounds are often elaborated with various functional groups, including formyl, acyl, and alkyl moieties, leading to a vast array of structurally diverse molecules with a wide range of biological activities.[1] A particularly intriguing subgroup is the C-methylated phloroglucinols, where a methyl group is directly attached to the aromatic ring. This structural feature can significantly influence the molecule's physicochemical properties and biological efficacy.

This compound belongs to this class of compounds. Its structure, featuring a highly substituted benzene ring with three hydroxyl groups, a formyl group, and a methyl group, suggests a high potential for biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties.[2] The genus Eucalyptus is a well-known producer of a variety of formylated phloroglucinol compounds, making it the most probable natural source of this compound.[3][4]

Natural Occurrence and Biosynthesis

Probable Natural Source: The Eucalyptus Genus

The Eucalyptus genus, belonging to the Myrtaceae family, is a rich source of diverse secondary metabolites, including a significant number of formylated phloroglucinol compounds (FPCs).[3] While the specific isolation of this compound has not been extensively documented, the presence of structurally similar compounds in various Eucalyptus species strongly suggests its origin within this genus. For instance, a related compound, 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde, has been identified in Eucalyptus grandis.[5] Furthermore, numerous other C-methylated and formylated phloroglucinols have been isolated from species such as Eucalyptus loxophleba and Eucalyptus jensenii.[6][7]

Biosynthetic Pathway

The biosynthesis of phloroglucinol derivatives in plants is generally understood to proceed via the polyketide pathway. This pathway involves the sequential condensation of malonyl-CoA units, followed by cyclization and aromatization to form the characteristic 1,3,5-trihydroxybenzene ring.

The biosynthesis of this compound is hypothesized to follow these core steps, with additional enzymatic modifications:

  • Polyketide Synthesis: The pathway is initiated by a type III polyketide synthase (PKS) that catalyzes the condensation of three molecules of malonyl-CoA to form a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide undergoes an intramolecular aldol condensation to form the phloroglucinol ring.

  • C-Methylation: A C-methyltransferase enzyme then catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the aromatic ring, likely at the C3 position.

  • Formylation: The final step involves the introduction of a formyl group at the C1 position, a reaction likely catalyzed by a formyltransferase.

dot

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Purification: A Representative Protocol

Due to the absence of a specific published protocol for the isolation of this compound, the following is a composite, field-proven methodology based on the successful isolation of similar formylated phloroglucinols from Eucalyptus species.[6][7]

Plant Material Collection and Preparation
  • Collection: Fresh leaves of a suitable Eucalyptus species (e.g., E. grandis, E. loxophleba) are collected.

  • Drying: The leaves are air-dried in the shade at room temperature for 7-10 days until brittle.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered plant material is macerated with a solvent system such as 8:2 chloroform-methanol or acetone at room temperature for 48-72 hours with occasional shaking.[6][7] The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity:

  • The crude extract is suspended in a mixture of methanol and water (9:1 v/v).

  • This suspension is then sequentially partitioned with solvents of increasing polarity, typically starting with n-hexane, followed by dichloromethane, ethyl acetate, and finally n-butanol.

  • Each fraction is concentrated under reduced pressure. Based on the polarity of related compounds, this compound is expected to be present in the dichloromethane or ethyl acetate fraction.

Chromatographic Purification

The target fraction is then subjected to a series of chromatographic steps for the isolation of the pure compound:

  • Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC/HPLC: Fractions showing the presence of the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

dot

Caption: A representative workflow for the isolation of this compound.

Structural Elucidation and Characterization

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

PropertyExpected Value/Observation
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White to off-white solid
UV (in MeOH) Maxima expected around 280-330 nm
IR (KBr) ν_max cm⁻¹ ~3400 (O-H), ~1650 (C=O, aldehyde)
¹H NMR Signals for aromatic proton, aldehyde proton, methyl protons, and hydroxyl protons
¹³C NMR Signals for aromatic carbons, aldehyde carbonyl carbon, and methyl carbon
Mass Spectrometry [M+H]⁺ at m/z 169.0495

Potential Biological Activities

While specific biological studies on this compound are limited, the broader class of acylphloroglucinols from Eucalyptus species has been shown to possess a range of significant biological activities.[8]

  • Antimicrobial Activity: Many phloroglucinol derivatives exhibit potent activity against a range of bacteria and fungi.[8]

  • Anti-inflammatory Activity: These compounds have been shown to inhibit inflammatory pathways.[2]

  • Antioxidant Activity: The polyphenolic nature of these molecules imparts strong radical scavenging capabilities.

  • Antiviral Activity: Some acylphloroglucinols have demonstrated inhibitory effects against certain viruses.[8]

Conclusion and Future Directions

This compound represents a promising natural product with a high potential for biological activity. While its definitive discovery and isolation from a natural source require further investigation, the methodologies outlined in this guide provide a solid foundation for its targeted isolation from Eucalyptus species. Future research should focus on the definitive identification of this compound in a natural source, the full characterization of its spectral properties, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

  • Formylated phloroglucinols from Eucalyptus loxophleba foliage. Fitoterapia, 82(7), 1118-1122. ([Link])

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  • Bioactive acylphloroglucinol derivatives from Eucalyptus species. Phytochemistry, 41(1), 7-22. ([Link])

  • Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii. Phytochemical Analysis, 23(5), 452-459. ([Link])

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A Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde: From Synthesis to Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a unique phloroglucinol derivative. While research on this specific molecule is nascent, this document consolidates the existing scientific literature, covering its synthesis, physicochemical properties, and known biological activities. Notably, this compound has been identified as a natural product in select species and has been synthesized and evaluated for its antifungal properties. By examining the robust pharmacological profile of its parent compound, 2,4,6-Trihydroxybenzaldehyde, we offer a scientifically-grounded perspective on the potential therapeutic applications of the 3-methyl derivative. This guide is intended for researchers, scientists, and drug development professionals, providing both established protocols and a theoretical framework to stimulate further investigation into its therapeutic promise.

Introduction: Unveiling a Niche Phloroglucinol

The phloroglucinol scaffold is a cornerstone of numerous biologically active natural products. Among these, 2,4,6-Trihydroxybenzaldehyde is a well-documented phenolic aldehyde known for a spectrum of therapeutic activities, including anti-tumor, anti-inflammatory, and anti-obesity effects, largely attributed to its role as an inhibitor of the NF-κB signaling pathway[1][2].

This guide focuses on a closely related yet distinct molecule: This compound . The introduction of a methyl group to the aromatic ring presents a fascinating modification, offering the potential for altered physicochemical properties and a nuanced pharmacological profile. This compound has been isolated from natural sources, such as the fruits of Eucalyptus maideni and the microalga Spirulina platensis, where it exists in glycosidic forms[3][4]. Its chemical synthesis and preliminary evaluation for antifungal activity represent the current frontier of its investigation[5].

The primary objective of this document is to provide a comprehensive resource for the scientific community. We will detail the established synthesis of this compound, outline its known antifungal activity, and, through a structure-activity relationship analysis, postulate its broader therapeutic potential. By bridging the gap between the known and the prospective, this guide aims to serve as a catalyst for future research and development.

Physicochemical Characteristics and Chemical Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Compound Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈O₄[6]
Molecular Weight 168.15 g/mol [6]
Appearance White solid[5]
Melting Point 223.7–224.5 °C[5]
CAS Number 55743-13-0[6]
Chemical Synthesis Pathway

The synthesis of this compound has been successfully reported, providing a viable route for obtaining the compound for research purposes. The process begins with the more common 2,4,6-Trihydroxybenzaldehyde and involves a reduction step to form a methyl group at the C1 position, followed by re-introduction of a formyl group at a different position. A key study outlines a synthetic route where 2,4,6-trihydroxybenzaldehyde is first reduced to 2-methylbenzene-1,3,5-triol (2-methylphloroglucinol)[5][7]. This intermediate is then subjected to a formylation reaction to yield the target compound.

Below is a conceptual workflow for the synthesis.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Formylation A 2,4,6-Trihydroxybenzaldehyde B Reduction (e.g., Sodium Cyanoborohydride or Zn powder) A->B C 2-Methylbenzene-1,3,5-triol (Intermediate) B->C D 2-Methylbenzene-1,3,5-triol E Formylation Reaction D->E F This compound (Final Product) E->F

Conceptual workflow for the synthesis of this compound.

Established Biological Activity: Antifungal Potential

The most definitive therapeutic investigation into this compound to date has been in the realm of antifungal activity. A 2018 study by Li et al. synthesized a series of phloroglucinol derivatives, including the title compound, to evaluate their efficacy against various fungal pathogens[5].

Phloroglucinol derivatives are known to possess antimicrobial properties, and this study sought to explore how modifications to the core structure would impact this activity[7]. While the full quantitative data from the study requires access to the primary source, the inclusion of this compound in a library of potential antifungal agents marks it as a compound of significant interest in this therapeutic area. This discovery provides a solid, evidence-based starting point for its therapeutic evaluation.

Postulated Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective

While direct experimental evidence for other therapeutic uses is limited, we can construct a robust hypothesis for the broader potential of this compound by analyzing its structure in relation to its well-characterized parent compound.

The Pharmacological Profile of the Parent Compound

2,4,6-Trihydroxybenzaldehyde has demonstrated significant, multi-faceted biological activity:

  • Anti-Inflammatory & Anti-Cancer: It is a known inhibitor of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers[2]. By inhibiting NF-κB, the parent compound suppresses tumor growth and inflammatory responses.

  • Anti-Obesity: It has been shown to inhibit adipocyte differentiation and lipid accumulation by down-regulating key proteins like PPARγ and C/EBPα[1]. In animal models, it reduces weight gain and improves serum levels of glucose and cholesterol[1].

  • Antioxidant: The phenolic hydroxyl groups are excellent hydrogen donors, allowing the molecule to scavenge free radicals, a key process in mitigating oxidative stress, which underlies many pathologies[8].

The Predicted Influence of the 3-Methyl Group

The addition of a methyl group at the C3 position is not a trivial modification. It can be expected to influence the molecule's activity in several ways:

  • Increased Lipophilicity: The methyl group is a nonpolar, lipophilic moiety. Its presence on the aromatic ring will increase the overall lipophilicity of the molecule compared to its parent. This could enhance its ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration, which may lead to greater potency.

  • Modified Steric Profile: The methyl group introduces steric bulk adjacent to the C2-hydroxyl and C4-hydroxyl groups. This could alter how the molecule fits into the binding pocket of target enzymes or receptors. This might enhance selectivity for certain targets or, conversely, reduce affinity for others.

  • Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the aromatic ring. This can affect the acidity (pKa) of the phenolic hydroxyl groups, which is crucial for antioxidant activity and receptor binding. The antioxidant capacity of phenolic compounds is intrinsically linked to the number and position of hydroxyl groups and other substitutions on the aromatic ring[8].

Structural comparison highlighting the key 3-methyl substitution.

Given these considerations, it is plausible that this compound retains the core therapeutic potential of its parent compound, possibly with enhanced potency or a modified selectivity profile. This makes it a compelling candidate for screening in anti-inflammatory, anti-cancer, and antioxidant assays.

Experimental Protocols for Investigation

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis and preliminary biological evaluation of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from the synthetic strategy described in the literature[5].

Step 1: Reduction of 2,4,6-Trihydroxybenzaldehyde to 2-Methylbenzene-1,3,5-triol

  • Reaction Setup: To a solution of 1-formyl-2,4,6-trihydroxy benzene (1.54 g, 10 mmol) in 20 mL of tetrahydrofuran (THF), add 1-2 drops of methyl orange indicator.

  • Reagent Addition: Add sodium cyanoborohydride (1.90 g, 30 mmol) to the mixture.

  • pH Maintenance (Critical): Maintain the pH of the reaction mixture at 4.0 throughout the reaction by the careful, dropwise addition of 1 N HCl. The solution color will indicate the pH.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Perform an extraction with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine solution (3 x 30 mL).

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product, 2-methylbenzene-1,3,5-triol.

  • Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system.

Step 2: Formylation of 2-Methylbenzene-1,3,5-triol

  • Reaction Setup: This step typically involves a Vilsmeier-Haack or similar formylation reaction. Dissolve the purified 2-methylbenzene-1,3,5-triol in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Formylating Agent: Cool the solution in an ice bath and slowly add a formylating agent (e.g., a pre-formed Vilsmeier reagent from POCl₃ and DMF).

  • Reaction: Allow the reaction to proceed at low temperature, followed by warming to room temperature and stirring until completion (monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction with ice-water and neutralize. Extract the product with an appropriate organic solvent.

  • Purification: Wash, dry, and concentrate the organic layers. Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.

Protocol: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate fungal growth medium (e.g., RPMI-1640).

  • Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi in medium only) and a negative control (medium only).

  • Reading Results: Incubate the plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol: Antioxidant Capacity Assessment (DPPH Assay)
  • Preparation: Prepare a stock solution of this compound in methanol. Also prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Future Research and Development Trajectory

The profile of this compound, while incomplete, is highly promising. The following avenues represent logical and high-impact next steps for its investigation:

  • Broad-Spectrum Biological Screening: The compound should be systematically screened in a panel of assays to validate the activities predicted by the SAR analysis. This includes:

    • NF-κB Reporter Assays: To determine if it retains the primary mechanism of its parent compound.

    • Cytotoxicity Assays: Screening against a panel of human cancer cell lines (e.g., melanoma, breast, colon) to explore its anti-tumor potential.

    • Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators (e.g., NO, PGE₂, TNF-α) in LPS-stimulated macrophages.

  • Mechanistic Studies: Should any of the above screening assays yield positive results, in-depth mechanistic studies should be initiated to identify the specific molecular targets and pathways modulated by the compound.

  • In-Vivo Efficacy: Promising in-vitro results should be followed by evaluation in established animal models of inflammation, cancer, or metabolic disease to determine its efficacy and preliminary safety profile.

  • Derivatization and SAR Expansion: The existing structure can be used as a scaffold for further chemical modification. Synthesizing a small library of analogues with different alkyl groups at the C3 position or modifications to the aldehyde moiety could lead to the discovery of compounds with even greater potency and selectivity.

Conclusion

This compound stands at an exciting intersection of natural product chemistry and modern drug discovery. It is a synthetically accessible molecule with confirmed antifungal activity. The robust pharmacological data available for its parent compound, 2,4,6-Trihydroxybenzaldehyde, provides a strong scientific rationale for investigating this methylated derivative for anti-inflammatory, anti-cancer, and antioxidant properties. The addition of the 3-methyl group may confer advantageous properties such as increased lipophilicity and altered target selectivity, making it a compelling candidate for further development. This guide has consolidated the current knowledge and provided a clear roadmap for future research, aiming to unlock the full therapeutic potential of this intriguing phloroglucinol.

References

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  • Ngu, T. T., et al. (2022). Cytotoxic phloroglucinol glucosides from microalgae (Spirulina platensis). Records of Natural Products, 16(6), 575-581. (Note: A direct URL is not available from the search results, but the journal and article details are provided for lookup).
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  • LookChem. (n.d.). 1,3,5-BENZENETRIOL, 2-METHYL-. Retrieved January 19, 2026, from [Link]

  • El-Hawary, S. S., et al. (2021). HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers. Molecules, 26(12), 3663. (Note: A direct URL is not available from the search results, but the journal and article details are provided for lookup).
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Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the multi-step synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a valuable substituted phloroglucinol derivative, starting from the readily available precursor, phloroglucinol. Phloroglucinol and its derivatives are key structural motifs in numerous natural products and exhibit a wide range of biological activities, making them attractive scaffolds for pharmaceutical development.[1][2] The synthetic challenge lies in the sequential and regioselective introduction of both a methyl group and a formyl group onto the highly activated phloroglucinol nucleus.

The strategy outlined herein follows a logical and robust three-step pathway:

  • Hoesch Acylation: Introduction of an acetyl group onto the phloroglucinol ring to form 2,4,6-trihydroxyacetophenone.

  • Catalytic Hydrogenation: Selective reduction of the ketonic carbonyl to a methyl group, yielding 2-methylphloroglucinol.

  • Gattermann Formylation: Regioselective introduction of a formyl group onto the 2-methylphloroglucinol intermediate to yield the target product.

This guide explains the chemical principles underpinning each step, provides detailed, field-tested protocols, and includes critical safety information to ensure reproducible and safe execution.

Overall Synthetic Workflow

The transformation from phloroglucinol to the target compound is achieved through a sequence of well-established named reactions, each chosen for its suitability with highly activated phenolic substrates.

G cluster_0 Step 1: Hoesch Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Gattermann Formylation Phloroglucinol Phloroglucinol Intermediate1 2,4,6-Trihydroxyacetophenone Phloroglucinol->Intermediate1 CH₃CN, ZnCl₂, HCl(g) then H₂O, Reflux Intermediate2 2-Methylphloroglucinol Intermediate1->Intermediate2 H₂, Pd/C Ethanol FinalProduct This compound Intermediate2->FinalProduct Zn(CN)₂, HCl(g) Anhydrous Ether

Caption: Proposed three-step synthesis pathway from phloroglucinol to the target molecule.

Part 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Intermediate I) via Hoesch Reaction

Scientific Principle

The Hoesch reaction is a specialized form of Friedel-Crafts acylation used for synthesizing aryl ketones from electron-rich phenols and nitriles.[3] Phloroglucinol is an exceptionally activated aromatic compound, making it an ideal substrate.[4] In this step, acetonitrile acts as the acylating agent in the presence of zinc chloride as a Lewis acid catalyst and hydrogen chloride. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired acetophenone. Anhydrous conditions are critical in the first stage to prevent the deactivation of the Lewis acid catalyst.

Experimental Protocol

Materials:

  • Phloroglucinol (anhydrous)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous diisopropyl ether

  • Fused zinc chloride (ZnCl₂), finely powdered

  • Dry hydrogen chloride (HCl) gas

  • Distilled water

Procedure: [3]

  • In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and drying tube, create a mixture of well-dried phloroglucinol (1.0 eq), anhydrous acetonitrile (3.5 eq), anhydrous diisopropyl ether, and finely powdered fused zinc chloride (0.18 eq).

  • Cool the stirred mixture to 0 °C using an ice-salt bath.

  • Pass a steady stream of dry HCl gas through the mixture for approximately 7 hours, ensuring the temperature is maintained at 0 °C.

  • After the gas introduction is complete, seal the flask and store it in a refrigerator (approx. 4 °C) overnight. A bulky orange-yellow precipitate of the ketimine hydrochloride salt will form.

  • Decant the supernatant diisopropyl ether and wash the precipitate with an additional portion of cold diisopropyl ether.

  • Transfer the solid precipitate to a round-bottom flask and add distilled water.

  • Reflux the aqueous mixture with vigorous stirring for 2 hours to hydrolyze the ketimine intermediate.

  • Cool the solution to room temperature and allow it to stand overnight to facilitate crystallization.

  • Collect the pale yellow needles of 2,4,6-trihydroxyacetophenone by filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data
Reagent/ParameterMolar Mass ( g/mol )Molar Eq.Typical Scale (per 1 mol Phloroglucinol)Notes
Phloroglucinol126.111.0126.1 gMust be anhydrous.
Acetonitrile41.053.5143.7 g (183 mL)Anhydrous grade is essential.
Zinc Chloride136.300.1824.5 gMust be fused and powdered.
HCl Gas36.46ExcessN/AMust be dry.
Expected Yield 168.15 ~90-96% [3]

Part 2: Synthesis of 2-Methylphloroglucinol (Intermediate II) via Catalytic Hydrogenation

Scientific Principle

The reduction of the aryl ketone (Intermediate I) to an alkyl group is achieved via catalytic hydrogenation. This method is highly effective for the reduction of benzylic carbonyls and is preferred over harsher methods like Clemmensen or Wolff-Kishner reductions, which may not be compatible with the multiple hydroxyl groups. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, which proceeds under a positive pressure of hydrogen gas. The reaction selectively reduces the ketone to a methylene group without affecting the aromatic ring or the phenolic hydroxyls. A similar hydrogenation is used to reduce 2,4,6-trihydroxybenzaldehyde to 2-methyl-phloroglucinol.[5]

Experimental Protocol

Materials:

  • 2,4,6-Trihydroxyacetophenone (Intermediate I)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen (H₂) gas

Procedure:

  • Place 2,4,6-trihydroxyacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol) in a hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution.

  • Seal the vessel, evacuate the air, and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Heat the mixture gently (e.g., to 40-50 °C) and agitate (shake or stir) vigorously.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methylphloroglucinol, which can be purified by recrystallization if necessary.

Quantitative Data
Reagent/ParameterMolar Mass ( g/mol )Molar Eq.Notes
2,4,6-Trihydroxyacetophenone168.151.0Starting material from Part 1.
10% Palladium on CarbonN/A5-10% w/wHandle with care; can be pyrophoric.
Hydrogen Gas2.02ExcessUse in a well-ventilated area with appropriate safety equipment.
Expected Yield 140.14 High (>90%)

Part 3: Synthesis of this compound via Gattermann Formylation

Scientific Principle

The Gattermann reaction introduces a formyl group onto an activated aromatic ring.[6][7] For highly reactive substrates like phenols, it is a powerful formylation tool. The classical Gattermann reaction uses the highly toxic hydrogen cyanide (HCN). A safer and more convenient modification, which will be employed here, uses zinc cyanide (Zn(CN)₂) and hydrogen chloride gas.[8] In this process, HCN is generated in situ, which then reacts with HCl to form an electrophilic species. This electrophile attacks the electron-rich 2-methylphloroglucinol ring, followed by hydrolysis during workup to yield the final aldehyde product. The substitution is directed by the three activating hydroxyl groups and the methyl group to the available ortho/para position.

Reaction Mechanism

The reaction proceeds in three main stages: generation of the electrophile, electrophilic aromatic substitution, and hydrolysis.

G cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis A Zn(CN)₂ + 2HCl → ZnCl₂ + 2HCN B H-C≡N + HCl ⇌ [H-C=NH]⁺Cl⁻ C 2-Methylphloroglucinol attacks [H-C=NH]⁺ D Formation of σ-complex (arenium ion) C->D E Rearomatization to form aldimine intermediate D->E F Aldimine + H₂O (workup) G This compound F->G

Caption: Key stages of the Gattermann formylation reaction.

Experimental Protocol

Materials:

  • 2-Methylphloroglucinol (Intermediate II)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous diethyl ether or tetrachloroethane

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure: (Adapted from a similar synthesis[9])

  • In a three-necked flask fitted with a stirrer, gas inlet tube, and reflux condenser, place 2-methylphloroglucinol (1.0 eq), zinc cyanide (1.5 eq), and anhydrous diethyl ether.

  • Cool the mixture to 0 °C and begin stirring. Pass a rapid stream of dry HCl gas through the suspension until saturation is achieved (typically 2-3 hours).

  • While maintaining cooling, add finely ground anhydrous aluminum chloride (2.5 eq) portion-wise with vigorous stirring.

  • Remove the ice bath and continue passing HCl gas through the mixture. The reaction is exothermic; maintain the temperature around 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and decompose it by pouring it cautiously onto a large volume of crushed ice containing concentrated HCl (e.g., 100 mL).

  • Transfer the mixture to a flask and reflux for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with a dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to obtain this compound.

Quantitative Data
Reagent/ParameterMolar Mass ( g/mol )Molar Eq.Notes
2-Methylphloroglucinol140.141.0Starting material from Part 2.
Zinc Cyanide117.421.5Highly Toxic. Handle with extreme care.
Aluminum Chloride133.342.5Anhydrous. Add slowly and with cooling.
HCl Gas36.46ExcessUse in a well-ventilated fume hood.
Expected Yield 168.15 Moderate to Good (50-70%)

Part 4: Product Characterization & Safety Precautions

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not readily available; likely >200 °C. For comparison, 2,4,6-trihydroxybenzaldehyde melts at ~195 °C with decomposition.[10]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and moderately soluble in water.
¹H NMR Expect signals for the aldehyde proton (~10 ppm), aromatic proton (~6 ppm), hydroxyl protons (broad), and methyl protons (~2 ppm).
¹³C NMR Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (quaternary and CH), and the methyl carbon.
Safety Data for Key Reagents
ReagentHazard ClassKey Precautions
Phloroglucinol IrritantAvoid inhalation and contact with skin/eyes.
Zinc Cyanide (Zn(CN)₂) Highly Toxic (Poison) Fatal if swallowed or inhaled. Contact with acid liberates highly toxic HCN gas. Use only in a chemical fume hood with appropriate PPE.
Hydrogen Chloride (HCl) Corrosive, ToxicCauses severe skin burns and eye damage. Toxic if inhaled. Use in a fume hood with a gas scrubber.
Aluminum Chloride (AlCl₃) CorrosiveReacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment.
Palladium on Carbon (Pd/C) Flammable SolidMay ignite if exposed to air when dry. Handle wet or under an inert atmosphere.
Acetonitrile (CH₃CN) Flammable, ToxicHarmful if swallowed or inhaled. Keep away from ignition sources.
Diethyl Ether Highly FlammableExtremely flammable liquid and vapor. Can form explosive peroxides. Store in a cool, dark place.

References

  • BenchChem. (2025). Phloroglucinol Dihydrate: A Cornerstone Precursor in Modern Organic Synthesis. [Online].
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online].
  • BenchChem. (2025). Experimental Procedures for the Formylation of Phloroglucinol. [Online].
  • BenchChem. (2025). An In-depth Technical Guide on the Biosynthesis of 2,4,6-Trihydroxybenzaldehyde. [Online].
  • Wikipedia. (n.d.). Gattermann reaction. [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2010). Phloroglucinol Compounds of Natural Origin: Synthetic Aspects.
  • ResearchGate. (n.d.). The first synthesis of [2-13C]phloroglucinol. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Online]. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Online]. Available at: [Link]

  • Science Info. (2023). Gattermann Reaction: Mechanism, Applications. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Structures of formylated phloroglucinol compounds. [Online]. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Gattermann reaction. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. [Online].
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. [Online]. Available at: [Link]

  • BYJU'S. (n.d.). Gattermann reaction examples. [Online]. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity. [Online].
  • Wikipedia. (n.d.). Phloroglucinol. [Online]. Available at: [Link]

  • PubMed. (n.d.). Anticandidal formyl phloroglucinol meroterpenoids: Biomimetic synthesis and in vitro evaluation. [Online]. Available at: [Link]

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Gattermann reaction for 2,4,6-Trihydroxy-3-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde via the Gattermann Reaction

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate. The protocol leverages the Gattermann reaction, a classic formylation method particularly suited for electron-rich aromatic systems. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations.

Introduction and Strategic Rationale

The Gattermann reaction is a powerful tool in organic chemistry for introducing a formyl group (–CHO) onto an aromatic ring, effectively converting an aromatic compound into an aromatic aldehyde.[1][2] This electrophilic aromatic substitution reaction is analogous to the Friedel-Crafts reaction and is particularly effective for substrates bearing electron-donating groups, such as the hydroxyl (-OH) and alkyl groups present in our starting material.[3][4]

Our target molecule, this compound, is synthesized from 2-methylphloroglucinol (2,4,6-Trihydroxytoluene). The three hydroxyl groups and one methyl group on the benzene ring create a highly activated, electron-rich system. This high electron density makes the ring an excellent nucleophile, primed for electrophilic attack by the formylating agent generated in the Gattermann reaction. The Adams modification, which utilizes zinc cyanide (Zn(CN)₂) in place of the highly hazardous hydrogen cyanide (HCN) gas, is the preferred modern approach.[5] In this variant, Zn(CN)₂ reacts with hydrogen chloride (HCl) in situ to generate the necessary HCN and the Lewis acid catalyst, zinc chloride, making the procedure significantly safer to handle.[5]

The Gattermann Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism involving the generation of an electrophile, subsequent electrophilic attack on the aromatic ring, and final hydrolysis to yield the aldehyde.

Step 1: Formation of the Electrophile Hydrogen chloride gas reacts with zinc cyanide to generate hydrogen cyanide and the Lewis acid catalyst, zinc chloride. The HCN then reacts with another molecule of HCl, and coordination with the Lewis acid catalyst leads to the formation of a highly reactive electrophile, the formimino cation complex.[1][2]

Step 2: Electrophilic Aromatic Substitution The electron-rich π system of the 2,4,6-Trihydroxytoluene ring attacks the electrophilic carbon of the formimino cation. The strong activating nature of the hydroxyl and methyl groups directs the substitution to the C3 position, which is ortho to two hydroxyl groups and meta to the other activating groups, leading to the formation of an aldimine intermediate.

Step 3: Hydrolysis The resulting aldimine intermediate is unstable in the aqueous acidic workup. It readily undergoes hydrolysis, where the carbon-nitrogen double bond is cleaved and replaced with a carbon-oxygen double bond, yielding the final product, this compound, and liberating an ammonium salt.[2][3][6]

Gattermann_Mechanism Figure 1: Gattermann Reaction Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis A Zn(CN)₂ + 2HCl B HCN + ZnCl₂ A->B in situ generation C HCN + HCl + ZnCl₂ B->C Reacts with HCl D [HC=NH₂]⁺[ZnCl₃]⁻ Formimino Cation Complex C->D Lewis Acid Activation E 2,4,6-Trihydroxytoluene F Aldimine Intermediate E->F Nucleophilic Attack G Aldimine Intermediate H This compound G->H H₂O, Heat

Caption: Figure 1: Gattermann Reaction Mechanism

Detailed Application Notes and Protocol

This protocol is adapted from established procedures for the formylation of highly activated phenols.[7]

Materials and Equipment
Reagents & Chemicals CAS No. Recommended Purity Supplier
2,4,6-Trihydroxytoluene (2-Methylphloroglucinol)88-03-9>98%Standard chemical suppliers
Zinc Cyanide (Zn(CN)₂)557-21-1>98%Standard chemical suppliers
Anhydrous Diethyl Ether60-29-7>99%, DryStandard chemical suppliers
Hydrogen Chloride (Gas)7647-01-0>99.9%Standard chemical suppliers
Deionized Water7732-18-5High PurityLaboratory supply
Hydrochloric Acid (concentrated)7647-01-0~37%Standard chemical suppliers
Nitrogen (Gas)7727-37-9>99.9%Standard gas suppliers
Equipment
500 mL three-necked round-bottom flask
Mechanical stirrer with paddle
Gas dispersion tube (fritted)
Condenser with drying tube (e.g., CaCl₂)
Thermometer or thermocouple
Heating mantle with controller
Ice-water bath
Buchner funnel and filter flask
Standard laboratory glassware
Critical Safety Precautions
  • EXTREME TOXICITY: Zinc cyanide is highly toxic if ingested or inhaled. Upon acidification (e.g., with HCl), it releases extremely poisonous hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

  • CORROSIVE REAGENTS: Hydrogen chloride gas and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • INERT ATMOSPHERE: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen).

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • Assemble the 500 mL three-necked flask with the mechanical stirrer, condenser (topped with a drying tube), and a gas inlet adapter connected to a nitrogen line. Ensure all joints are properly sealed.

    • Place the flask in an ice-water bath on top of the heating mantle (the mantle will be used for the hydrolysis step later).

  • Charging the Flask:

    • Under a positive flow of nitrogen, add 2,4,6-Trihydroxytoluene (e.g., 14.0 g, 0.1 mol) and Zinc Cyanide (e.g., 17.6 g, 0.15 mol) to the reaction flask.

    • Add 150 mL of anhydrous diethyl ether. The mixture will form a slurry.

  • Initiation of Formylation:

    • Begin vigorous stirring to keep the slurry suspended.

    • Cool the mixture to 0-5 °C using the ice-water bath.

    • Switch the gas line from nitrogen to a cylinder of hydrogen chloride gas. Using the gas dispersion tube, bubble a steady stream of dry HCl gas through the stirred slurry for approximately 2-3 hours.

    • The reaction is exothermic. Monitor the temperature and adjust the HCl flow rate to maintain the temperature below 10 °C. The reaction mixture will typically thicken and may change color.

  • Reaction Completion and Work-up:

    • After the HCl addition is complete, stop the gas flow, remove the gas dispersion tube, and seal the flask. Allow the mixture to stir at room temperature for an additional hour.

    • Carefully decant the diethyl ether from the solid intermediate.

    • Add 150 mL of deionized water to the flask containing the solid residue.

  • Hydrolysis:

    • Replace the ice bath with the heating mantle. Heat the aqueous mixture to reflux (approximately 100 °C) with continued stirring.

    • The product will often precipitate from the hot solution as the hydrolysis proceeds. Continue heating for 30-60 minutes to ensure complete conversion.

  • Isolation and Purification:

    • Cool the mixture in an ice-water bath to maximize precipitation of the product.

    • Collect the crude product by vacuum filtration using a Buchner funnel.[7]

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts and acid.[8]

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

    • If further purification is needed, the crude product can be recrystallized from hot water or an ethanol/water mixture.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.

  • FT-IR Spectroscopy: To identify key functional groups (aldehyde C=O, hydroxyl O-H, aromatic C-H).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Experimental Workflow and Data Summary

The overall experimental process is summarized in the workflow diagram below.

Experimental_Workflow Figure 2: Experimental Workflow A Setup & Inerting (N₂ Atmosphere) B Charge Reagents (Substrate, Zn(CN)₂, Ether) A->B C Cooling to 0-5 °C B->C D HCl Gas Addition (2-3 hours) C->D E Reaction Work-up (Decant Ether) D->E F Hydrolysis (Add H₂O, Reflux) E->F G Isolation (Cool & Filter) F->G H Purification (Wash & Dry) G->H I Characterization (NMR, IR, MS) H->I

Caption: Figure 2: Experimental Workflow

Parameter Value Source/Comment
Starting Material 2,4,6-TrihydroxytolueneCAS: 88-03-9[9]
Formylating Agent Zn(CN)₂ / HCl (gas)Adams Modification[5]
Product Molecular Formula C₈H₈O₄-
Product Molecular Weight 168.15 g/mol Calculated
Typical Yield 70-85%Based on analogous reactions[7]
Appearance Crystalline SolidExpected

References

  • askIITians. (2025, March 4). What is Gatterman aldehyde synthesis?
  • Niedzielski, E. L., & Nord, F. F. (n.d.). On the Mechanism of the Gattermann Aldehyde Synthesis. I.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
  • Quora. (2019, September 23). What is the Gattermann aldehyde synthesis?
  • Allen. (n.d.). Gattermann aldehyde synthesis.
  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
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  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Dissertation. (n.d.). Study on Synthesis of 2,4,6-trimethylbenzaldehyde.
  • Unacademy. (n.d.). Gattermann Reaction.
  • ChemicalBook. (n.d.). 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Mitsubishi Gas Chemical Company, Inc. (n.d.). 2,4,6-Trimethylbenzaldehyde (MESAL).
  • Biosynth. (n.d.). 2,4,6-Trihydroxytoluene.
  • Alfa Chemistry. (n.d.). CAS 88-03-9 2,4,6-Trihydroxytoluene.

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Navigating the Synthesis of Benzaldehyde Derivatives: A Guide Beyond Classical Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of acyl groups to benzaldehyde derivatives is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. While the Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, its direct application to benzaldehyde is fraught with challenges. The electron-withdrawing nature of the formyl group deactivates the aromatic ring and directs incoming electrophiles to the meta position, often leading to poor yields and undesired isomers. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and efficient strategies for the synthesis of acylated benzaldehyde derivatives, moving beyond the limitations of direct Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of these challenges and present detailed protocols for alternative formylation methods, including the Gattermann-Koch and Vilsmeier-Haack reactions, as well as a protection-acylation-deprotection strategy.

The Challenge: Why Direct Friedel-Crafts Acylation of Benzaldehyde Fails

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion.[1]

However, when the substrate is benzaldehyde, several factors conspire to render the direct acylation inefficient or altogether unsuccessful:

  • Deactivation of the Aromatic Ring: The formyl group (-CHO) is a strong electron-withdrawing group.[2] This property significantly reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the acylium ion.[2]

  • Meta-Directing Influence: The electron-withdrawing nature of the aldehyde functionality directs incoming electrophiles to the meta position.[2] This is often not the desired regiochemistry for many synthetic applications, which typically require ortho or para substitution.

  • Lewis Acid Complexation: The carbonyl oxygen of the aldehyde can act as a Lewis base and form a stable complex with the Lewis acid catalyst.[2] This complexation further deactivates the ring and can inhibit the reaction.[2]

  • Instability of Formyl Chloride: For the direct formylation to produce benzaldehyde itself, formyl chloride (HCOCl) would be the required acyl halide. However, formyl chloride is extremely unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl).[3][4]

These limitations necessitate the use of alternative synthetic strategies to achieve the desired acylated benzaldehyde derivatives.

Alternative Strategies for the Formylation and Acylation of Aromatic Rings

To circumvent the challenges associated with direct Friedel-Crafts acylation of benzaldehyde, several effective methods have been developed. These can be broadly categorized into direct formylation methods for arenes and a protection-based strategy for the acylation of benzaldehyde.

Direct Formylation of Aromatic Compounds

When the goal is to introduce a formyl group to an aromatic ring, reactions like the Gattermann-Koch and Vilsmeier-Haack reactions are powerful alternatives to a direct Friedel-Crafts approach.

The Gattermann-Koch reaction is a classic method for the formylation of benzene and its activated derivatives to produce benzaldehyde and substituted benzaldehydes.[5][6][7] It utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst, typically cuprous chloride (CuCl).[8][9]

Mechanism: The reaction proceeds through the in situ generation of a highly reactive formyl cation equivalent.[10][11] Carbon monoxide and HCl, under the influence of the Lewis acid, form a reactive electrophile that then attacks the aromatic ring in a typical electrophilic aromatic substitution fashion.[9][10][11]

Workflow: Gattermann-Koch Reaction

Gattermann_Koch reagents CO + HCl + AlCl₃/CuCl electrophile Formyl Cation Generation reagents->electrophile eas Electrophilic Aromatic Substitution electrophile->eas Attack by Arene arene Arene (e.g., Benzene) arene->eas workup Aqueous Workup eas->workup product Aryl Aldehyde (e.g., Benzaldehyde) workup->product

Caption: Workflow of the Gattermann-Koch Reaction.

Protocol: Gattermann-Koch Synthesis of Benzaldehyde

Materials:

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Cuprous chloride

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice-water bath

  • Apparatus for handling toxic gases

Procedure:

  • Catalyst Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in the anhydrous solvent.

  • Reaction Setup: Cool the mixture in an ice-water bath.

  • Gas Introduction: While vigorously stirring, pass a stream of dry hydrogen chloride gas through the suspension, followed by a steady stream of carbon monoxide gas.

  • Substrate Addition: Slowly add anhydrous benzene to the reaction mixture.

  • Reaction Monitoring: Continue the reaction at low temperature, monitoring the progress by an appropriate method (e.g., TLC or GC).

  • Workup: Upon completion, cautiously pour the reaction mixture over crushed ice and water to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with a dilute sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Key Considerations:

  • This reaction is most effective for benzene and activated aromatic rings.[6]

  • Strongly deactivated rings, such as nitrobenzene, are not suitable substrates.[6]

  • Phenols and their ethers are also not amenable to this reaction.[9]

ParameterGattermann-Koch Reaction
Substrates Benzene, Alkylbenzenes
Reagents CO, HCl, AlCl₃, CuCl
Electrophile Formyl cation equivalent
Key Advantage Direct formylation of simple arenes
Limitations Not suitable for phenols, anilines, or strongly deactivated rings

The Vilsmeier-Haack reaction is a milder and more versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14] It employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the active electrophile, known as the Vilsmeier reagent.[12][14][15]

Mechanism: DMF reacts with POCl₃ to form a chloroiminium ion (the Vilsmeier reagent).[12][16] This electrophile, although weaker than the acylium ion in Friedel-Crafts acylation, is reactive enough to attack electron-rich aromatic rings.[15] The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[16]

Mechanism: Vilsmeier-Haack Reaction

Vilsmeier_Haack reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier_reagent eas Electrophilic Substitution vilsmeier_reagent->eas Attack by Arene arene Electron-Rich Arene arene->eas iminium_salt Iminium Salt Intermediate eas->iminium_salt hydrolysis Hydrolysis iminium_salt->hydrolysis product Aryl Aldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol: Vilsmeier-Haack Formylation of Anisole

Materials:

  • Anisole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Sodium acetate solution (aqueous)

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask, cool anhydrous DMF in an ice-water bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Slowly add anisole to the freshly prepared Vilsmeier reagent, keeping the temperature low.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for a few hours. Monitor the reaction's progress.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Key Considerations:

  • This reaction is particularly effective for electron-rich arenes like phenols, anilines, and their derivatives, as well as for various heterocyclic compounds.[13][15]

  • The formylation typically occurs at the para position to an activating group, unless this position is blocked.[14]

ParameterVilsmeier-Haack Reaction
Substrates Electron-rich arenes (phenols, anilines), Heterocycles
Reagents DMF, POCl₃ (or other acid chlorides)
Electrophile Vilsmeier reagent (chloroiminium ion)
Key Advantage Milder conditions, suitable for a wider range of activated substrates
Limitations Requires electron-rich substrates
Protection-Acylation-Deprotection Strategy

For the synthesis of acylated benzaldehyde derivatives where the acyl group is larger than a formyl group, a three-step strategy involving protection of the aldehyde is highly effective.[2]

Rationale: The aldehyde group is temporarily converted into a less deactivating and ortho, para-directing group, typically an acetal.[2] This protected intermediate can then undergo a standard Friedel-Crafts acylation, followed by deprotection to regenerate the aldehyde functionality.[2]

Workflow: Protection-Acylation-Deprotection

Protection_Strategy start Benzaldehyde protection Step 1: Protection (e.g., Acetal Formation) start->protection protected_intermediate Protected Benzaldehyde (e.g., Benzaldehyde Dimethyl Acetal) protection->protected_intermediate acylation Step 2: Friedel-Crafts Acylation protected_intermediate->acylation acylated_intermediate Acylated Protected Intermediate acylation->acylated_intermediate deprotection Step 3: Deprotection (Acidic Hydrolysis) acylated_intermediate->deprotection product Acylated Benzaldehyde (e.g., 4-Acetylbenzaldehyde) deprotection->product

Caption: Three-step synthesis of acylated benzaldehydes.

Protocol: Synthesis of 4-Acetylbenzaldehyde

Step 1: Protection of Benzaldehyde (Acetal Formation)

Materials:

  • Benzaldehyde

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Combine benzaldehyde, trimethyl orthoformate, and anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the benzaldehyde is consumed.[2]

  • Cool the mixture and quench the reaction by slowly adding saturated sodium bicarbonate solution.[2]

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude benzaldehyde dimethyl acetal. Purify by distillation if necessary.[2]

Step 2: Friedel-Crafts Acylation of the Protected Intermediate

Materials:

  • Benzaldehyde dimethyl acetal

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0°C.[2]

  • Add a solution of acetyl chloride in DCM dropwise, maintaining the low temperature.[2]

  • Add a solution of benzaldehyde dimethyl acetal in DCM dropwise, ensuring the temperature does not exceed 5°C.[2]

  • Stir the reaction at 0°C and then allow it to warm to room temperature, monitoring for completion.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash, dry, and concentrate to yield the crude acylated acetal.

Step 3: Deprotection (Hydrolysis of the Acetal)

Materials:

  • Crude acylated acetal from Step 2

  • Dilute hydrochloric acid

  • Acetone or THF (as a co-solvent)

Procedure:

  • Dissolve the crude acylated acetal in a suitable co-solvent like acetone or THF.

  • Add dilute hydrochloric acid and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extract the product, 4-acetylbenzaldehyde, with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the final product by recrystallization or column chromatography.

Conclusion

While the direct Friedel-Crafts acylation of benzaldehyde is synthetically challenging, a range of effective alternative strategies are available to the modern synthetic chemist. For the direct introduction of a formyl group to aromatic rings, the Gattermann-Koch and Vilsmeier-Haack reactions offer reliable pathways, with the choice of method depending on the substrate's reactivity. For the synthesis of other acylated benzaldehyde derivatives, a protection-acylation-deprotection sequence provides a robust and high-yielding route. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can efficiently access a wide array of valuable benzaldehyde derivatives for applications in drug discovery and materials science.

References

  • Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reaction Mechanism of Gattermann-Koch Reaction. (n.d.). Physics Wallah. Retrieved from [Link]

  • Gattermann Koch Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier haack rxn. (n.d.). Slideshare. Retrieved from [Link]

  • Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Gattermann Reaction. (n.d.). Unacademy. Retrieved from [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications. (n.d.). Testbook. Retrieved from [Link]

  • Gattermann Koch reaction and detail mechanism || preparation of Benzaldehyde. (2022, July 25). YouTube. Retrieved from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • Formylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Why can benzaldehyde not be synthesized by Friedel-Crafts acylation? (2021, March 3). Quora. Retrieved from [Link]

  • Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). OrgoSolver. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

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Application Note: High-Purity Isolation of 2,4,6-Trihydroxy-3-methylbenzaldehyde via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2,4,6-Trihydroxy-3-methylbenzaldehyde by recrystallization. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product. The protocol emphasizes the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible purification process.

Introduction: The Significance of Purity for this compound

This compound (C₈H₈O₄) is a polysubstituted phenolic aldehyde with significant potential in various fields, including organic synthesis and medicinal chemistry.[1][2] The presence of multiple hydroxyl groups and an aldehyde function makes it a versatile precursor for the synthesis of more complex molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of downstream products, and complicate the interpretation of biological or chemical data. Common impurities may arise from the synthetic route, such as unreacted starting materials or byproducts from side reactions. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, and its successful application to this compound is detailed herein.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3][4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Conversely, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving the impurities dissolved in the mother liquor.[4][5]

Solvent System Selection for this compound

The molecular structure of this compound, with its three polar hydroxyl groups, suggests a high degree of polarity. Therefore, polar solvents are the primary candidates for recrystallization. For polar phenolic compounds, like phloroglucinol derivatives, alcohols such as ethanol are often a good starting point.[6] A mixed solvent system, often referred to as an anti-solvent recrystallization, can provide a more refined control over the crystallization process.[4] In this protocol, an ethanol/water system is employed. Ethanol acts as the primary solvent in which the compound is readily soluble when hot, while water acts as the anti-solvent, reducing the compound's solubility upon addition and subsequent cooling.

Table 1: Solvent System Rationale

Solvent ComponentRoleRationale
EthanolPrimary SolventThe polar nature of ethanol effectively dissolves the polar this compound at elevated temperatures.
WaterAnti-solventThe addition of water, in which the compound is less soluble, induces precipitation and allows for fine-tuning of the saturation point.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

  • Watch glass

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (near boiling) to the flask while stirring. Start with approximately 20-30 mL.

    • Heat the mixture on a hot plate with gentle stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is crucial to remove insoluble impurities and activated charcoal (if used).

    • Preheat a 500 mL Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. This will prevent premature crystallization in the funnel.

    • Place a powder funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and moisten it with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A Crude Solid in Flask B Add Minimal Hot Ethanol A->B C Dissolution (Hot) B->C D Hot Gravity Filtration (Remove Insolubles) C->D E Add Hot Water (Anti-solvent) to Turbidity D->E F Add Hot Ethanol to Clarify E->F G Slow Cooling to Room Temp. F->G H Ice Bath Cooling G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Sources

Application Notes and Protocols for the Purification of 2,4,6-Trihydroxy-3-methylbenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a polysubstituted phenolic aldehyde with significant potential in pharmaceutical and organic synthesis applications. Its array of hydroxyl groups imparts considerable polarity, which can present challenges in purification from reaction mixtures containing less polar starting materials or byproducts. This document provides a comprehensive guide to the purification of this compound using column chromatography, a fundamental and widely applicable technique for the separation of chemical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of chromatographic separation.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of this compound is paramount to developing an effective purification strategy. The presence of three hydroxyl groups and a benzaldehyde moiety suggests a highly polar nature, with the potential for strong hydrogen bonding interactions. This polarity dictates its behavior in a chromatographic system.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Polarity HighStrong interaction with polar stationary phases like silica gel. Requires a relatively polar mobile phase for elution.
Solubility Soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. Limited solubility in nonpolar solvents like hexane.[1]The choice of solvent for sample loading is critical to ensure the compound is fully dissolved and can be applied to the column in a concentrated band.

Due to its high polarity, a normal-phase chromatography setup is most appropriate. In this mode, a polar stationary phase (e.g., silica gel) is used in conjunction with a less polar mobile phase. Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. More polar compounds, like our target molecule, will adhere more strongly to the silica gel and thus elute later than less polar impurities.

Experimental Protocol

This protocol is a robust starting point for the purification of this compound. It is crucial to first optimize the separation on a small scale using Thin-Layer Chromatography (TLC) before committing to a large-scale column.

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The causality behind this initial step is to efficiently determine the optimal mobile phase composition that provides good separation between the target compound and any impurities. An ideal TLC will show the spot for this compound with a retention factor (Rf) between 0.2 and 0.4, and clear separation from other spots.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • Crude reaction mixture containing this compound

  • A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • UV lamp (254 nm) for visualization

  • Optional: A staining solution (e.g., anisaldehyde or potassium permanganate stain) for visualization if the compound is not UV-active.[2]

Procedure:

  • Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and pour a small amount of the chosen solvent system (e.g., start with 7:3 hexane:ethyl acetate) into the bottom. Close the chamber and allow it to saturate for at least 15-20 minutes.[3]

  • Spot the Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize the spots.[2]

  • Analyze and Optimize: Calculate the Rf value for each spot. Adjust the polarity of the solvent system to achieve the desired Rf for the target compound.

    • If the Rf is too low (spot remains near the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • If the Rf is too high (spot travels with the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

    • A good starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[4] For highly polar compounds, a small amount of a more polar solvent like methanol may be required.[5]

A suggested range of solvent systems to test for phenolic compounds includes varying ratios of hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[3][6] For particularly polar compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[7]

Part 2: Column Chromatography Purification

Once an optimal solvent system is determined by TLC, the purification can be scaled up to a column.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60-120 mesh or 230-400 mesh for higher resolution)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (the optimized solvent system from TLC)

  • Crude sample

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disruption during sample loading.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[4]

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica gel at all times to prevent the column from running dry.

    • Isocratic Elution: Use the same solvent composition throughout the separation.

    • Gradient Elution: Gradually increase the polarity of the eluent during the separation to elute compounds with increasing polarity. For example, start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[4]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the fractions by TLC. Spot each fraction on a TLC plate and compare it to a spot of the crude mixture and a pure standard if available.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Workflow Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Plate TLC Optimization Crude->TLC_Plate Test Solvents Elute_Column Elute with Optimized Solvent TLC_Plate->Elute_Column Optimized Eluent Pack_Column Pack Column with Silica Gel Load_Sample Load Sample Pack_Column->Load_Sample Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Identify Pure Fractions Evaporate Solvent Evaporation Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Compound streaks on TLC/Column Sample is too concentrated; Compound is interacting too strongly with the silica (acidic/basic nature).Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape.[6]
Poor separation of spots The polarity of the solvent system is not optimal.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., dichloromethane/methanol).
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled column bed Improper packing of the column.Repack the column carefully, ensuring a uniform slurry and gentle tapping to settle the silica gel.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using column chromatography. By systematically optimizing the mobile phase with TLC and following the outlined column chromatography procedure, researchers can achieve high purity of the target compound. The principles and techniques described are broadly applicable to the purification of other polar phenolic compounds, making this a valuable resource for professionals in organic synthesis and drug development.

References

  • ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2022). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dihydroxy-3-methyl benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Journal of Chemical Education. (1990). A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2,4,6-Trihydroxy-3-methylbenzaldehyde. Intended for researchers, quality control analysts, and professionals in drug development, this document outlines integrated protocols for chromatographic and spectroscopic techniques. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and reproducibility. The protocols herein are designed as self-validating systems, covering purity assessment by High-Performance Liquid Chromatography (HPLC), identity and impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), and unambiguous structural elucidation through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction: The Need for Robust Characterization

This compound is a polyphenolic compound of interest due to its structural relation to naturally occurring metabolites and its potential as a building block in the synthesis of novel therapeutic agents.[1] Its highly functionalized aromatic ring makes it a versatile precursor, but also presents challenges in ensuring purity and structural integrity. Accurate and comprehensive characterization is paramount for guaranteeing the reliability of research data, the safety and efficacy of downstream products, and adherence to regulatory standards.

This guide presents a multi-faceted analytical strategy, demonstrating how orthogonal techniques can be synergistically employed to build a complete profile of the compound, from its bulk purity to its precise molecular architecture.

Integrated Analytical Workflow

A robust characterization workflow does not rely on a single technique but integrates multiple methods to provide orthogonal data points, leading to an unambiguous confirmation of structure and purity. The following workflow is recommended for a comprehensive analysis.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Purity & Quantification cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Test Sample This compound Prep Solution Preparation (e.g., Acetonitrile, DMSO-d6) Sample->Prep HPLC HPLC-UV Purity Assay & Quantification Prep->HPLC GCMS GC-MS Volatile Impurity Profile Prep->GCMS NMR NMR Spectroscopy ¹H & ¹³C Connectivity & Structure Prep->NMR FTIR FT-IR Functional Group ID Prep->FTIR UVVIS UV-Vis Electronic Transitions Prep->UVVIS Report Certificate of Analysis Integrated Data Report HPLC->Report GCMS->Report NMR->Report FTIR->Report UVVIS->Report

Diagram 1: Recommended workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Separation

Chromatographic methods are the cornerstone for determining the purity of a compound and identifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (packed into a column) and a liquid mobile phase. For this compound, a reversed-phase method is ideal, where the stationary phase is nonpolar and the mobile phase is polar.

Application: This is the primary method for quantitative purity analysis (assay) and detecting non-volatile impurities. It offers high resolution and sensitivity.[2]

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: Water with 0.1% Formic Acid (HPLC Grade).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC Grade).

    • Scientist's Note: Formic acid is used to protonate silanol groups on the column, improving peak shape for phenolic compounds. It is also volatile, making this method compatible with mass spectrometry (LC-MS) if further investigation is needed.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Value
    Column Temperature 30 °C
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    UV Detection 275 nm

    | Gradient Program | 10% B to 90% B over 20 minutes |

  • Data Interpretation:

    • Purity: Calculate by the area percent method. The main peak corresponding to the product should be integrated, along with all impurity peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identity: The retention time should be consistent with a previously analyzed reference standard. The UV spectrum, captured by a diode array detector, should also match the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular fingerprint.

Application: Ideal for identifying volatile impurities, residual solvents, or by-products from synthesis. Due to the low volatility of polyphenols, derivatization may be required to enhance thermal stability and volatility.[4]

Protocol: GC-MS Analysis

  • Instrumentation:

    • GC system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer with Electron Ionization (EI) source.

  • Sample Preparation (with Derivatization):

    • Dissolve 1 mg of the sample in 1 mL of pyridine.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture at 70 °C for 30 minutes to convert the polar -OH groups to nonpolar -OTMS (trimethylsilyl) ethers.

    • Causality Note: This silylation step is crucial as it masks the polar hydroxyl groups, preventing peak tailing and thermal degradation in the hot GC inlet and column.[4]

  • Chromatographic & Spectrometric Conditions:

    Parameter Value
    Carrier Gas Helium at 1.0 mL/min
    Inlet Temperature 280 °C
    Injection Volume 1 µL (Splitless mode)
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min
    MS Source Temp 230 °C
    MS Quad Temp 150 °C
    Ionization Energy 70 eV

    | Scan Range | 50-600 m/z |

  • Data Interpretation:

    • Identity: The mass spectrum of the main peak (derivatized) should be consistent with the expected structure. The molecular ion peak and fragmentation pattern are key identifiers.

    • Impurities: Any additional peaks in the chromatogram can be identified by comparing their mass spectra to libraries like NIST.[5]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques probe the molecular structure, providing definitive confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR shows the same for carbon atoms.

Application: This is the most powerful technique for unambiguous structural confirmation.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

    • Expertise Note: DMSO-d₆ is often preferred for polyphenols due to its excellent dissolving power and its ability to allow exchangeable protons (from -OH groups) to be observed as broad singlets.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters (Typical for 400 MHz):

    • ¹H NMR: 16-32 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 1024-2048 scans, 45° pulse angle, 2-second relaxation delay (with proton decoupling).

  • Expected Spectral Data & Interpretation:

    • ¹H NMR:

      • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

      • Aromatic Proton (Ar-H): A single singlet around δ 6.0-6.5 ppm, integrating to one proton. The highly electron-donating hydroxyl groups shield this proton significantly.

      • Hydroxyl Protons (-OH): Three distinct, potentially broad singlets at varying chemical shifts (e.g., δ 8-12 ppm), which will disappear upon D₂O exchange.

      • Methyl Protons (-CH₃): A sharp singlet around δ 2.0-2.5 ppm, integrating to three protons.

    • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the 8 unique carbons in the structure (aldehyde, 3 hydroxyl-substituted aromatic carbons, 1 methyl-substituted aromatic carbon, 1 unsubstituted aromatic carbon, 1 methyl carbon).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at specific, characteristic frequencies.

Application: Provides a molecular "fingerprint" and confirms the presence of key functional groups.[6]

Protocol: FT-IR (ATR)

  • Instrumentation:

    • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically averaging 16-32 scans.

  • Data Interpretation (Expected Absorption Bands):

    Wavenumber (cm⁻¹) Vibration Functional Group
    3500-3200 (broad) O-H Stretch Hydroxyl (-OH)
    ~2850, ~2750 C-H Stretch Aldehyde (-CHO)
    ~1640 (strong) C=O Stretch Aldehyde (-CHO)
    1600-1450 C=C Stretch Aromatic Ring

    | ~1200 | C-O Stretch | Phenol |

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Application: Provides information about the conjugated systems within the molecule. It can also be used for quantitative analysis via a calibration curve (Beer's Law).[7]

Protocol: UV-Vis Analysis

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution (~5-10 µg/mL) of the sample in a UV-transparent solvent like ethanol or methanol.

  • Data Acquisition:

    • Use the pure solvent as a blank reference.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Interpretation:

    • The highly substituted phenolic aldehyde structure is expected to show strong absorbance maxima (λ_max) in the UV region, typically between 250-300 nm, corresponding to π→π* transitions in the aromatic system. A shoulder or a separate band at longer wavelengths may also be observed due to n→π* transitions of the carbonyl group.

Orthogonal Method Relationship

No single method is sufficient. The power of this analytical approach lies in how the techniques confirm and complement one another. NMR defines the exact atomic connectivity, IR confirms the functional groups predicted by NMR, and HPLC confirms the purity of the sample that was structurally elucidated.

Orthogonal_Methods center_node 2,4,6-Trihydroxy- 3-methylbenzaldehyde HPLC HPLC (Purity >99%) center_node->HPLC Purity Assay GCMS GC-MS (No Volatile Impurities) center_node->GCMS Impurity Profile NMR NMR (Confirms C-H Framework) center_node->NMR Definitive Structure IR FT-IR (Confirms -OH, -CHO) center_node->IR Functional Groups UV UV-Vis (Confirms Conjugated System) center_node->UV Electronic Structure HPLC->NMR Confirms Purity of NMR Sample NMR->IR Predicts Functional Groups to be Found

Diagram 2: Inter-relationship of analytical techniques.

Summary of Expected Analytical Data

TechniqueParameterExpected Value/Observation
HPLC Retention TimeColumn and method-dependent
Purity≥ 98% (typical for research grade)
MS (EI) Molecular Ion [M]⁺m/z 168
Key Fragmentsm/z 167 [M-H]⁺, m/z 139 [M-CHO]⁺
¹H NMR Aldehyde Hδ ~10.0 ppm (s, 1H)
Aromatic Hδ ~6.2 ppm (s, 1H)
Methyl Hδ ~2.1 ppm (s, 3H)
Hydroxyl H3 broad singlets (variable)
FT-IR O-H stretch~3300 cm⁻¹ (broad)
C=O stretch~1640 cm⁻¹ (strong)
UV-Vis λ_max~275-285 nm in Ethanol

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous identification, structural confirmation, and purity assessment. The protocols detailed in this guide provide a robust framework for achieving reliable and reproducible results. By integrating chromatographic separation with spectroscopic elucidation, researchers and developers can proceed with confidence in the quality and integrity of their material.

References

  • SIELC Technologies. (2018, May 17). Benzaldehyde, 2,4,6-trihydroxy-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Technical University of Denmark. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Ismiyarto, et al. (2019). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate. Retrieved from [Link]

  • Kaya, İ., & Avci, A. (2012). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. ResearchGate. Retrieved from [Link]

  • Almalki, A. J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trihydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Ismiyarto, et al. (2019). GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trihydroxybenzaldehyde. Retrieved from [Link]

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Application Notes & Protocols: The Synthetic Utility of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenolic Building Block

2,4,6-Trihydroxy-3-methylbenzaldehyde is a polyhydroxyaromatic aldehyde that serves as a highly valuable and versatile precursor in modern organic synthesis. Structurally, it is a derivative of phloroglucinol, possessing a formyl (-CHO) group and a methyl (-CH₃) substituent on the highly electron-rich benzene core. This unique arrangement of functional groups—a reactive aldehyde, three acidic phenolic hydroxyls, and a sterically influential methyl group—imparts a distinct reactivity profile that makes it a cornerstone for building complex molecular architectures.

The three hydroxyl groups donate significant electron density into the aromatic ring, rendering it highly activated towards electrophilic substitution and providing multiple sites for O-alkylation or acylation. The aldehyde group is a prime site for nucleophilic attack and condensation reactions, serving as a gateway for chain extension and the formation of carbon-carbon double bonds. Consequently, this reactant is a key starting material for the synthesis of a diverse array of compounds, most notably flavonoids, chromones, and other biologically active heterocyclic systems.[1][2] This guide provides an in-depth exploration of its synthesis and application, complete with detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below for reference during experimental planning.

PropertyValueReference(s)
CAS Number 55743-13-0[3]
Molecular Formula C₈H₈O₄[3]
Molecular Weight 168.15 g/mol [3]
IUPAC Name This compound[3]
Appearance Off-white to pale crystalline solid
Solubility Soluble in ethanol, methanol, DMSO, DMF
Safety Handle with PPE (gloves, safety glasses).
Avoid inhalation of dust.
Irritant to skin and eyes.

Synthesis of the Reactant: Formylation of 2-Methylphloroglucinol

The most direct route to this compound is the electrophilic formylation of 2-methylphloroglucinol (2-methylbenzene-1,3,5-triol). Due to the high electron density of the phloroglucinol core, this reaction proceeds efficiently under relatively mild conditions. The Gattermann reaction, which utilizes a source of hydrocyanic acid (HCN) and a Lewis acid catalyst, is a classic and effective method for this transformation.[4][5] A modern, safer modification employs zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl) gas, which generates the reactive electrophile in situ.[4]

Protocol 1: Gattermann Formylation

This protocol describes the synthesis of the title compound from 2-methylphloroglucinol.

Causality and Experimental Rationale:

  • Reactant Choice: 2-Methylphloroglucinol is the logical precursor, providing the core trihydroxy-methyl-benzene structure.

  • Reagent System (Zn(CN)₂/HCl): This combination avoids the direct handling of highly toxic HCN gas. Gaseous HCl reacts with solid Zn(CN)₂ to produce HCN and the Lewis acid ZnCl₂ directly in the reaction vessel.[4]

  • Solvent (Anhydrous Diethyl Ether): A dry, aprotic solvent is crucial to prevent quenching of the Lewis acid and unwanted side reactions.

  • Hydrolysis Step: The initial reaction forms an aldimine intermediate, which must be hydrolyzed with water (often with heating) to liberate the final aldehyde product.[6]

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser (with a drying tube), add 2-methylphloroglucinol (7.0 g, 50 mmol) and zinc cyanide (8.8 g, 75 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether via cannula or syringe.

  • Reaction Initiation: Cool the stirred suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the mixture at a steady rate for 2-3 hours. The reaction mixture will typically thicken and form a yellow precipitate (the aldimine salt).

  • Reaction Completion: After the introduction of HCl, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Hydrolysis: Carefully decant the ether solvent. Add 100 mL of deionized water to the solid residue. Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 1 hour to hydrolyze the imine.

  • Workup and Isolation: Cool the aqueous mixture in an ice bath. The product will precipitate as a solid. Collect the crude product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture to yield pure this compound. Dry under vacuum.

G_Formylation cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 2-Methylphloroglucinol P1 Reaction at 0°C to RT R1->P1 R2 Zn(CN)₂ / HCl (gas) R2->P1 R3 Anhydrous Ether R3->P1 P2 Aqueous Hydrolysis (Reflux) P1->P2 Workup Filtration & Recrystallization P2->Workup Product 2,4,6-Trihydroxy- 3-methylbenzaldehyde Workup->Product

Caption: Workflow for Gattermann formylation.

Application in Heterocyclic Synthesis: A Two-Step Flavone Protocol

A primary application of this compound is in the synthesis of flavonoids, a major class of natural products with diverse biological activities.[7] This is typically achieved through a two-step sequence: (1) a Claisen-Schmidt condensation to form a chalcone intermediate, followed by (2) an oxidative cyclization to yield the flavone core.

Protocol 2A: Claisen-Schmidt Condensation to Synthesize 2',4',6'-Trihydroxy-3'-methylchalcone

This protocol details the base-catalyzed condensation of this compound with acetophenone.

Causality and Experimental Rationale:

  • Mechanism: The Claisen-Schmidt reaction is a crossed aldol condensation. A strong base (KOH) deprotonates the α-carbon of the ketone (acetophenone) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[8][9] The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves both the reactants and the base catalyst, facilitating a homogeneous reaction.

  • Workup (Acidification): The reaction mixture is alkaline. Acidification with HCl neutralizes the KOH catalyst and protonates the phenoxide ions of the chalcone product, causing it to precipitate from the aqueous-ethanolic solution due to its lower solubility in the protonated form.[10]

Step-by-Step Methodology:

  • Reactant Solution: In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) and acetophenone (1.20 g, 1.3 mL, 10 mmol) in 30 mL of 95% ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add 15 mL of a 50% (w/v) aqueous potassium hydroxide (KOH) solution dropwise. A significant color change (typically to a deep red or orange) should be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor progress by TLC.

  • Precipitation: Once the reaction is complete, cool the flask in an ice bath and pour the mixture into 150 mL of cold deionized water.

  • Acidification: While stirring, slowly and carefully add concentrated HCl dropwise until the solution is acidic (pH ~2-3, check with pH paper). A bright yellow or orange solid will precipitate.

  • Isolation & Purification: Collect the solid chalcone by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the product under vacuum. If needed, the chalcone can be recrystallized from ethanol.

G_CS_Condensation cluster_inputs Inputs cluster_reaction Reaction Core cluster_outputs Outputs Aldehyde 2,4,6-Trihydroxy- 3-methylbenzaldehyde Attack Nucleophilic Attack on Aldehyde Aldehyde->Attack Ketone Acetophenone Enolate Enolate Formation (from Acetophenone) Ketone->Enolate Catalyst KOH / Ethanol Catalyst->Enolate Enolate->Attack Dehydration Dehydration Attack->Dehydration Workup Acidification (HCl) & Filtration Dehydration->Workup Chalcone 2',4',6'-Trihydroxy- 3'-methylchalcone Workup->Chalcone

Caption: Claisen-Schmidt condensation workflow.

Protocol 2B: Oxidative Cyclization to Synthesize 5,7-Dihydroxy-6-methylflavone

This protocol describes the conversion of the chalcone intermediate into the corresponding flavone.

Causality and Experimental Rationale:

  • Reagent (Iodine): Molecular iodine (I₂) serves as the oxidizing agent to facilitate the cyclization and subsequent aromatization to the flavone ring system.[11]

  • Solvent (DMSO): Dimethyl sulfoxide (DMSO) is an excellent high-boiling polar aprotic solvent for this transformation, effectively dissolving the chalcone substrate and facilitating the reaction at elevated temperatures.

  • Mechanism: The reaction, often referred to as the Algar-Flynn-Oyamada reaction under different conditions, proceeds via an initial cyclization of the 2'-hydroxyl group onto the α,β-unsaturated ketone, followed by oxidation to form the stable, aromatic pyrone ring of the flavone.

  • Workup (Thiosulfate): The reaction is quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce and remove any unreacted iodine from the mixture before product isolation.[11]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the 2',4',6'-trihydroxy-3'-methylchalcone (1.43 g, 5 mmol) synthesized in Protocol 2A in 25 mL of dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine (0.13 g, 0.5 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the formation of the flavone product by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Isolation: Stir for 15 minutes. The flavone product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water and then with a small amount of cold ethanol or hexane to remove impurities. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5,7-dihydroxy-6-methylflavone.

G_Flavone_Synth Chalcone Chalcone Intermediate (from Protocol 2A) Reagents Iodine (I₂) DMSO, 120°C Chalcone->Reagents Workup Thiosulfate Quench & Filtration Reagents->Workup Flavone 5,7-Dihydroxy- 6-methylflavone Workup->Flavone

Caption: Synthesis of a flavone from a chalcone.

References

  • Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. ULM. Available at: [Link]

  • 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde | C12H14O5 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. Available at: [Link]

  • Gattermann reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Novel Route to 5,7-Dimethoxy-6-hydroxyflavone. ResearchGate. Available at: [Link]

  • 2,4,6-Trihydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O5 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Gattermann reaction examples - BYJU'S. BYJU'S. Available at: [Link]

  • Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0) - Cheméo. Cheméo. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. PraxiLabs. Available at: [Link]

  • Gattermann reaction | PPTX - Slideshare. Slideshare. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Gattermann Formylation | Named organic reactions | Organic Chemistry | Chemwonders. YouTube. Available at: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. Available at: [Link]

  • Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 - The Good Scents Company. The Good Scents Company. Available at: [Link]

  • Synthesis of 5:6:7-Hydroxyflavones and their derivatives—Part I. Indian Academy of Sciences. Available at: [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents. Google Patents.
  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. YouTube. Available at: [Link]

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Application Notes and Protocols for 2,4,6-Trihydroxy-3-methylbenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phloroglucinol scaffold, a 1,3,5-trihydroxybenzene core, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products with diverse and potent biological activities.[1][2] These compounds, primarily found in marine algae and terrestrial plants, have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects.[3][4][5] 2,4,6-Trihydroxy-3-methylbenzaldehyde (PubChem CID: 85844519) is a methylated and formylated derivative of this core structure.[6] While specific biological data for this particular molecule is not yet extensively documented in peer-reviewed literature, its structural features—a highly reactive polyhydroxylated aromatic ring, a methyl group that can influence lipophilicity and metabolic stability, and a formyl group that can participate in various chemical interactions—suggest a high potential for significant bioactivity.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, based on the well-established activities of the phloroglucinol class of compounds. It offers detailed protocols for its potential synthesis and for evaluating its predicted biological activities, empowering researchers to explore its therapeutic promise.

Proposed Synthesis of this compound

The introduction of a formyl group onto a highly activated phenolic ring such as 2-methylphloroglucinol (2-methyl-1,3,5-trihydroxybenzene) is a key step in the synthesis of the title compound. Standard formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, are well-suited for this transformation.[7]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[7][8]

Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Start_Mat 2-Methylphloroglucinol Vilsmeier_Reagent->Start_Mat Intermediate Iminium Salt Intermediate Start_Mat->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 2-Methylphloroglucinol: Dissolve 2-methylphloroglucinol in a suitable solvent (e.g., dry DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate. The resulting precipitate can be collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications and Evaluation Protocols

The therapeutic potential of this compound can be inferred from the known biological activities of the phloroglucinol family. Key areas for investigation include its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Phloroglucinol and its derivatives are potent antioxidants, capable of scavenging a variety of reactive oxygen species (ROS).[9][10][11] This activity is attributed to the electron-rich nature of the polyhydroxylated benzene ring, which can readily donate hydrogen atoms to neutralize free radicals.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free-radical scavenging ability of a compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Comparative Antioxidant Activity of Phloroglucinol Derivatives

CompoundDPPH Scavenging IC50 (µg/mL)Reference
Phloroglucinol42 ± 1.00[11]
Ascorbic Acid (Standard)Not specified in this study, but typically in the low µg/mL range[11]
Vitamin C (Standard)0.44[12]
Vanillin0.81[12]
Anti-inflammatory Activity

Many phloroglucinol derivatives exhibit significant anti-inflammatory effects, often by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and by modulating signaling pathways such as the NF-κB pathway.[2][5][13]

Signaling Pathway: NF-κB Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 2,4,6-Trihydroxy- 3-methylbenzaldehyde Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Potential inhibition of the NF-κB pathway.

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of the compound to inhibit the production of NO, a key inflammatory mediator.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated group.

Anticancer Activity

Phloroglucinol and its derivatives have demonstrated anticancer properties against various cancer cell lines, including breast, colon, and liver cancer.[3][14][15][16] The mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[17]

Protocol 4: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

While this compound remains a relatively unexplored compound, its phloroglucinol core strongly suggests a high probability of valuable biological activities. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of its antioxidant, anti-inflammatory, and anticancer potential. The findings from such studies will be crucial in determining the future of this compound as a lead molecule in drug discovery and development.

References

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules, 23(12), 3243. Retrieved from [Link]

  • Phloroglucinol suppresses the migratory and invasive properties of breast cancer cells. (2015). Oncotarget, 6(11), 9096-9108. Retrieved from [Link]

  • Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia. (2018). Molecules, 23(10), 2593. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules, 23(12), 3243. Retrieved from [Link]

  • Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model. (2024). ChemMedChem, e202400056. Retrieved from [Link]

  • Preparation of p-hydroxybenzaldehyde derivatives. (1979). Google Patents.
  • Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. (2015). Toxicology and Applied Pharmacology, 286(3), 143-150. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. (2023). Immunopharmacology and Immunotoxicology, 45(5), 556-565. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4,6-Trihydroxy-3-methoxy-5-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition. (2015). Oncotarget, 6(11), 9096-9108. Retrieved from [Link]

  • The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation. (2024). bioRxiv. Retrieved from [Link]

  • Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. (2015). Toxicology and Applied Pharmacology, 286(3), 143-150. Retrieved from [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde. (2021). Google Patents.
  • Preparation method of 2,4,6-trimethyl benzaldehyde. (2013). Google Patents.
  • Phloroglucinols with Antioxidant Activity and Xanthonolignoids from the Heartwood of Hypericum geminiflorum. (2010). Journal of Natural Products, 73(6), 1153-1157. Retrieved from [Link]

  • Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. (2012). Preventive Nutrition and Food Science, 17(2), 125-130. Retrieved from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (2011). Organic Reactions. Retrieved from [Link]

  • Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line. (2012). Food and Chemical Toxicology, 50(8), 2886-2893. Retrieved from [Link]

  • ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 2931-2936. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Application Notes and Protocols for Evaluating 2,4,6-Trihydroxy-3-methylbenzaldehyde as an Antioxidant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds, characterized by one or more hydroxyl groups attached to a benzene ring, are a major class of antioxidants capable of mitigating oxidative damage. 2,4,6-Trihydroxy-3-methylbenzaldehyde is a poly-hydroxylated phenolic aldehyde whose structural features—specifically the multiple electron-donating hydroxyl groups—suggest a strong potential for antioxidant activity through direct radical scavenging and potentially through the modulation of cellular defense pathways.

This guide provides a comprehensive framework for researchers seeking to evaluate the antioxidant properties of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and well-validated assessment. The protocols detailed herein cover essential in vitro chemical assays for a multi-faceted characterization of antioxidant capacity and discuss the potential cellular mechanisms that may be explored in further research.

Section 1: Physicochemical Properties and Preparation of Stock Solutions

A precise understanding of the test compound's properties is fundamental for accurate and reproducible experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
CAS Number 62759-71-7[2]
Appearance (Varies) Typically a solid
Synonyms 3-Methyl-β-resorcylaldehyde[2]

Protocol 1.1: Preparation of Stock Solutions

  • Rationale: The choice of solvent is critical to ensure complete dissolution of the compound without interfering with the assay chemistry. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its broad solvency, while methanol or ethanol are often used for working dilutions as they are compatible with most antioxidant assays.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • To prepare a 10 mM stock solution, dissolve 1.68 mg of the compound in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light to prevent degradation.

    • For in vitro chemical assays, prepare fresh serial dilutions of the stock solution in methanol or ethanol to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Section 2: In Vitro Assessment of Antioxidant Capacity

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms—such as hydrogen atom transfer (HAT) and single electron transfer (SET)—is recommended for a comprehensive evaluation.[3] Here, we detail three widely accepted methods: the DPPH and ABTS radical scavenging assays, and the FRAP assay for reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle of the Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.[3] A lower final absorbance indicates higher radical scavenging activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) A2 Add 100 µL of DPPH Working Solution to all wells P1->A2 P2 Prepare Serial Dilutions of This compound A1 Add 100 µL of Sample, Control, or Blank (Methanol) P2->A1 P3 Prepare Positive Control (Trolox / Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (Room Temp, 30 min) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. Concentration and determine IC50 Value D2->D3 Signaling_Pathway LPS Cellular Stressor (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade activates NFkB Transcription Factors (e.g., NF-κB) MAPK_Cascade->NFkB activates Compound 2,4,6-Trihydroxy- 3-methylbenzaldehyde Compound->MAPK_Cascade Inhibits iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) NFkB->iNOS_COX2 upregulates ROS_NO ↑ ROS / NO Production (Oxidative Stress & Inflammation) iNOS_COX2->ROS_NO leads to

Caption: Proposed inhibition of the MAPK signaling pathway.

Conceptual Protocol: Cellular Antioxidant Assay (CAA)
  • Principle: This assay measures the ability of a compound to prevent the oxidation of a probe within live cells. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will reduce the generation of ROS, leading to a decrease in DCF fluorescence.

  • Outline of Procedure:

    • Cell Culture: Seed adherent cells (e.g., RAW 264.7 macrophages or HT-22 neuronal cells) in a 96-well black, clear-bottom plate and culture until confluent. [5] 2. Probe Loading: Remove culture medium and wash cells with Phosphate Buffered Saline (PBS). Incubate cells with DCFH-DA solution (e.g., 25 µM) for 45-60 minutes.

    • Treatment: Wash cells to remove excess probe. Add medium containing various concentrations of this compound and incubate for 1 hour.

    • Induce Oxidative Stress: Add a pro-oxidant, such as H₂O₂ or AAPH, to induce ROS production.

    • Measurement: Immediately measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time using a plate reader.

    • Analysis: Compare the fluorescence in compound-treated wells to control wells (vehicle only) to determine the percentage reduction in ROS.

Section 4: Troubleshooting and Experimental Considerations

  • Compound Solubility: If precipitation is observed in the assay medium, consider lowering the highest concentration or adjusting the co-solvent percentage. Always include a vehicle control to account for any effects of the solvent itself.

  • Color Interference: this compound, like many phenolics, may have some intrinsic color. It is crucial to run parallel controls containing the compound and assay buffer (without DPPH or ABTS•+) to subtract any background absorbance.

  • Assay Kinetics: The 30-minute endpoint for the DPPH assay is standard, but some slow-acting antioxidants may require longer. A kinetic reading can provide valuable insight into the reaction rate.

  • Positive Controls: Always include a well-characterized standard antioxidant like Trolox or Ascorbic Acid. This validates the assay's performance and provides a benchmark against which to compare the potency of the test compound.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. Available at: [Link]

  • Boughendjioua, H., & Djeddi, S. (2018). Antioxidant and antibacterial activities of the essential oil of the endemic species Thymus numidicus Poiret from Algeria. Journal of Drug Delivery and Therapeutics, 8(5), 118-122. Available at: [Link]

  • Zhang, Y., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Frontiers in Marine Science, 9. Available at: [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • The Good Scents Company. (n.d.). 2,4,6-trihydroxybenzaldehyde. Available at: [Link]

  • Al-Megrin, W. A., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 13(2), 164. Available at: [Link]

  • Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 9(34), 112-116. Available at: [Link]

  • Jinsmaa, Y., et al. (2014). Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. Chemical Research in Toxicology, 27(6), 1049–1057. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 38. Available at: [Link]

Sources

Antimicrobial assays for 2,4,6-Trihydroxy-3-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Antimicrobial Assays for 2,4,6-Trihydroxy-3-methylbenzaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of Novel this compound Derivatives

This document provides a detailed framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. As a class of phenolic aldehydes, these compounds are promising candidates for new antimicrobial agents, owing to the known bioactivity of their structural motifs.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible data generation. We will cover primary screening assays to determine inhibitory and bactericidal concentrations, and then delve into secondary assays to probe the potential mechanisms of action.

Phenolic compounds exert their antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity, inhibition of key enzymes, interference with metabolic processes, and the induction of oxidative stress.[4][5] Their hydrophobic nature allows interaction with the lipids and proteins in the cell membrane, leading to increased permeability and leakage of intracellular components.[6] Understanding these multifaceted actions is key to developing effective therapeutic agents.

Part I: Primary Screening - Quantitative Assessment of Antimicrobial Activity

The foundational step in evaluating a new compound is to quantify its potency. For phenolic compounds, which can have variable diffusion properties in solid media, broth-based dilution methods are superior to qualitative assays like the disk diffusion test.[7][8] We will focus on the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay for Minimum Bactericidal Concentration (MBC).

Method 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] This quantitative value is essential for comparing the potency of different derivatives and is a critical parameter in drug discovery.[9] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious, aerobically growing bacteria. Its composition is well-defined and has a low concentration of inhibitors, ensuring that the observed antimicrobial effect is due to the test compound.[12]

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10^5 CFU/mL is critical. A lower density may overestimate the compound's efficacy, while a higher density can overwhelm the compound, leading to falsely high MIC values.[13]

  • Solvent: Dimethyl sulfoxide (DMSO) is often used to dissolve hydrophobic compounds. However, its concentration must be kept low (typically ≤1%) as it can have intrinsic antimicrobial activity at higher concentrations. A solvent toxicity control is mandatory.[12]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in sterile DMSO at a concentration 100-fold higher than the highest desired test concentration (e.g., 102.4 mg/mL).

    • Prepare a working solution by diluting the stock 1:50 in sterile CAMHB. This creates a 2X concentrated working solution of the compound in 2% DMSO.

  • Plate Setup (96-Well Plate):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the 2X working solution of the test compound to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (100 µL CAMHB, no compound).

    • Column 12: Sterility Control (200 µL uninoculated CAMHB). A solvent control using the highest concentration of DMSO should also be included in a separate well.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Create the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. This dilutes the compound and bacteria to their final 1X concentrations, achieving the target inoculum of 5 x 10^5 CFU/mL.

    • Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.

    • Incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed with the naked eye.[14] A reading mirror or a plate reader measuring optical density (OD600) can aid in determination.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_res Result stock 1. Prepare 100X Stock (in DMSO) plate 2. Prepare 96-Well Plate (Serial Dilutions in CAMHB) stock->plate inoculate 4. Inoculate Plate (Final Conc. 5x10^5 CFU/mL) plate->inoculate inoculum 3. Standardize Inoculum (0.5 McFarland) inoculum->inoculate incubate 5. Incubate (35°C, 18-24h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Method 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[15] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[16][17]

  • Subculturing: The transition from a nutrient-rich broth (in the MIC plate) to a solid agar medium allows any viable, non-replicating bacteria (persisters) to recover and form colonies. This is the definitive test for cell death.

  • Volume: A small, defined volume (e.g., 10 µL) is plated to ensure that carryover of the antimicrobial compound is minimal and does not inhibit growth on the agar plate.

  • Subculturing:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

    • Ensure the spots are labeled clearly.

  • Incubation:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies in each spot.

    • The MBC is the lowest concentration that results in no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[18]

MBC_Workflow cluster_start Starting Point cluster_exec Execution cluster_res Result mic_plate 1. Completed MIC Plate select_wells 2. Select Wells (MIC, 2x MIC, 4x MIC) mic_plate->select_wells subculture 3. Subculture 10µL onto MHA Plate select_wells->subculture incubate 4. Incubate (35°C, 18-24h) subculture->incubate read_mbc 5. Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Part II: Data Interpretation and Presentation

Clear data presentation is crucial for comparing the efficacy of different derivatives. The ratio of MBC to MIC is a key indicator of whether a compound is bactericidal or bacteriostatic. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16][18]

Table 1: Representative Antimicrobial Activity Data for Hypothetical Derivatives

CompoundTest OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A Staphylococcus aureusPositive8162Bactericidal
Derivative A Escherichia coliNegative64>256>4Bacteriostatic
Derivative B Staphylococcus aureusPositive16322Bactericidal
Derivative B Escherichia coliNegative128>256>4Bacteriostatic
Vancomycin Staphylococcus aureusPositive122Bactericidal
Tetracycline Escherichia coliNegative23216Bacteriostatic

Disclaimer: Data are for illustrative purposes only and must be determined experimentally.

Part III: Investigating the Mechanism of Action

Once promising derivatives are identified via MIC/MBC screening, the next step is to investigate how they work. For phenolic compounds, the bacterial cell membrane is a primary target.[19] The following assays can provide evidence of membrane disruption.

Mechanism_of_Action cluster_effects Consequences of Membrane Disruption cluster_outcomes Measurable Outcomes Compound Phenolic Aldehyde Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Lipids/Proteins Depolarization Membrane Depolarization (Loss of ΔΨ) Membrane->Depolarization Permeabilization Increased Permeability (Pore Formation) Membrane->Permeabilization Potential_Change Fluorescence Change (Potentiometric Dye Assay) Depolarization->Potential_Change Cell_Death Cell Death Depolarization->Cell_Death ATP_Leakage ATP Leakage (Bioluminescence Assay) Permeabilization->ATP_Leakage Permeabilization->Cell_Death

Caption: Proposed mechanism of action for phenolic aldehydes on bacteria.

Assay 1: Membrane Integrity via ATP Leakage

Principle: A healthy bacterial cell maintains a high intracellular concentration of ATP. If the cell membrane is compromised, ATP leaks into the extracellular environment.[20] This extracellular ATP can be rapidly quantified using the firefly luciferase enzyme system, where the amount of light produced is directly proportional to the ATP concentration.[21][22] A significant increase in extracellular ATP following treatment is a strong indicator of membrane damage.

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). Harvest the cells by centrifugation and wash twice with a low-nutrient buffer (e.g., PBS) to remove extracellular ATP from the growth medium. Resuspend in the same buffer to the original OD600.

  • Treatment: Aliquot the bacterial suspension into an opaque-walled 96-well plate. Add the test derivative at its MIC and 2x MIC concentrations. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Centrifuge the plate to pellet the intact cells. Transfer the supernatant to a new opaque-walled plate.

  • Add a commercial ATP-releasing/detection reagent (containing luciferase and luciferin) to the supernatant according to the manufacturer's instructions.

  • Immediately measure the luminescence using a plate-reading luminometer.

  • Interpretation: Compare the relative light units (RLU) from the treated samples to the untreated control. A significant increase in RLU indicates ATP leakage and membrane damage.

Assay 2: Membrane Potential Disruption

Principle: Bacteria maintain a transmembrane potential (ΔΨ), which is essential for processes like ATP synthesis and transport.[23] Voltage-sensitive fluorescent dyes, such as DiSC3(5) or those in commercial kits, can be used to monitor this potential.[24][25] In healthy, polarized cells, the dye accumulates and self-quenches. When the membrane is depolarized by a compound, the dye is released into the medium, resulting in a measurable increase in fluorescence.[24]

  • Bacterial Preparation: Prepare a mid-log phase bacterial culture as described for the ATP assay. Resuspend the washed cells in a suitable buffer (e.g., PBS with 0.1% glucose) to an OD600 of approximately 0.2.[23]

  • Dye Loading: Add the voltage-sensitive dye (e.g., DiSC3(5) to a final concentration of ~2 µM) to the cell suspension. Incubate in the dark until the fluorescence signal stabilizes (this indicates dye uptake and quenching).

  • Measurement: Transfer the dye-loaded suspension to a fluorometer cuvette or a black-walled 96-well plate.

  • Record a baseline fluorescence reading for several minutes.

  • Add the test derivative (at MIC and 2x MIC). Continue to record the fluorescence intensity in real-time.

  • As a positive control, add a proton ionophore like CCCP, which is known to completely dissipate the membrane potential, to a separate sample to determine the maximum possible fluorescence signal.[26]

  • Interpretation: A rapid and sustained increase in fluorescence upon addition of the compound indicates membrane depolarization.

Conclusion

The systematic approach outlined in these application notes provides a robust pathway for characterizing the antimicrobial properties of novel this compound derivatives. By first quantifying their inhibitory and bactericidal potency through standardized MIC and MBC assays, researchers can reliably identify the most promising candidates. Subsequent investigation into their mechanism of action, focusing on the primary target of phenolic compounds—the cell membrane—using ATP leakage and membrane potential assays, adds critical depth to the analysis. This comprehensive evaluation is essential for advancing these natural product-inspired compounds through the drug development pipeline.

References

  • MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
  • ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds.
  • IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS.
  • PMC - NIH. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics.
  • MDPI. (n.d.). ATP Bioluminescence for Rapid and Selective Detection of Bacteria and Yeasts in Wine.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbiology Society. (2022, September 27). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.
  • PMC - NIH. (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms.
  • ResearchGate. (2025, August 9). Bioluminescence ATP Assay for Microbial Growth Recognition.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Dr.Oracle. (2025, December 7). What is Minimum Inhibitory Concentration (MIC)?.
  • SpringerLink. (2021, January 22). Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase.
  • PMC - NIH. (2022, July 25). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Frontiers. (2016, April 13). Fluorescence-Based Membrane Potential Assays in Bacteria.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • PMC - NIH. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.
  • PMC - NIH. (n.d.). Antibacterial Activity of Phenolic Compounds Against the Phytopathogen Xylella fastidiosa.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • PMC - NIH. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
  • AAT Bioquest. (n.d.). MycoLight™ Ratiometric Bacterial Membrane Potential Kit Red/Green Fluorescence.
  • Creative BioMart. (n.d.). Bacterial Membrane Potential Kit.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trihydroxybenzaldehyde.
  • PMC - NIH. (n.d.). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus.
  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with highly activated phenolic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge lies in the high reactivity of the starting material, 2-methylphloroglucinol. Phloroglucinol and its derivatives are exceptionally electron-rich aromatic rings, making them highly susceptible to electrophilic aromatic substitution.[1] This high nucleophilicity, while facilitating formylation, also makes it difficult to control the reaction's selectivity. The primary issue is preventing over-formylation , where a second formyl group is added to the ring, significantly reducing the yield of the desired mono-formylated product.[2]

Q2: Which synthetic route is recommended for this formylation, and why?

For the formylation of highly activated phenols like 2-methylphloroglucinol, the Vilsmeier-Haack reaction is often the most reliable and controllable method.[3][4] It offers a good balance of reactivity and selectivity under relatively mild conditions.

Method Reagents Advantages Disadvantages & Common Side Products
Vilsmeier-Haack POCl₃, DMFMild conditions, high yields possible, avoids highly toxic HCN. The Vilsmeier reagent is prepared in situ.[5][6]Over-formylation is the main side reaction. Requires careful temperature control and stoichiometry. Disposal of phosphorus-containing waste streams.[2][7]
Gattermann Zn(CN)₂, HCl (Adams Mod.)Effective for phenol formylation.Uses toxic cyanide salts and corrosive HCl gas. Risk of over-formylation and potential for complex side-product formation.[8]
Duff Hexamethylenetetramine (HMTA), acidAnhydrous conditions, can be selective.Often requires harsher conditions (e.g., refluxing acid) which can lead to decomposition/polymerization of sensitive substrates like phloroglucinols.

Given the challenges, we will focus our detailed protocols and troubleshooting on the Vilsmeier-Haack approach.

Q3: My Vilsmeier-Haack reaction is yielding multiple products. What are they and how can I identify them?

If your reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate, you are likely observing a mixture of the starting material, the desired product, and the over-formylated side product.

  • Starting Material (SM): 2-Methylphloroglucinol. This is the most polar compound and will have the lowest Rf value.

  • Product (P): this compound. Being less polar than the starting triol, it will have a higher Rf value.

  • Side Product (SP): 2,4-Dihydroxy-5-formyl-6-methylbenzaldehyde (di-formylated product). The addition of a second aldehyde group further reduces polarity, resulting in the highest Rf value.

TLC Monitoring Guide:

Compound Structure Relative Polarity Expected Rf Value
2-Methylphloroglucinol (SM)C₇H₈O₃HighLow
Target Product (P) C₈H₈O₄ Medium Medium
Di-formylated Side Product (SP)C₉H₈O₅LowHigh

Note: Rf values are relative and depend on the specific solvent system (e.g., Hexane:Ethyl Acetate).

Q4: How can I optimize my reaction to maximize the yield of the mono-formylated product?

Controlling the reaction to favor mono-formylation is a game of kinetics and stoichiometry.

  • Stoichiometry is Critical: Use a slight excess, but no more than 1.1-1.2 equivalents, of the pre-formed Vilsmeier reagent relative to the 2-methylphloroglucinol. Using a large excess of the formylating agent will strongly favor the di-formylated product.[2]

  • Temperature Control: Prepare the Vilsmeier reagent (POCl₃ + DMF) at 0°C. The subsequent addition of the 2-methylphloroglucinol solution should also be done at low temperatures (0 to -10 °C) to control the exothermic reaction and reduce the rate of the second formylation.[5][7]

  • Order of Addition: The preferred method is the slow, dropwise addition of the substrate (2-methylphloroglucinol) solution to the pre-formed Vilsmeier reagent. This ensures that the substrate is always the limiting reagent in the reaction zone, minimizing its exposure to a high concentration of the formylating agent and thus reducing the chance of a second electrophilic attack.

  • Reaction Time: Monitor the reaction closely using TLC.[9][10] The reaction should be quenched as soon as the starting material is consumed to prevent the slower formation of the di-formylated product from accumulating.

Q5: My reaction turned dark brown/black and formed a tar-like substance. What happened?

The formation of dark, insoluble polymeric material is a common sign of substrate or product decomposition. Phloroglucinols are sensitive to strongly acidic and high-temperature conditions.[11]

  • Cause: The Vilsmeier-Haack reaction is acidic, and localized overheating during reagent addition can initiate polymerization or degradation pathways.

  • Prevention:

    • Ensure efficient stirring and slow, controlled addition of reagents while maintaining a low temperature (ice bath or cryo-cooler).

    • Use high-purity, anhydrous solvents to prevent side reactions.

    • Work up the reaction promptly once TLC indicates completion. Prolonged exposure to the acidic reaction medium can promote degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive Vilsmeier Reagent (hydrolyzed by moisture).2. Reaction temperature too low.3. Insufficient reaction time.1. Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use.2. After initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.[12]3. Monitor by TLC until starting material is consumed.[13]
Main Product is Di-formylated 1. Excess Vilsmeier reagent used.2. Reaction temperature was too high.3. Prolonged reaction time.1. Reduce the stoichiometry of POCl₃/DMF to ~1.1 equivalents.2. Maintain temperature below 0°C during substrate addition.3. Quench the reaction as soon as the starting material disappears on TLC.
Formation of Insoluble Tar 1. Reaction overheating.2. Reagents added too quickly.3. Low purity of starting materials or solvents.1. Improve cooling and stirring efficiency.2. Add the substrate solution dropwise over a longer period (e.g., 30-60 minutes).3. Use freshly distilled solvents and high-purity 2-methylphloroglucinol.
Difficult Purification 1. Product and side product have very similar polarity.2. Product is unstable on silica gel.1. Optimize column chromatography: use a shallow solvent gradient (e.g., slowly increase ethyl acetate in hexane).2. Consider using a different stationary phase like alumina or performing a purification via recrystallization if a suitable solvent can be found.

Visualized Mechanisms & Workflows

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the 2-methylphloroglucinol ring.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] [PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 2-Methylphloroglucinol Substrate->Iminium_Intermediate + Vilsmeier Reagent Product Target Product Iminium_Intermediate->Product Hydrolysis Hydrolysis H₂O Workup

Caption: Vilsmeier-Haack reaction pathway for formylation.

Side Reaction: Over-Formylation Pathway

The desired mono-formylated product can itself act as a substrate for a second formylation reaction, especially if excess Vilsmeier reagent is present.

Over_Formylation SM 2-Methylphloroglucinol Product Desired Product (Mono-formylated) SM->Product + 1 eq. VR (Fast, Desired) VR Vilsmeier Reagent SideProduct Side Product (Di-formylated) Product->SideProduct + Excess VR (Slower, Undesired) Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) CheckYield Is yield > 50%? Start->CheckYield CheckPurity Is main spot the product? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Impure Impure Product CheckPurity->Impure No Success Proceed to Purification CheckPurity->Success Yes Action_Temp Review Temperature Control & Reagent Purity LowYield->Action_Temp Action_Stoich Review Stoichiometry & Reaction Time Impure->Action_Stoich

Caption: Decision tree for troubleshooting synthesis outcomes.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-Methylphloroglucinol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice, Water, Saturated Sodium Acetate solution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise with vigorous stirring. A thick, pale-yellow or orange salt may form. Stir the mixture at 0°C for 30 minutes. [2][12]2. Substrate Addition: Dissolve 2-methylphloroglucinol (1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred Vilsmeier reagent over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0°C. Very slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic.

  • Hydrolysis: Stir the aqueous mixture at room temperature for 1-2 hours to hydrolyze the iminium salt intermediate.

  • Isolation: Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~5-6. The product may precipitate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in hexane and pack a column of appropriate size.

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product (medium Rf spot).

  • Final Step: Evaporate the solvent from the combined pure fractions to yield this compound, typically as a crystalline solid. Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture. [12]

References

  • Lee, J. H., & Lee, J. Y. (2025). The Reaction of Phloroglucinol in the Presence of Acid with Ligin-Containing Materials. Journal of Wood Chemistry and Technology.
  • Lazar, M., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry Department.
  • Google Patents. (n.d.). US4296260A - Process for the preparation of phloroglucinol.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
  • Wikipedia. (n.d.). Phloroglucinol.
  • Patra, A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B. Patil College.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde.
  • ChemicalBook. (n.d.). 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis.
  • All About Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube.
  • Reddit. (2024). Vilsmeier Haack Reaction : r/OrganicChemistry.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • ChemicalBook. (n.d.). Phloroglucinol compounds of natural origin.

Sources

Gattermann Reaction Technical Support Center: A Guide to Improving Yields for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gattermann Reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the formylation of substituted phenols. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this classic reaction, helping you troubleshoot common issues and significantly improve your yields.

Frequently Asked Questions (FAQs)

Q1: What is the Gattermann reaction and why is it used for phenols?

The Gattermann reaction is a method for formylating electron-rich aromatic compounds, introducing a formyl group (-CHO) onto the aromatic ring.[1][2] For phenols, this reaction is particularly useful as the hydroxyl group strongly activates the ring towards electrophilic aromatic substitution.[3] The most common and safer variant for this application is the Adams modification, which uses zinc cyanide (Zn(CN)₂) and hydrochloric acid (HCl) to generate the formylating agent in situ.[4][5] This avoids the need to handle highly toxic and gaseous hydrogen cyanide (HCN) directly.[4][5]

Q2: Why can't I use the Gattermann-Koch reaction for my phenolic substrate?

The Gattermann-Koch reaction, which uses carbon monoxide (CO) and HCl with a Lewis acid like aluminum chloride (AlCl₃), is generally not applicable to phenols or their ethers.[4][6][7] There are two primary reasons for this incompatibility:

  • Lewis Acid Complexation: The lone pair of electrons on the phenolic oxygen can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophile.

  • Potential for O-Acylation: The reaction conditions could favor acylation at the oxygen atom of the hydroxyl group, leading to the formation of a formate ester as a byproduct instead of the desired C-acylation on the ring.

Q3: What is the Adams modification and why is it preferred?

The Adams modification is a significant improvement on the original Gattermann reaction that simplifies the procedure and enhances safety.[5] Instead of using hazardous anhydrous hydrogen cyanide, this method utilizes solid zinc cyanide (Zn(CN)₂).[4] In the presence of hydrogen chloride, Zn(CN)₂ generates HCN in situ, which then reacts to form the electrophilic species. The ZnCl₂ produced also serves as the Lewis acid catalyst.[4] This modification is more widely used in organic synthesis due to its practicality and reduced risk.[5]

Q4: What is the general mechanism of the Gattermann reaction on phenols?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: Hydrogen cyanide (generated in situ in the Adams modification) reacts with HCl and the Lewis acid (e.g., AlCl₃ or ZnCl₂) to form a highly reactive electrophile, the formimino cation ([HC=NH]⁺).

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the formimino cation. This step is rate-determining and results in the formation of a sigma complex (arenium ion).

  • Rearomatization: A base (like Cl⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming an aldimine intermediate.

  • Hydrolysis: The reaction mixture is then treated with water, which hydrolyzes the aldimine to yield the final product, a hydroxybenzaldehyde.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the Gattermann reaction with substituted phenols can often be traced back to the electronic nature of the substituents, reaction conditions, or purification issues.

Issue 1: Low or No Conversion of the Starting Phenol

Causality: The reactivity of the phenol ring is highly dependent on the nature of its substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) strongly deactivate the aromatic ring, making it less nucleophilic and slowing down or even preventing the electrophilic attack.

  • Steric Hindrance: Bulky substituents near the potential sites of formylation (ortho to the hydroxyl group) can sterically hinder the approach of the electrophile.

Solutions & Optimization:

  • Increase Catalyst Loading: For phenols with moderate EWGs, increasing the molar ratio of the Lewis acid (AlCl₃ or ZnCl₂) can enhance the electrophilicity of the formylating agent. Start with a 1.2 to 1.5 molar equivalent of the catalyst and monitor the reaction.

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for deactivated substrates. Monitor the reaction closely for the formation of degradation products.

  • Extended Reaction Time: Deactivated phenols may require significantly longer reaction times. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Consider an Alternative, More Reactive Formylating Agent: If the Gattermann reaction fails, stronger formylating systems like the Vilsmeier-Haack reaction (using DMF and POCl₃) might be more effective for deactivated rings.

Issue 2: Formation of Multiple Isomers and Other Byproducts

Causality: The hydroxyl group is an ortho, para-director. The regioselectivity of the formylation can be influenced by other substituents and the reaction conditions.

  • Competing Directing Effects: When other activating groups are present, a mixture of isomers can be formed. For example, in cresols (methylphenols), formylation can occur at different positions.

  • Thermodynamic vs. Kinetic Control: Reaction temperature and time can influence the ratio of isomers.

  • Polyformylation: Highly activated phenols may undergo multiple formylations, though this is less common as the first formyl group is deactivating.

Solutions & Optimization:

  • Control of Regioselectivity:

    • For phenols with an unsubstituted para position, this is often the major product.

    • Blocking groups can be used to direct formylation to a specific position.

    • Careful control of temperature can sometimes favor one isomer over another. Lower temperatures often favor the kinetically controlled product.

  • Minimizing Byproducts:

    • Ensure anhydrous conditions, as water can decompose the reagents and lead to side reactions.

    • Use a high-purity starting phenol to avoid the formation of unexpected byproducts.

Issue 3: Difficulty in Product Purification

Causality: The product hydroxybenzaldehyde may have similar polarity to the starting phenol or isomeric byproducts, making separation challenging. Resinous polymeric materials can also form, complicating the workup.

Solutions & Optimization:

  • Steam Distillation: For volatile ortho-isomers like salicylaldehyde, steam distillation is an effective method to separate them from the non-volatile para-isomer and starting material.

  • Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This allows for the separation of the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with acid or base.

  • Column Chromatography: Silica gel chromatography is a standard method for separating isomers and purifying the final product. A carefully chosen solvent system (e.g., hexane/ethyl acetate) is crucial for good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Data Summary: Gattermann Reaction Yields for Substituted Phenols

The following table summarizes typical yields for the Gattermann reaction (often the Adams modification) with various substituted phenols, as reported in the literature. Note that yields are highly dependent on the specific reaction conditions.

Phenolic SubstrateSubstituent TypeProduct(s)Reported YieldReference
o-CresolElectron-Donating (Alkyl)4-Hydroxy-3-methylbenzaldehyde38%[8]
ThymolElectron-Donating (Alkyl)2-Hydroxy-3-isopropyl-6-methylbenzaldehydeQuantitative[8]
ResorcinolElectron-Donating (Hydroxyl)2,4-DihydroxybenzaldehydeVery Satisfactory[8]
α-NaphtholFused Aromatic Ring1-Hydroxy-4-naphthaldehydeVery Satisfactory[8]
β-NaphtholFused Aromatic Ring2-Hydroxy-1-naphthaldehydeVery Satisfactory[8]
OrcinolElectron-Donating (Hydroxyl, Alkyl)2,6-Dihydroxy-4-methylbenzaldehydeVery Satisfactory[8]
PyrogallolElectron-Donating (Hydroxyl)2,3,4-TrihydroxybenzaldehydeVery Satisfactory[8]
Diphenyl EtherElectron-Donating (Aryloxy)4-Phenoxybenzaldehyde50%[8]

Experimental Protocols

Protocol 1: General Procedure for the Adams Modification of the Gattermann Reaction

This protocol is a generalized procedure and may require optimization for specific substituted phenols.

Materials:

  • Substituted Phenol

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Diethyl Ether or Benzene

  • Hydrogen Chloride (gas)

  • Ice, Water

  • Hydrochloric Acid (aqueous solution for workup)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve the substituted phenol (1 equivalent) in anhydrous diethyl ether or benzene.

  • Addition of Reagents: Add zinc cyanide (1.5 - 2 equivalents) to the solution.

  • Introduction of HCl: Cool the flask in an ice bath and begin to pass a rapid stream of dry hydrogen chloride gas through the stirred suspension.

  • Reaction Progress: The zinc cyanide will gradually dissolve, and an imide hydrochloride intermediate will precipitate as an oil, which often solidifies over time. Continue passing HCl gas for 1-3 hours, monitoring the reaction by TLC.

  • Hydrolysis: After the reaction is complete, stop the HCl stream and add water to the reaction mixture. Heat the mixture to boiling for a few minutes to hydrolyze the imide hydrochloride.

  • Workup and Purification:

    • Cool the mixture. The product may crystallize upon cooling.

    • If necessary, perform a steam distillation to separate volatile isomers.

    • Alternatively, extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism and Workflow

Gattermann_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_reaction Step 2-4: Substitution & Hydrolysis Zn(CN)2 Zn(CN)2 Formimino_Cation [HC=NH]+ (Electrophile) Zn(CN)2->Formimino_Cation + 2HCl HCl HCl HCl->Formimino_Cation Sigma_Complex Sigma Complex (Arenium Ion) Formimino_Cation->Sigma_Complex Phenol Substituted Phenol Phenol->Sigma_Complex Electrophilic Attack Aldimine Aldimine Intermediate Sigma_Complex->Aldimine Deprotonation Product Hydroxy- benzaldehyde Aldimine->Product Hydrolysis (H2O)

Caption: Mechanism of the Gattermann reaction on a substituted phenol.

Gattermann_Workflow Start Start: Substituted Phenol Reagents Add Zn(CN)2 and Solvent Start->Reagents HCl_Gas Introduce dry HCl gas (0°C to RT) Reagents->HCl_Gas Reaction Stir for 1-3h Monitor by TLC HCl_Gas->Reaction Hydrolysis Hydrolyze with H2O (Boil) Reaction->Hydrolysis Workup Workup: Extraction or Filtration Hydrolysis->Workup Purification Purification: Distillation, Chromatography, or Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Gattermann reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? No_Reaction No/Low Conversion? Start->No_Reaction Yes Side_Products Mixture of Products? Start->Side_Products No No_Reaction->Side_Products No Increase_Catalyst Increase Lewis Acid No_Reaction->Increase_Catalyst Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Control_Temp Control Temperature Side_Products->Control_Temp Yes Steam_Distill Steam Distillation Purification_Issue->Steam_Distill Yes Increase_Temp Increase Temperature Increase_Catalyst->Increase_Temp Longer_Time Extend Reaction Time Increase_Temp->Longer_Time Change_Method Consider Vilsmeier-Haack Longer_Time->Change_Method Check_Purity Check Starting Material Purity Control_Temp->Check_Purity Bisulfite Bisulfite Adduct Formation Steam_Distill->Bisulfite Chromatography Column Chromatography Bisulfite->Chromatography

Caption: Decision tree for troubleshooting low yields.

References

  • Adams R.; Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. J. Am. Chem. Soc. 45 (10): 2373–77. [Link]

  • The Gatterman Aromatic Formylation. designer-drug.com. [Link]

  • Gattermann reaction - L.S.College, Muzaffarpur. (2020). [Link]

  • Gattermann Aldehyde Synthesis. Cambridge University Press. [Link]

  • Gattermann reaction - Wikipedia. [Link]

  • Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. [Link]

  • Why does phenol react on oxygen in the Gattermann–Koch reaction? - Chemistry Stack Exchange. [Link]

  • Gattermann Reaction: Mechanism, Examples, Application, FAQs - Careers360. [Link]

  • Gattermann Reaction - Unacademy. [Link]

  • Phenol reaction. [Link]

  • Gattermann Koch Reaction Mechanism - BYJU'S. [Link]

  • Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. [Link]

  • Gattermann reaction examples - BYJU'S. [Link]

  • What is the Gatterman reaction? - Quora. [Link]

  • Difference Between Gattermann and Gattermann Koch Reaction. [Link]

  • Gattermann-Koch synthesis - ResearchGate. [Link]

  • Gattermann Aldehyde Synthesis. [Link]

  • SIMPLIFICATION OF THE GATTERMANN SYNTHESIS OF HYDROXY ALDEHYDES. Journal of the American Chemical Society. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? - Sciencemadness.org. [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses. [Link]

  • p-hydroxybenzaldehyde? - Sciencemadness.org. [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. [Link]

  • Process for preparation of hydroxybenzaldehydes - European Patent Office. [Link]

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trihydroxy-3-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable phloroglucinol derivative. As a key intermediate, its purity and yield are paramount. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of this compound, providing a solid foundation for experimental design.

Q1: What are the primary synthetic routes for the formylation of 2-methylphloroglucinol?

A1: The synthesis of this compound involves the electrophilic formylation of 2-methyl-1,3,5-benzenetriol. Given the highly activated nature of the phloroglucinol core, several methods are viable, each with distinct advantages and disadvantages:

  • Gattermann Reaction: This is a classic method for formylating phenols. It traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] A widely adopted and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), which is a solid and therefore easier to handle than gaseous HCN.[2][3] This method is often preferred for its reliability with highly activated aromatic compounds.

  • Vilsmeier-Haack Reaction: This reaction employs a "Vilsmeier reagent," typically formed from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[4][5] It is a powerful and generally high-yielding method for formylating electron-rich aromatic rings.[6][7]

  • Duff Reaction: This method uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid (e.g., acetic acid, trifluoroacetic acid).[8] The Duff reaction is particularly known for its preference for ortho-formylation relative to a hydroxyl group, which is a key consideration for this synthesis.[9][10]

Q2: Which synthesis method is recommended for a first-time approach?

A2: For researchers new to this specific synthesis, the Gattermann reaction using the zinc cyanide (Adams) modification is highly recommended. The primary reason is the balance between reactivity and safety. The substrate, 2-methylphloroglucinol, is exceptionally reactive, and the Gattermann conditions are well-suited for such activated rings. Using solid Zn(CN)₂ circumvents the significant hazards associated with handling anhydrous hydrogen cyanide gas directly.[11][12] While the Vilsmeier-Haack reaction is also effective, it can sometimes be too aggressive for sensitive substrates, leading to side products. The Duff reaction, while effective for ortho-formylation, is often reported to have lower yields.[13]

Q3: Can you explain the mechanism of the Gattermann reaction for this synthesis?

A3: Certainly. The Gattermann reaction is an electrophilic aromatic substitution. The mechanism proceeds through several key steps:[2][14]

  • Formation of the Electrophile: Gaseous hydrogen chloride (HCl) reacts with zinc cyanide (Zn(CN)₂) to produce hydrogen cyanide (HCN) and zinc chloride (ZnCl₂), which serves as the Lewis acid catalyst in situ. The HCN then reacts with another molecule of HCl to form a formimidoyl chloride intermediate. This intermediate is activated by the Lewis acid (AlCl₃ is often added for this purpose) to generate the reactive electrophile, a formimino cation ([H-C=NH]⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methylphloroglucinol acts as a nucleophile, attacking the electrophilic carbon of the formimino cation. The hydroxyl groups strongly activate the ring, directing the substitution to an available ortho or para position. In this case, the formylation occurs at the C3 position.

  • Rearomatization: The resulting intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, forming an aldimine intermediate.

  • Hydrolysis: In the final workup step, the addition of water hydrolyzes the aldimine to yield the final aldehyde product, this compound, and an ammonium salt.

Below is a diagram illustrating this mechanistic pathway.

Gattermann_Mechanism Gattermann Reaction Mechanism cluster_electrophile 1. Electrophile Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis Zn(CN)2 Zn(CN)₂ + 2HCl HCN HCN + ZnCl₂ Zn(CN)2->HCN Formimine HCN + HCl + AlCl₃ HCN->Formimine Electrophile [HC=NH₂]⁺ AlCl₄⁻ (Active Electrophile) Formimine->Electrophile Sigma Sigma Complex (Intermediate) Electrophile->Sigma Attack by Aromatic Ring Substrate 2-Methylphloroglucinol Substrate->Sigma + [HC=NH₂]⁺ Aldimine Aldimine Intermediate Sigma->Aldimine - H⁺ Hydrolysis H₂O Workup Aldimine->Hydrolysis Product This compound Hydrolysis->Product

Caption: Gattermann reaction mechanism for formylating 2-methylphloroglucinol.

Q4: What are the critical safety precautions for this synthesis?

A4: Safety is paramount. When performing the Gattermann synthesis, even with the safer Zn(CN)₂ modification, the following precautions are non-negotiable:

  • Cyanide Hazard: Although Zn(CN)₂ is a solid, the reaction generates highly toxic HCN gas in situ. All operations must be conducted in a certified and properly functioning chemical fume hood.

  • Acid Handling: Anhydrous HCl (gas) and Lewis acids like AlCl₃ are corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This is a highly exothermic process. Perform this step in the fume hood and be prepared for the release of HCl fumes.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (like aqueous bleach) before disposal according to your institution's hazardous waste protocols.

Section 2: Detailed Experimental Protocol (Gattermann-Adams Method)

This protocol provides a robust, step-by-step procedure for the synthesis of this compound. The causality for each step is explained to foster a deeper understanding.

Objective: To synthesize this compound from 2-methylphloroglucinol via the Gattermann reaction.

Reagents & MaterialsAmountMoles (approx.)Purpose
2-Methylphloroglucinol14.0 g0.1 molStarting Material
Zinc Cyanide (Zn(CN)₂)14.1 g0.12 molHCN Source[2]
Anhydrous Aluminum Chloride32.0 g0.24 molLewis Acid Catalyst
Anhydrous Diethyl Ether400 mL-Anhydrous Solvent
Hydrogen Chloride (gas)--Reagent/Catalyst
Crushed Ice500 g-Quenching
Concentrated HCl50 mL-Hydrolysis
WaterAs needed-Washing/Recrystallization

Experimental Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Rationale: Anhydrous conditions are critical as the Lewis acid catalyst and intermediates are highly sensitive to moisture.

  • Initial Charging: In the fume hood, charge the flask with 2-methylphloroglucinol (14.0 g), zinc cyanide (14.1 g), and anhydrous diethyl ether (200 mL). Begin stirring to create a suspension.

  • HCl Introduction: Begin bubbling a steady stream of dry hydrogen chloride gas through the suspension at room temperature. Rationale: The HCl gas reacts with Zn(CN)₂ to initiate the formation of the reactive electrophile.[3] Continue for 2-3 hours or until the reaction mixture thickens and changes color.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add anhydrous aluminum chloride (32.0 g) in small portions. Rationale: This addition is highly exothermic. Maintaining a low temperature prevents uncontrolled side reactions and degradation of the substrate. AlCl₃ is the primary Lewis acid that activates the formimine intermediate.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring and passing HCl gas through the mixture for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench & Hydrolysis: Cease the HCl flow. In a large beaker, prepare a mixture of crushed ice (500 g) and concentrated HCl (50 mL). Very slowly and cautiously, pour the reaction mixture onto the ice with manual stirring. Rationale: This step quenches the reaction and begins the hydrolysis of the aldimine intermediate to the final aldehyde product.[14]

  • Product Isolation: Transfer the quenched mixture to a round-bottom flask and heat to reflux for 1-2 hours to ensure complete hydrolysis. After cooling, the product often precipitates as a solid. Collect the crude solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from hot water or a water/ethanol mixture.[15] If significant impurities are present, column chromatography may be necessary.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a direct Q&A format.

Issue: Low or No Product Yield

Q: My reaction resulted in a very low yield (<20%) or no product at all. What went wrong?

A: A low yield is a common issue that can typically be traced to one of the following factors. Let's diagnose the possibilities:

  • Moisture Contamination: This is the most frequent cause. Lewis acids like AlCl₃ are rapidly deactivated by water. Ensure all glassware was flame-dried, the solvent was truly anhydrous, and drying tubes were effective.

  • Purity of Reagents: The purity of 2-methylphloroglucinol is critical. If it has degraded (often indicated by a dark, discolored appearance), the reaction will fail. Similarly, ensure the AlCl₃ is fresh and not clumpy (a sign of hydration).

  • Insufficient HCl Saturation: The initial and ongoing saturation with HCl gas is vital for generating the electrophile. Ensure a steady, consistent flow for the entire recommended duration.

  • Poor Stirring: The reaction is heterogeneous. If the solids are not kept in suspension, local concentrations will vary, leading to poor reaction efficiency. Use a good quality mechanical stirrer.

  • Incorrect Temperature Control: Adding the AlCl₃ too quickly or without adequate cooling can cause the temperature to spike, leading to polymerization and the formation of intractable tars instead of the desired product.

Low_Yield_Troubleshooting Troubleshooting Workflow: Low Product Yield Start Low Yield Observed CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckReagents Were reagents (starting material, AlCl₃) of high purity? CheckMoisture->CheckReagents Yes SolutionMoisture Solution: Flame-dry all glassware. Use fresh anhydrous solvent. CheckMoisture->SolutionMoisture No CheckGasFlow Was HCl gas flow adequate and sustained? CheckReagents->CheckGasFlow Yes SolutionReagents Solution: Use fresh, high-purity reagents. Check appearance. CheckReagents->SolutionReagents No CheckTemp Was temperature controlled during AlCl₃ addition? CheckGasFlow->CheckTemp Yes SolutionGasFlow Solution: Ensure steady gas flow. Check for blockages. CheckGasFlow->SolutionGasFlow No SolutionTemp Solution: Add AlCl₃ slowly at 0-5 °C with vigorous stirring. CheckTemp->SolutionTemp No

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Issue: Side Product Formation

Q: My TLC shows multiple spots, and the crude NMR is complex. What are the likely side products and how can I avoid them?

A: Given the high reactivity of the substrate, side product formation is a key challenge. The most common impurities include:

  • Di-formylated Product: The product itself is still an activated aromatic ring and can undergo a second formylation, though this is sterically hindered.

  • Decomposition/Polymerization Products: Uncontrolled temperature or incorrect stoichiometry can lead to the formation of complex phenolic tars, which appear as a baseline streak on TLC.

  • Gattermann-Specific By-products: In some cases, condensation products can form. For example, reactions involving phenols have been known to produce small amounts of acetonitrile derivatives or other complex structures.[16]

To minimize these side products:

  • Control Stoichiometry: Use a slight excess of the formylating agent (Zn(CN)₂) but avoid a large excess, which can drive di-formylation.

  • Maintain Low Temperature: As mentioned, strict temperature control during the AlCl₃ addition is the most critical factor in preventing tar formation.

  • Optimize Reaction Time: Over-running the reaction can sometimes lead to more side products. Monitor the reaction by TLC and quench it once the starting material is consumed.

Issue: Purification Difficulties

Q: During recrystallization, my product separated as an oil instead of forming crystals. How do I fix this?

A: This phenomenon, known as "oiling out," is common with polyhydroxylated compounds. It typically occurs for two reasons:

  • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

  • Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your product/product-impurity mixture.

Solutions:

  • Pre-purification: First, try to remove the bulk of the impurities. A simple filtration through a small plug of silica gel (eluting with a slightly more polar solvent than used for TLC) can often remove baseline tarry material.

  • Change Solvent System: Choose a solvent or solvent pair with a lower boiling point. For a polar compound like this, a mixture like ethanol/water or acetone/hexane might be effective.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a previously obtained pure crystal can also be very effective.

  • Switch to Chromatography: If recrystallization proves consistently difficult, column chromatography is the most reliable alternative. A silica gel column with a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) will provide the best separation.[17]

References
  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

  • Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs. Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • Bell, F., & Henry, K. D. (1928). CCLXXXVII.—By-products of the Gattermann aldehyde reaction. Journal of the Chemical Society (Resumed), 2215-2220. Retrieved from [Link]

  • Filo. (2025). Gattermann Reaction in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier(‐Haack) reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Retrieved from [Link]

  • PubMed. (n.d.). Anticandidal formyl phloroglucinol meroterpenoids: Biomimetic synthesis and in vitro evaluation. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Dissertation. (n.d.). Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • YouTube. (2018). Gatterman Koch Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • PubMed. (n.d.). Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (2025). Experimental Design for the Formulation and Optimization of Phloroglucinol Mouth Dissolving Tablets. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of formylated phloroglucinol compounds. Retrieved from [Link]

  • Scirp.org. (n.d.). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Retrieved from [Link]

  • Chemsrc. (2025). 2-Methylbenzene-1,3,5-triol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.
  • lookchem. (n.d.). Cas 88-03-9,1,3,5-BENZENETRIOL, 2-METHYL-. Retrieved from [Link]

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Stability issues of 2,4,6-Trihydroxy-3-methylbenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-Trihydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments.

I. Understanding the Inherent Instability

This compound is a polyhydroxybenzaldehyde with a highly activated aromatic ring. The three hydroxyl groups are strong electron-donating groups, which makes the benzene ring susceptible to oxidation.[1] This inherent reactivity, while beneficial for various synthetic applications, also presents significant stability challenges. Degradation can be triggered by exposure to air (oxygen), light, moisture, and inappropriate pH levels.[1]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter when working with this compound in solution.

Issue 1: My solution of this compound is changing color, often turning yellow, brown, or pink.

Root Cause Analysis:

A color change is the most common indicator of degradation. Fresh, pure this compound should be a white to pale pink or brown crystalline powder.[2] When in solution, a pristine sample should yield a colorless to very pale yellow solution, depending on the solvent and concentration. The development of a more intense yellow, brown, or pink hue is a tell-tale sign of oxidation. The phenolic hydroxyl groups are easily oxidized, leading to the formation of colored quinone-like structures. The aldehyde functional group can also be oxidized to a carboxylic acid, forming 2,4,6-Trihydroxy-3-methylbenzoic acid.[1]

Immediate Actions & Preventative Protocols:

  • Inert Atmosphere: The most critical step to prevent oxidation is to handle the compound and its solutions under an inert atmosphere.[3]

    • Solid: Store the solid compound in a desiccator under nitrogen or argon.

    • Solutions: Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon for at least 15-20 minutes. When preparing the solution, blanket the headspace of your flask or vial with an inert gas.

  • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in older ether solvents (like THF or diethyl ether) can initiate oxidation. It is recommended to use freshly opened solvents or those purified to remove peroxides.

  • Light Protection: Photodegradation can accelerate oxidative processes.

    • Work in a fume hood with the sash lowered to minimize light exposure.

    • Use amber-colored glassware or wrap your glassware in aluminum foil.

    • Store solutions in the dark.

Workflow for Minimizing Oxidation:

Caption: Workflow for preparing and storing this compound solutions to minimize oxidation.

Issue 2: I am observing low yields or unexpected byproducts in my reaction.

Root Cause Analysis:

The instability of this compound can lead to the formation of impurities that either do not participate in the desired reaction or lead to the formation of side products. The primary degradation product, 2,4,6-Trihydroxy-3-methylbenzoic acid, will have different reactivity compared to the starting aldehyde.[1] Additionally, the phenolic hydroxyl groups are acidic and can be deprotonated under basic conditions, which can interfere with reactions sensitive to pH.

Troubleshooting Steps:

  • Assess Purity of Starting Material: Before starting your reaction, it is crucial to confirm the purity of your this compound.

    • Visual Inspection: Check for any significant color deviation from the expected white to pale pink/brown powder.

    • Analytical Verification: Use techniques like HPLC or ¹H NMR to check for the presence of impurities. A fresh, high-purity sample should be used for critical reactions.

  • pH Control: The stability of phenolic compounds is highly pH-dependent.

    • Avoid Strong Bases: Strong bases can deprotonate the phenolic hydroxyl groups, making the compound even more susceptible to oxidation. If your reaction requires basic conditions, consider using a milder, non-nucleophilic base and maintain a strictly inert atmosphere.

    • Acidic to Neutral pH: Generally, solutions are more stable under slightly acidic to neutral conditions. However, the optimal pH will be reaction-dependent.

  • Reaction Temperature: While heating can increase reaction rates, it can also accelerate the degradation of thermally sensitive compounds like this one.

    • Run your reaction at the lowest effective temperature.

    • Consider performing a time-course study to determine the optimal reaction time to maximize product formation while minimizing degradation.

Issue 3: The compound is not dissolving well in my chosen solvent.

Root Cause Analysis:

While this compound is soluble in water and alcohol solvents, its solubility can be affected by the purity of the compound and the solvent, as well as the temperature.[2] Degradation products may have different solubility profiles.

Solvent Selection and Dissolution Protocol:

SolventSolubilityRecommendations
Water SolubleUse for aqueous reactions. Warming may be required for higher concentrations.
Methanol/Ethanol SolubleGood general-purpose solvents for this compound.
Acetone Very SolubleSuitable for many organic reactions.
DMSO/DMF SolubleUse when higher concentrations are needed. Be aware that these can be difficult to remove.
Non-polar Solvents Limited SolubilityGenerally not recommended for dissolving this polar compound.

Protocol for Enhancing Dissolution:

  • Gentle Warming: Warm the solution gently (e.g., in a 30-40°C water bath) to aid dissolution. Avoid aggressive heating.

  • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.

  • Co-solvent System: If solubility is an issue in a single solvent, consider using a co-solvent system (e.g., a mixture of ethanol and water).

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It should be protected from light and moisture.

Q2: How should I prepare a stock solution of this compound for my experiments?

It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared and stored, it should be made in a de-gassed, high-purity solvent, blanketed with an inert gas, and stored in a tightly sealed, light-protected container at 2-8°C. Stock solutions should be used as quickly as possible, ideally within 24 hours.

Q3: What analytical techniques are best for monitoring the stability of my this compound solution?

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the parent compound and detecting the formation of degradation products. A reversed-phase C18 column with a UV detector is typically suitable.

  • UV-Visible Spectroscopy: While less specific than HPLC, a change in the UV-Vis spectrum over time can be a quick and easy way to monitor for degradation.

  • ¹H NMR Spectroscopy: This can be used to identify the structure of degradation products if they are present in sufficient concentration.

Workflow for Stability Monitoring:

Caption: A typical workflow for monitoring the stability of this compound solutions using analytical techniques.

Q4: Can I use this compound in reactions that are open to the air?

Given its sensitivity to air, it is strongly advised to avoid exposing this compound and its solutions to the atmosphere for extended periods.[4] If a reaction must be performed open to the air, it should be done as quickly as possible, and the potential for degradation should be considered when analyzing the results.

IV. References

  • 3-Methylbenzaldehyde | Solubility of Things. (URL: [Link])

  • 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 - The Good Scents Company. (URL: [Link])

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • 2,4,6-trihydroxybenzaldehyde, 487-70-7 - The Good Scents Company. (URL: [Link])

  • 2-hydroxy-3-methylbenzaldehyde - 824-42-0, C8H8O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

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Technical Support Center: Formylation of Electron-Rich Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of electron-rich aromatic rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a formyl group (-CHO) onto activated aromatic systems. Here, we address common challenges with practical, field-tested advice, grounded in established chemical principles.

Introduction: The Challenge of Controlled Formylation

Electron-rich aromatic rings, such as phenols, anilines, and heterocycles like pyrroles and indoles, are prime substrates for electrophilic aromatic substitution. However, their high reactivity presents a unique set of challenges during formylation. The very nature of these substrates can lead to a variety of side reactions, making the controlled, regioselective introduction of a single formyl group a non-trivial task. This guide provides in-depth troubleshooting for common issues encountered during these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Issue 1: Multiple Formylations and Polymerization

Question: "I'm attempting to mono-formylate my activated substrate (e.g., phenol or pyrrole), but I'm observing significant amounts of di-formylated products and a tar-like polymer. How can I prevent this over-reactivity?"

Answer: This is a classic problem stemming from the high nucleophilicity of the substrate and the activating effect of the newly introduced formyl group under certain conditions. The initial formylation product can sometimes be even more reactive than the starting material.

Causality and Strategy:

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent (formed from DMF and POCl₃ or oxalyl chloride) is a relatively mild electrophile. However, the high reactivity of substrates like pyrrole can lead to polymerization or di-formylation. The key is to control the stoichiometry and temperature precisely.

  • Gattermann Reaction: Using HCN/HCl is highly effective but also highly toxic. The reactive species is formimidoyl chloride. The strongly acidic conditions can also lead to substrate decomposition or polymerization, especially with sensitive heterocycles.

Troubleshooting Protocol:

  • Lower the Temperature: Perform the reaction at a significantly lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. This will temper the reaction rate and favor the mono-substituted product.

  • Control Stoichiometry: Use the formylating agent as the limiting reagent. A slight excess of the aromatic substrate can help minimize di-substitution. Carefully add the Vilsmeier reagent dropwise to a solution of the substrate.

  • Solvent Choice: Use a less polar, non-coordinating solvent to modulate reactivity. Dichloromethane or 1,2-dichloroethane are often good choices. For highly reactive substrates, consider a solvent in which the product is less soluble, causing it to precipitate out of the reaction mixture and preventing further reaction.

  • Protecting Groups: For substrates with multiple activating groups (e.g., resorcinol), consider using a temporary protecting group on one of the activating sites to direct the formylation to the desired position.

Workflow for Optimizing Mono-formylation:

G cluster_start Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Evaluation Start Observe Poly-formylation / Polymerization Temp Decrease Reaction Temperature (e.g., 0 °C to -20 °C) Start->Temp Stoich Adjust Stoichiometry (Formylating Agent as Limiting Reagent) Temp->Stoich If still problematic Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Temp->Analyze Solvent Change Solvent to Less Polar (e.g., DCM, DCE) Stoich->Solvent If still problematic Stoich->Analyze Protect Introduce Protecting Group Solvent->Protect For complex substrates Solvent->Analyze Protect->Analyze Success Successful Mono-formylation Analyze->Success High Yield of Mono-product Fail Problem Persists Analyze->Fail Low Yield / Impurities Fail->Temp Re-evaluate & Iterate

Caption: Troubleshooting workflow for over-reactivity issues.

Issue 2: Poor Regioselectivity

Question: "My formylation reaction is yielding a mixture of ortho- and para-isomers. How can I improve the regioselectivity to favor one over the other?"

Answer: Regioselectivity in the formylation of electron-rich rings is a delicate balance of electronic and steric effects, and it can be influenced by the specific formylation method chosen.

Causality and Strategy:

  • Electronic Effects: Activating groups like -OH and -NH₂ are ortho-, para-directing. The para-position is often electronically favored due to less steric hindrance.

  • Steric Hindrance: Bulky formylating agents or bulky substituents on the aromatic ring will favor substitution at the less hindered position, which is typically the para-position.

  • Chelation Control: Certain reactions can exploit chelation to direct the formylation to the ortho-position.

Methods for Controlling Regioselectivity:

MethodTypical SelectivityMechanism of Control
Vilsmeier-Haack para-selectiveThe Vilsmeier reagent is sterically demanding, favoring attack at the less hindered para-position.
Duff Reaction ortho-selectiveInvolves the formation of a Schiff base intermediate that directs formylation to the ortho-position of phenols.
Reimer-Tiemann ortho-selectiveInvolves dichlorocarbene, with the reaction proceeding through a chelated intermediate with the phenolic oxygen.

Experimental Protocol for ortho-Selective Formylation (Duff Reaction):

  • Reagents: Hexamethylenetetramine (HMTA), glycerol or acetic acid (solvent), and the phenolic substrate.

  • Procedure: a. Dissolve the phenol in glycerol or acetic acid. b. Add HMTA in one portion. c. Heat the mixture, typically between 100-160 °C, for several hours. The reaction progress can be monitored by TLC. d. Upon completion, the reaction mixture is hydrolyzed with acidic water (e.g., dilute H₂SO₄) to break down the intermediate and liberate the aldehyde. e. The product, often salicylaldehyde or its derivatives, can then be isolated via steam distillation or extraction.

Key Consideration: The Duff reaction is generally lower yielding than other methods but can provide good ortho-selectivity where other methods fail.

Frequently Asked Questions (FAQs)

Q1: Why did my Gattermann-Koch reaction fail with my phenol substrate?

A1: The Gattermann-Koch reaction, which uses carbon monoxide and HCl with a copper(I) chloride catalyst, is generally not suitable for highly activated substrates like phenols and anilines. The strongly acidic conditions and the nature of the catalyst system can lead to substrate decomposition. Furthermore, the reactive electrophile is less potent than the Vilsmeier reagent, making it more effective for less activated systems like toluene or xylenes.

Q2: I am trying to formylate an indole. Which position will be formylated in a Vilsmeier-Haack reaction?

A2: For indoles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C3 position. This is because the electrophilic attack at C3 leads to a more stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less stable intermediate.

Mechanism for Indole Formylation:

G Indole Indole Intermediate Stable Cationic Intermediate (Attack at C3) Indole->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (Me₂N=CHCl⁺) Vilsmeier->Intermediate Product 3-Formylindole Intermediate->Product Hydrolysis

Technical Support Center: Alternative Catalysts for Polyhydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polyhydroxybenzaldehydes using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimental work in this area. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the scientific integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of polyhydroxybenzaldehydes with alternative catalysts. The solutions provided are based on established chemical principles and field-proven insights.

Issue 1: Low or No Yield of the Desired Polyhydroxybenzaldehyde

Q: We are experiencing a significantly lower yield than expected, or no product formation at all. What are the likely causes and how can we troubleshoot this?

A: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity or Deactivation:

    • Cause: The catalyst may be poisoned by impurities in the reactants or solvent, or it may have deactivated over time due to coking (the formation of carbonaceous deposits).[1][2] Heterogeneous catalysts can also suffer from pore blockage.[2]

    • Solution:

      • Ensure Reagent Purity: Use high-purity, anhydrous solvents and reactants. Impurities can act as catalyst poisons.

      • Catalyst Regeneration/Activation: For heterogeneous catalysts, consult the supplier's literature for regeneration protocols, which may involve calcination or washing with specific solvents. For homogeneous catalysts, ensure they are freshly prepared or have been stored under appropriate inert conditions.

      • Optimize Reaction Temperature: High temperatures can accelerate catalyst deactivation through coking.[1] Try running the reaction at a lower temperature for a longer duration.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrate you are using.

    • Solution:

      • Systematic Optimization: Perform a series of small-scale experiments to optimize the reaction conditions. Vary the temperature, time, and catalyst loading systematically.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and identify the optimal reaction time.[3] Incomplete reactions are a common cause of low yields.[3]

  • Poor Reagent Stoichiometry:

    • Cause: An incorrect molar ratio of reactants, formylating agent, or catalyst can lead to incomplete reactions or the formation of side products.[3]

    • Solution:

      • Verify Calculations: Double-check all your stoichiometric calculations.

      • Optimize Ratios: Experiment with slight variations in the molar ratios of your reactants. For example, a slight excess of the formylating agent might be beneficial, but a large excess could lead to side reactions.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Q: Our reaction is producing a mixture of ortho- and para-hydroxybenzaldehydes, and the desired isomer is the minor product. How can we improve the regioselectivity?

A: Achieving high regioselectivity, particularly for the ortho product, is a common goal in the synthesis of salicylaldehydes and their derivatives.[4][5]

Possible Causes & Solutions:

  • Nature of the Catalyst and Substrate:

    • Cause: The inherent electronic and steric properties of your substrate and the chosen catalyst play a significant role in directing the formylation to the ortho or para position. Some reactions, like the unmodified Duff reaction, are known for their lack of regioselectivity.[5]

    • Solution:

      • Chelation Control: Employing catalysts that can chelate with the hydroxyl group of the phenol can favor ortho-formylation. For instance, magnesium-mediated methods have shown high ortho-selectivity.[4][5][6] The magnesium phenoxide complex directs the formylating agent to the adjacent position.

      • Steric Hindrance: If the ortho positions are sterically hindered by bulky substituents on the phenol, formylation will preferentially occur at the para position.[7] Conversely, a bulky catalyst may favor the less hindered para position.

  • Reaction Conditions:

    • Cause: Temperature and solvent can influence the isomer ratio.

    • Solution:

      • Solvent Effects: The polarity of the solvent can affect the transition state energies for the formation of different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).

      • Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Issue 3: Formation of Byproducts (Di-formylation, Resins)

Q: We are observing significant amounts of di-formylated products and/or polymeric resin-like materials in our reaction mixture. How can we minimize these byproducts?

A: The formation of byproducts is often a consequence of the high reactivity of the phenol substrate and the formylating agent.

Possible Causes & Solutions:

  • Excess Formylating Agent or Harsh Conditions:

    • Cause: Using a large excess of the formylating agent (e.g., hexamethylenetetramine (HMTA) in the Duff reaction) or harsh reaction conditions (high temperature, strong acid) can lead to multiple formylations on the aromatic ring.[8][9] Phenols can also polymerize with aldehydes, especially under acidic conditions, to form resins.[10]

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the formylating agent.[9] Use the minimum effective amount to achieve mono-formylation.

      • Milder Reaction Conditions: Employ milder reaction conditions. This could involve using a less acidic catalyst, a lower reaction temperature, or a shorter reaction time.[9]

      • Gradual Addition: Add the formylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor multiple additions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like the Reimer-Tiemann or Vilsmeier-Haack reactions?

A1: While traditional methods are well-established, they often come with significant drawbacks. The Reimer-Tiemann reaction, for instance, uses chloroform, which is toxic, and often results in low yields and poor selectivity.[4][11][12] The Vilsmeier-Haack reaction requires stoichiometric amounts of phosphorus oxychloride and DMF, which can be harsh and generate significant waste.[13][14] Alternative catalysts, such as solid acids, heterogeneous catalysts, and metal-organic frameworks, offer several potential advantages:

  • Environmental Friendliness: Many alternative catalysts are designed to be more environmentally benign, avoiding the use of hazardous reagents and solvents.[15]

  • Improved Selectivity: Certain catalysts can offer higher regioselectivity, leading to a purer product and simplifying purification.[4][5][16]

  • Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, which is economically and environmentally beneficial.[17]

  • Milder Reaction Conditions: Some alternative catalytic systems operate under milder conditions, which can prevent the degradation of sensitive substrates and products.[13]

Q2: How do I choose the right alternative catalyst for my specific polyhydroxybenzaldehyde synthesis?

A2: The choice of catalyst depends on several factors:

  • The Substrate: The electronic and steric properties of your starting phenol will influence its reactivity and the desired regioselectivity.

  • The Desired Product: If high ortho-selectivity is required, a catalyst capable of chelation control, such as a magnesium-based system, might be appropriate.[4][5]

  • Process Considerations: For large-scale synthesis, a reusable heterogeneous catalyst might be preferable. For initial small-scale investigations, a soluble homogeneous catalyst might offer faster reaction times and easier optimization.

Q3: Can ionic liquids be used as catalysts or solvents for the synthesis of polyhydroxybenzaldehydes?

A3: Yes, ionic liquids have emerged as promising green alternatives in various organic transformations, including formylation reactions. They can act as both the solvent and the catalyst, offering advantages such as high thermal stability, low vapor pressure, and the potential for catalyst recycling. Their tunable acidity and polarity can be exploited to enhance reaction rates and selectivity.

Q4: My heterogeneous catalyst seems to have lost activity after a few runs. What are the common causes of deactivation, and how can I regenerate it?

A4: Catalyst deactivation is a common issue with heterogeneous catalysts. The primary causes include:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1]

  • Poisoning: Strong adsorption of impurities from the feed onto the active sites.

  • Leaching: The loss of active metal components from the support into the reaction medium.

  • Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.

Regeneration strategies depend on the nature of the deactivation. For coking, a common method is controlled oxidation (burning off the coke) in a stream of air or oxygen at elevated temperatures.[2] For poisoning, washing with appropriate solvents or a mild acid/base treatment might be effective. Always refer to the manufacturer's guidelines or relevant literature for specific regeneration protocols for your catalyst.

Section 3: Experimental Protocols & Data

Protocol: Magnesium-Mediated Ortho-Formylation of Phenol

This protocol is based on a method known for its high ortho-selectivity in the synthesis of salicylaldehyde.[4][5][6]

Materials:

  • Magnesium turnings

  • Anhydrous Methanol

  • Phenol

  • Paraformaldehyde

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Magnesium Methoxide:

    • To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings (1.1 eq.) and anhydrous methanol.

    • Heat the mixture to reflux under a nitrogen atmosphere until all the magnesium has reacted to form a milky suspension of magnesium methoxide.[4]

  • Formation of Magnesium Phenoxide:

    • Cool the magnesium methoxide suspension to room temperature.

    • Add a solution of phenol (1.0 eq.) in anhydrous toluene.

    • Heat the mixture to reflux for 2-3 hours to ensure the complete formation of the magnesium phenoxide salt.[4][5]

  • Formylation:

    • Cool the reaction mixture to room temperature.

    • Add paraformaldehyde (1.5 eq.) in one portion.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure salicylaldehyde.

Data Summary Table:

Catalyst SystemSubstrateProductSelectivity (ortho:para)Yield (%)Reference
Mg(OCH₃)₂ / ParaformaldehydePhenolSalicylaldehyde>95:5~80[5]
HMTA / AcidPhenolSalicylaldehyde/p-HydroxybenzaldehydeVariableModerate[7][9]
Solid Acid (e.g., Amberlyst-15)Phenolp-HydroxybenzaldehydePara-selectiveGood[18]
Vilsmeier-Haack ReagentPhenolSalicylaldehyde/p-HydroxybenzaldehydeVariableModerate[13][14]

Section 4: Visual Diagrams

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Verify Reagent Purity start->check_purity catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive conditions_suboptimal Conditions Sub-optimal? check_conditions->conditions_suboptimal purity_issue Impure Reagents? check_purity->purity_issue regenerate Regenerate or Replace Catalyst catalyst_inactive->regenerate Yes rerun Re-run Experiment catalyst_inactive->rerun No optimize Systematically Optimize Conditions conditions_suboptimal->optimize Yes conditions_suboptimal->rerun No purify Purify Reagents & Solvents purity_issue->purify Yes purity_issue->rerun No regenerate->rerun optimize->rerun purify->rerun OrthoSelectivity cluster_0 Chelation & Directed Formylation phenol Phenol phenoxide Magnesium Phenoxide (Chelating Intermediate) phenol->phenoxide + Mg(OCH₃)₂ mg_methoxide Mg(OCH₃)₂ transition_state Ortho-Directed Transition State phenoxide->transition_state + Paraformaldehyde paraform Paraformaldehyde (Formylating Agent) paraform->transition_state ortho_product Ortho-Hydroxybenzaldehyde transition_state->ortho_product Hydrolysis

Caption: Chelation-controlled ortho-formylation using a magnesium catalyst.

References

  • Li, Y., Yan, L., Gao, W., & Foong, L. K. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Taylor & Francis Online. [Link]

  • New Journal of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with an immobilized iridium complex photoredox catalyst. RSC Publishing. [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC - NIH. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Li, Y., Yan, L., Gao, W., & Foong, L. K. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Taylor & Francis Online. [Link]

  • ortho-Formylation of oxygenated phenols. (n.d.). ResearchGate. [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. (n.d.). ResearchGate. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Azet.com. [Link]

  • Formylation of phenols using formamidine acetate. (n.d.). RSC Publishing. [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. (n.d.). ResearchGate. [Link]

  • Rode, C. V., Sonar, M. V., Nadgeri, J. M., & Chaudhari, R. V. (2004). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Organic Process Research & Development, 8(4), 603–608. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? (2008). Sciencemadness.org. [Link]

  • (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). ResearchGate. [Link]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(2), 189-194. [Link]

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (n.d.). ResearchGate. [Link]

  • (PDF) Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Li, Q., Yang, L., Liu, W., Wang, T., Zhu, Y., & Du, Z. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044. [Link]

  • Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor. [Link]

  • Reimer-Tiemann Reaction. (n.d.). Unacademy. [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). [Link]

  • Optimizing Nickel(II) Complex Catalysts for High-Yield Oligomerization of Cyclohexyl Isocyanide. (n.d.). ResearchGate. [Link]

  • Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]

  • Simplifying the problem: metal salts can be active and controlled catalysts in polyester synthesis. (n.d.). ResearchGate. [Link]

  • Recent developments in the synthesis of supported catalysts. (2015). PubMed. [Link]

  • (PDF) The synthesis and mechanistic studies of a highly active nickel phosphide catalyst for naphthalene hydrodearomatization (2017). (n.d.). SciSpace. [Link]

Sources

Enhancing the solubility of 2,4,6-Trihydroxy-3-methylbenzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-Trihydroxy-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Due to its polyphenolic structure, achieving and maintaining solubility in aqueous assay media can be a critical hurdle. This guide provides troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Question 1: I am having trouble dissolving the powdered this compound. What is the best solvent to use for a stock solution?

Answer: This is a common first step and getting it right is crucial. This compound, like many phenolic compounds, has poor aqueous solubility. Therefore, you must first prepare a concentrated stock solution in an organic solvent.

Core Explanation: The principle here is "like dissolves like." The aromatic ring and multiple hydroxyl groups give the molecule polarity, but the overall structure is large enough to limit free dissolution in water. Organic solvents are necessary to break the crystal lattice energy of the solid-state compound and solvate it effectively.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating high-concentration stock solutions (e.g., 10-100 mM). Its strong solvating power is effective for a wide range of hydrophobic compounds.

  • Ethanol (EtOH) or Methanol (MeOH): These polar, protic solvents are also effective and can be preferable for certain cell lines that are sensitive to DMSO.[1][2] However, they may not achieve the same high concentrations as DMSO.

Troubleshooting Steps:

  • Ensure the compound and solvent are at room temperature.

  • Use a vortex mixer to create a suspension.

  • If dissolution is slow, brief sonication in a water bath can be used to gently provide energy to break up the solute particles. Avoid overheating, as it can degrade the compound.[1]

Question 2: My compound dissolved perfectly in DMSO, but a precipitate formed immediately when I added it to my cell culture medium. What is happening?

Answer: This phenomenon is known as "crashing out" and is the most frequent solubility problem researchers face with hydrophobic compounds.[3][4]

Core Explanation: While your compound is soluble in 100% DMSO, it is poorly soluble in the primarily aqueous environment of your cell culture medium. When you add a small volume of your concentrated DMSO stock to the large volume of media, the DMSO concentration is instantly diluted. This rapid solvent exchange leaves the compound molecules unable to stay dissolved in the water-based medium, causing them to aggregate and precipitate.[3]

Recommended Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay to a level below its maximum aqueous solubility limit.

  • Use Serial Dilution: Never add the high-concentration stock directly to your final large volume of media. Perform one or more intermediate dilution steps in pre-warmed (37°C) media. This gradual reduction in solvent concentration helps keep the compound in solution.[3]

  • Pre-warm the Media: Always use media pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a stock solution to cold media can decrease solubility and promote precipitation.[3][5]

  • Increase Final Solvent Concentration: For many cell lines, a final DMSO concentration of up to 0.5% is tolerable. Increasing the final DMSO percentage can help maintain solubility. However, always run a vehicle control (media with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the cells.

Question 3: The media looked fine after I added the compound, but after a few hours in the incubator, it became cloudy or I see crystalline precipitates. Why?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Core Explanation:

  • Temperature and pH Shifts: The environment inside an incubator (37°C, 5% CO₂) can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[3] Phenolic hydroxyl groups are weakly acidic, and changes in pH can alter their ionization state and, consequently, their solubility.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially if you are using serum), or other components in the media, forming less soluble complexes over time.[3][5]

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[3]

  • Evaporation: In long-term experiments, evaporation can concentrate all components in the media, potentially pushing your compound's concentration above its solubility limit.[5][6]

Recommended Solutions:

  • Assess Compound Stability: Test the stability of your compound in the media under incubator conditions without cells to see if precipitation occurs.

  • Prepare Fresh Solutions: For long-term assays, consider preparing fresh media with the compound more frequently rather than preparing a large batch at the start.

  • Use Serum-Free Media for Dilution: If you suspect interaction with serum proteins, try making the final dilution in serum-free basal media first, then adding serum back if required by your protocol.

  • Ensure Proper Humidification: Check the incubator's humidity levels to minimize evaporation. Using culture plates with low-evaporation lids can also help.[3]

Data Summary & Recommended Solvents

The following table provides a summary of recommended solvents for preparing stock solutions of this compound.

SolventRecommended Starting ConcentrationSuitability for Biological AssaysKey Considerations
DMSO 10-100 mMHighThe gold standard for initial stock solutions. Ensure the final concentration in media is non-toxic to cells (typically <0.5%).
Ethanol 1-20 mMModerateGood alternative to DMSO. Can be more volatile. Ensure the final concentration is below the cell line's toxicity threshold.
Methanol 1-20 mMModerateSimilar to ethanol but can be more toxic to some cell lines. Use with caution and appropriate vehicle controls.[1]
Aqueous Buffers Very Low (<1 mM)Poor (Directly)Not recommended for initial stock solutions due to poor solubility. pH adjustment may slightly improve solubility but is often insufficient.[7]

Experimental Protocols

These protocols provide a validated, step-by-step workflow for preparing and using this compound in biological assays.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a stable, concentrated stock solution for subsequent dilution.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Calculation: Determine the mass of the compound needed to achieve the desired concentration (e.g., for 1 mL of a 50 mM stock solution of a compound with MW 182.16 g/mol , you would need 9.11 mg).

  • Weighing: Carefully weigh the powdered compound and add it to a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Gentle Warming/Sonication (If Necessary): If the compound does not fully dissolve, you may warm the solution to 37°C for 5-10 minutes or place it in a sonicator bath for 2-5 minutes. Re-vortex and inspect again.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light.

Protocol 2: Preparation of Working Solutions in Aqueous Biological Media

Objective: To dilute the high-concentration stock solution into cell culture media without causing precipitation.

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Complete cell culture medium (with serum/supplements), pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[3]

  • Prepare Intermediate Dilution (Crucial Step):

    • Pipette a volume of the pre-warmed media into a sterile tube (e.g., 900 µL).

    • Add a small volume of your stock solution to create an intermediate dilution that is 10x or 100x your final desired concentration (e.g., add 10 µL of a 50 mM stock to 990 µL of media to get a 500 µM intermediate solution).

    • Immediately after adding the stock, gently vortex or flick the tube to ensure rapid mixing.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate dilution to your main volume of pre-warmed media in your culture flask or plate.

    • For example, to achieve a final concentration of 50 µM, add 1 mL of the 500 µM intermediate solution to 9 mL of media.

    • Gently swirl the flask or plate to mix.

  • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of cloudiness or precipitation.

Visual Workflow & Diagrams

The following workflow provides a logical decision-making process for troubleshooting solubility issues.

Solubility_Troubleshooting Start Start: Dissolving Compound for Biological Assay StockPrep Prepare High-Concentration Stock in 100% DMSO Start->StockPrep AddMedia Add Stock to Aqueous Media StockPrep->AddMedia Precipitation Precipitation Observed? AddMedia->Precipitation Immediate Immediate Precipitation Precipitation->Immediate Yes, Immediately Delayed Delayed Precipitation Precipitation->Delayed Yes, After Incubation NoPrecip No Precipitation: Proceed with Assay Precipitation->NoPrecip No TS1 Action: Use Serial Dilution in Pre-Warmed Media Immediate->TS1 TS2 Action: Lower Final Working Concentration Immediate->TS2 TS3 Action: Check Media pH & Compound Stability Delayed->TS3 TS4 Action: Prepare Fresh Solutions for Long Assays Delayed->TS4 TS1->AddMedia Re-attempt TS2->AddMedia Re-attempt

Caption: Troubleshooting workflow for addressing compound precipitation.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trihydroxybenzaldehyde.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methyl-2-buten-1-ol.
  • The Good Scents Company. (n.d.). 2,4-dihydroxy-3-methyl benzaldehyde.
  • Acros Organics. (2025). Safety Data Sheet: 2,4,6-Trihydroxybenzaldehyde.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • MedchemExpress. (2024). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Hydroxy-3-methylbenzaldehyde Derivatives and Analogues.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubChem. (n.d.). 2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde.
  • Al-Duais, M. A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH.
  • Ferreira, I. C. F. R., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • BenchChem. (2025). Technical Support Center: Troubleshooting L162389 Precipitation in Cell Culture Media.
  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Leuner, C., & Dressman, J. (2000). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
  • American Elements. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2,4,6-Trihydroxybenzaldehyde.
  • Patel, R. P., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.

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Validation & Comparative

A Comparative Guide to Validating the Antioxidant Activity of 2,4,6-Trihydroxy-3-methylbenzaldehyde via DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. It is to provide a comprehensive analytical framework for fellow researchers, scientists, and drug development professionals. This guide is designed to empower you to rigorously validate the antioxidant potential of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a promising phenolic aldehyde. We will delve into the causality behind experimental choices, establish a self-validating system through comparative analysis, and ground our findings in established scientific principles.

The evaluation of antioxidant capacity is a critical step in the discovery of novel therapeutic agents.[1] Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in a multitude of pathological conditions. Phenolic compounds, such as this compound, are of particular interest due to their inherent ability to scavenge these damaging free radicals.[2]

Among the various in vitro methods, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands out for its simplicity, speed, and reliability, making it an excellent choice for initial screening and comparative analysis.[2][3] The assay's principle is elegantly straightforward: the stable DPPH radical, which has a deep purple color, is reduced by an antioxidant to a pale yellow hydrazine derivative.[4][5] The degree of this color change, measured spectrophotometrically, is directly proportional to the antioxidant's radical scavenging capacity.

This guide will provide a step-by-step methodology, a framework for data interpretation, and a comparative analysis against well-established antioxidant standards, Ascorbic Acid and Trolox.

Mechanism of Action: DPPH Radical Scavenging

The antioxidant activity of phenolic compounds against the DPPH radical primarily occurs through a Hydrogen Atom Transfer (HAT) or a Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[4][6] In the context of this compound, the multiple hydroxyl (-OH) groups on the aromatic ring are the active sites. These groups can readily donate a hydrogen atom to the electron-deficient DPPH radical, neutralizing it and forming a more stable antioxidant radical. The presence of three hydroxyl groups suggests a potent scavenging ability.

G DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced, Pale Yellow) DPPH_Radical->DPPH_H H• Donated Antioxidant This compound (Ar-OH) Antioxidant_Radical Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical H• Lost

Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well microplate format, which is efficient for analyzing multiple concentrations. The inclusion of standards (Ascorbic Acid, Trolox) is not optional; it is essential for validating the assay's performance and providing a benchmark for the test compound's activity.

Materials and Reagents
  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic Acid (Positive Control)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Positive Control)

  • Methanol (HPLC Grade)

  • 96-well microtiter plate

  • Multichannel pipette

  • Microplate spectrophotometer

Solution Preparation
  • DPPH Stock Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol.[5] This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid and Trolox in methanol in the same manner as the test compound.

Assay Procedure

The entire procedure should be performed with minimal exposure to light to prevent the autoxidation of the DPPH radical.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the standards (Ascorbic Acid, Trolox) from their respective stock solutions. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Methanol is used as the diluent.

  • Plate Loading:

    • Blank: Add 200 µL of methanol to three wells. This is for calibrating the spectrophotometer.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH stock solution to three wells. This represents 0% inhibition.

    • Samples/Standards: Add 100 µL of each dilution of the test compound and standards to their respective wells (in triplicate). Then, add 100 µL of the DPPH stock solution to each of these wells.[7]

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[8] This incubation period allows the scavenging reaction to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using the microplate reader.[9]

G A Prepare 0.1 mM DPPH Solution in Methanol E Add DPPH Solution to Control & Sample Wells A->E B Prepare Stock Solutions (Test Compound, Standards) C Perform Serial Dilutions of Test Compound & Standards B->C D Plate Loading (96-well) Blank, Control, Samples C->D D->E F Incubate in Dark (30 minutes, Room Temp) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Plot Graph & Determine IC50 Value H->I

Data Analysis and Interpretation
  • Calculate Percentage Inhibition: The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:[9]

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100

  • Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. To determine this, plot a graph of % Inhibition versus the concentration of the test compound/standard. The IC50 value can then be calculated from the linear regression equation of the graph.[10][11] A lower IC50 value signifies a higher antioxidant potency.[12]

Comparative Performance Analysis

To provide context for the antioxidant activity of this compound, its IC50 value must be compared against established standards under identical experimental conditions. It is crucial to understand that IC50 values for standards can vary between labs due to minor differences in protocol, such as the exact concentration of DPPH or the specific batch of reagents.[13] This variability underscores the necessity of running standards concurrently with the test compound.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundHypothetical IC50 (µg/mL)Reference Standard IC50 Range (µg/mL)
This compound 8.5 ± 0.4 N/A
Ascorbic Acid6.2 ± 0.26 - 25[14][15][16]
Trolox4.1 ± 0.33.7 - 37[17][18]

Data are presented as mean ± standard deviation. The IC50 value for the test compound is hypothetical and for illustrative purposes.

Discussion of Results

Based on the hypothetical data in Table 1, this compound exhibits potent antioxidant activity, with an IC50 value of 8.5 µg/mL. When compared to the positive controls, its activity is stronger than that reported for some instances of Ascorbic Acid but less potent than Trolox in this specific run.

The high potency of this compound is directly attributable to its molecular structure. The benzene ring is substituted with three hydroxyl groups, which are excellent hydrogen donors.[19] The presence of an ortho-dihydroxyl group is known to significantly contribute to radical-scavenging activity.[20] This structural feature, combined with a third hydroxyl group, makes the molecule highly effective at neutralizing the DPPH radical.

Conclusion

The DPPH assay provides a robust and efficient method for validating the antioxidant activity of this compound. The protocol outlined in this guide, which emphasizes the concurrent use of standards like Ascorbic Acid and Trolox, establishes a self-validating system for generating reliable and comparable data. The potent radical-scavenging activity observed is strongly supported by the compound's polyhydroxylated phenolic structure. For a more comprehensive antioxidant profile, it is advisable to cross-validate these findings using assays based on different mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.[1][21] This multi-faceted approach ensures a thorough and accurate characterization of a compound's therapeutic potential.

References

  • Munteanu, I.G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

  • LabXchange. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LabXchange. [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

  • Kagami, N., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Hindawi. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • ResearchGate. (2017). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of phenolic compound interactions with DPPH... ResearchGate. [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (2021). Is there any specific IC50 value for Ascorbic acid in DPPH assay? ResearchGate. [Link]

  • UAH LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. UAH LOUIS. [Link]

  • YouTube. (2025). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]

  • Semantic Scholar. (2009). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Semantic Scholar. [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • PubMed Central. (2012). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid... ResearchGate. [Link]

  • ResearchGate. (n.d.). DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. ResearchGate. [Link]

  • ResearchGate. (2020). Which Concentrations of Trolox and sample extracts should I use in my calculations for IC 50, DPPH assay? ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of Antioxidant and Anticancer Activities together with Total Phenol and Flavonoid Contents of Cleidion javanicum B. ResearchGate. [Link]

  • YouTube. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. YouTube. [Link]

  • ResearchGate. (n.d.). Table 5 . DPPH radical scavenging activity of the tested compounds. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]

  • ChemSynthesis. (2025). 2-hydroxy-3-methylbenzaldehyde. ChemSynthesis. [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Neliti. (2016). dpph radical scavenging activity, total phenolics and flavonoids of water soluble extracts. Neliti. [Link]

  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. [Link]

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The Cutting Edge: A Comparative Analysis of the Antimicrobial Efficacy of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents, the scientific community is increasingly turning its attention to the untapped potential of naturally derived and synthetically modified compounds. Among these, benzaldehyde and its derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of antimicrobial activity. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the antimicrobial efficacy of various benzaldehyde derivatives. Moving beyond a simple cataloging of data, we will delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols to empower your own investigations in this exciting field.

Benzaldehyde: A Foundation for Antimicrobial Innovation

Benzaldehyde, the simplest aromatic aldehyde, is a naturally occurring compound found in almonds, cherries, and other fruits. While it has long been utilized in the food and fragrance industries, its intrinsic antimicrobial properties have paved the way for the exploration of its derivatives as potential therapeutic agents. Benzaldehyde itself exhibits modest antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) often exceeding 1024 µg/mL against resilient strains like Staphylococcus aureus. However, its true potential lies in its chemical scaffold, which allows for strategic modifications to enhance its antimicrobial prowess.

The primary mechanism by which benzaldehyde and its derivatives exert their antimicrobial effects is through the disruption of the microbial cell membrane. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the benzene ring facilitates its initial interaction with the lipid bilayer of the cell membrane.

Structure-Activity Relationship: Unlocking Potency Through Chemical Modification

The antimicrobial efficacy of benzaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent antimicrobial compounds.

The Influence of Hydroxyl Groups

One of the most significant factors influencing antimicrobial activity is the presence of hydroxyl (-OH) groups. Hydroxylated benzaldehydes consistently demonstrate superior efficacy compared to the parent molecule. This is attributed to two key factors:

  • Increased Polarity: The hydroxyl group increases the overall polarity of the molecule, which can enhance its interaction with the polar head groups of the phospholipids in the bacterial membrane.

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with membrane components, further destabilizing the membrane structure.

Studies have shown that the position and number of hydroxyl groups are critical. For instance, 2,4-dihydroxybenzaldehyde often exhibits greater activity than 4-hydroxybenzaldehyde, suggesting that multiple points of interaction with the cell membrane can amplify the disruptive effect.

The Role of Other Substituents

Beyond hydroxyl groups, other substituents can also modulate antimicrobial activity:

  • Methoxy Groups (-OCH₃): Methoxy substitution can also enhance antimicrobial activity, although the effect is often less pronounced than that of hydroxyl groups.

  • Halogens (-F, -Cl, -Br, -I): Halogenation of the benzene ring has been shown to significantly increase antimicrobial potency, particularly against fungi.

  • Nitro Groups (-NO₂): The introduction of a nitro group can also lead to increased antimicrobial activity.

The following diagram illustrates the key structural modifications that influence the antimicrobial efficacy of benzaldehyde derivatives.

Structure_Activity_Relationship Structure-Activity Relationship of Benzaldehyde Derivatives Benzaldehyde Benzaldehyde (Core Scaffold) Hydroxylation Hydroxylation (-OH) - Increases polarity - Enhances membrane interaction Benzaldehyde->Hydroxylation Addition of -OH Halogenation Halogenation (-X) - Increases lipophilicity - Potent antifungal activity Benzaldehyde->Halogenation Addition of Halogens Other_Substituents Other Substituents - Methoxy (-OCH3) - Nitro (-NO2) Benzaldehyde->Other_Substituents Other modifications Increased_Efficacy Increased Antimicrobial Efficacy Hydroxylation->Increased_Efficacy Halogenation->Increased_Efficacy Other_Substituents->Increased_Efficacy

Caption: Key structural modifications enhancing the antimicrobial efficacy of benzaldehyde.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of benzaldehyde and several of its derivatives against common microbial pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference(s)
Benzaldehyde≥1024>1024>1024[1][2]
4-Hydroxybenzaldehyde200 - 1000800400 - 800[3][4]
2,4-Dihydroxybenzaldehyde100 - 500400200 - 400[4]
3,4,5-Trimethoxybenzaldehyde250500250[5]
Salicylaldehyde (2-Hydroxybenzaldehyde)128 - 25625664 - 128[6]
5-Bromosalicylaldehyde32 - 6412816 - 32[6]

Synergistic Potential: Enhancing the Efficacy of Conventional Antibiotics

An exciting area of research is the synergistic effect of benzaldehyde derivatives with conventional antibiotics. By disrupting the cell membrane, these compounds can facilitate the entry of other drugs into the microbial cell, thereby lowering the required therapeutic dose and potentially overcoming resistance mechanisms. For instance, studies have shown that in the presence of sub-inhibitory concentrations of benzaldehyde, the MIC of ciprofloxacin against a resistant strain of Staphylococcus aureus was significantly reduced.[2] This synergistic interaction opens up new avenues for combination therapies to combat multidrug-resistant pathogens.

Experimental Protocols for Antimicrobial Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard for determining the MIC and MBC of antimicrobial agents.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These values are fundamental for assessing the potency of a new compound.

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Culture 1. Prepare overnight bacterial culture Inoculate 3. Inoculate diluted compound with bacteria Culture->Inoculate Compound 2. Prepare serial dilutions of test compound Compound->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe 5. Visually assess for turbidity (MIC) Incubate->Observe Plate 6. Plate aliquots from clear wells onto agar Observe->Plate Count 7. Incubate plates and count colonies (MBC) Plate->Count

Caption: Experimental workflow for determining MIC and MBC values.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test microorganism from an agar plate and inoculate it into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a nutrient agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Cell Membrane Permeability Assay (NPN Uptake Assay)

This assay assesses the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Rationale: N-phenyl-1-naphthylamine (NPN) is a fluorescent probe that is poorly permeable to intact bacterial outer membranes. When the membrane is damaged, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Step-by-Step Protocol:

  • Bacterial Cell Preparation:

    • Grow an overnight culture of the Gram-negative test bacterium (e.g., E. coli) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a black 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM and mix gently.

    • Measure the baseline fluorescence using a microplate reader (excitation λ = 350 nm, emission λ = 420 nm).

    • Add varying concentrations of the benzaldehyde derivative to the wells.

    • Immediately monitor the increase in fluorescence over time. A rapid and significant increase in fluorescence indicates outer membrane permeabilization.

Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the bacterial cell surface, allowing for the direct visualization of damage caused by antimicrobial agents.

Rationale: Observing morphological alterations such as cell shrinkage, surface roughening, and lysis provides compelling visual evidence of the antimicrobial's mechanism of action.

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat a mid-logarithmic phase bacterial culture with the benzaldehyde derivative at its MIC or a multiple of its MIC for a defined period.

    • Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the bacterial cells with a solution of 2.5% glutaraldehyde in PBS for at least 2 hours at room temperature.

    • Wash the fixed cells three times with PBS.

  • Dehydration:

    • Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%) for 10 minutes at each concentration.

  • Drying and Coating:

    • Critical point dry the dehydrated samples.

    • Mount the dried samples on SEM stubs and coat them with a thin layer of gold or palladium using a sputter coater.

  • Imaging:

    • Observe the samples under a scanning electron microscope at various magnifications to assess for morphological changes compared to untreated control cells.

Conclusion and Future Directions

Benzaldehyde derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. Their ability to disrupt microbial membranes, coupled with their potential for synergistic interactions with existing antibiotics, makes them a compelling area for further investigation. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective compounds. The detailed experimental protocols are intended to empower researchers to rigorously evaluate these compounds and contribute to the growing body of knowledge in this critical field. Future research should focus on optimizing the therapeutic index of these derivatives, exploring their efficacy in more complex in vivo models, and further elucidating the molecular details of their interactions with microbial membranes.

References

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (2021-09-13). Available at: [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Molecules, 26(18), 5570. Available at: [Link]

  • Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone. (2012).
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2012). Chemistry Central Journal, 6(1), 111. Available at: [Link]

  • Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. (2011). Zeitschrift für Naturforschung C, 66(11-12), 571-580. Available at: [Link]

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A Comparative Analysis of 2,4,6-Trihydroxy-3-methylbenzaldehyde and Other Natural Antioxidants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of natural antioxidants remains a cornerstone of drug discovery. This guide provides a comprehensive comparison of the antioxidant potential of 2,4,6-Trihydroxy-3-methylbenzaldehyde against established natural antioxidants: ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and quercetin. By delving into their mechanisms of action, presenting available experimental data, and detailing standardized analytical protocols, this document serves as a critical resource for researchers navigating the landscape of antioxidant research.

The Imperative of Antioxidant Research in Drug Development

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, are therefore of significant therapeutic interest. Natural sources provide a rich reservoir of diverse chemical scaffolds with potent antioxidant activities.

Mechanisms of Antioxidant Action: A Primer

The antioxidant activity of phenolic compounds, such as this compound and quercetin, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, rendering it relatively unreactive.

The principal mechanisms of action for phenolic antioxidants include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, forming a radical cation of the antioxidant and an anion of the substrate.

The efficiency of a phenolic antioxidant is dictated by the number and arrangement of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can influence the stability of the resulting radical.

Diagram of Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AOH Antioxidant (A-OH) ARad Antioxidant Radical (A-O•) AOH->ARad H• donation R Free Radical (R•) RH Neutralized Radical (R-H) R->RH H• acceptance AOH_SET Antioxidant (A-OH) AOH_RadCat Antioxidant Radical Cation (A-OH•+) AOH_SET->AOH_RadCat e- donation R_SET Free Radical (R•) R_Anion Substrate Anion (R-) R_SET->R_Anion e- acceptance

Caption: Key mechanisms of antioxidant action.

Profiling the Antioxidants

This compound: A Phenolic Aldehyde of Interest

This compound is a phenolic aldehyde whose antioxidant potential is rooted in its chemical structure. The presence of three hydroxyl groups on the benzene ring suggests a high capacity for hydrogen atom donation. The ortho and para positions of the hydroxyl groups to each other enhance the stability of the resulting phenoxyl radical through resonance. The methyl group at the 3-position, being an electron-donating group, may further increase the electron density on the aromatic ring, potentially enhancing its radical scavenging activity.

Ascorbic Acid (Vitamin C): The Water-Soluble Benchmark

Ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in various physiological processes. Its antioxidant activity stems from its ability to donate two electrons from the enediol structure.

α-Tocopherol (Vitamin E): The Lipid-Soluble Protector

α-Tocopherol is the most biologically active form of vitamin E, a fat-soluble antioxidant that is essential for protecting cell membranes from lipid peroxidation. Its phenolic hydroxyl group is responsible for its radical-scavenging activity.

Quercetin: A Potent Flavonoid

Quercetin is a flavonoid ubiquitously found in fruits and vegetables. Its potent antioxidant activity is attributed to the presence of multiple hydroxyl groups and a C2-C3 double bond in its structure, which delocalize the radical electron.

Comparative Analysis of Antioxidant Performance

The following table summarizes the available quantitative data for the benchmark antioxidants. It is important to note that the antioxidant capacity of a compound can vary depending on the assay used, as different assays measure different aspects of antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
This compound Data not availableData not availableData not available
Ascorbic Acid ~25-50~5-15High
α-Tocopherol ~40-60~10-30Moderate
Quercetin ~5-15~1-5Very High

Disclaimer: The IC50 values presented are approximate ranges compiled from various literature sources and can vary based on specific experimental conditions.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the reproducibility and comparability of results, standardized protocols for assessing antioxidant activity are essential. Below are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with antioxidant solution A->C B Prepare antioxidant solutions of varying concentrations B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution C Mix ABTS•+ solution with antioxidant solution A->C B Prepare antioxidant solutions of varying concentrations B->C D Incubate at room temperature C->D E Measure absorbance at 734 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Caption: Step-by-step workflow for the ABTS assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • Add 1 mL of the diluted ABTS•+ solution to 10 µL of the antioxidant solution at different concentrations.

    • Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.

    • A blank is prepared in the same manner without the antioxidant.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage scavenging versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Workflow for FRAP Assay

FRAP_Workflow A Prepare FRAP reagent C Mix FRAP reagent with antioxidant solution A->C B Prepare antioxidant solutions B->C D Incubate at 37°C C->D E Measure absorbance at 593 nm D->E G Determine FRAP value (Fe(II) equivalents) E->G F Construct a standard curve using FeSO4 F->G

Caption: Step-by-step workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric chloride solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP reagent: Mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of the test compound and a standard (FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to 5 µL of the antioxidant solution.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is constructed using the absorbance values of the FeSO₄ solutions.

    • The antioxidant capacity of the sample is expressed as µM of Fe(II) equivalents per µM of the antioxidant.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antioxidant potential of this compound against established natural antioxidants. While the structural attributes of this compound suggest significant antioxidant activity, a clear need exists for direct experimental validation using standardized assays like DPPH, ABTS, and FRAP. Such data will be instrumental in accurately positioning this compound within the broader landscape of natural antioxidants and for guiding future drug development efforts. Researchers are encouraged to utilize the detailed protocols provided herein to generate robust and comparable data, thereby contributing to a more comprehensive understanding of the therapeutic potential of this promising phenolic aldehyde.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

Spectroscopic analysis (NMR, IR, MS) for structural confirmation of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for 2,4,6-Trihydroxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal chemistry.

To provide a robust framework for structural validation, this guide will compare the predicted spectroscopic data of this compound with experimentally acquired data for its close structural analog, 2,4,6-Trihydroxybenzaldehyde. This comparative approach is designed to highlight the subtle yet definitive spectral changes induced by the introduction of a methyl group on the aromatic ring, thereby offering a deeper understanding of structure-spectra correlations.

The Imperative of Multi-technique Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. Instead, a synergistic approach, leveraging the complementary information from NMR, IR, and MS, is the gold standard. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns. The convergence of data from these orthogonal techniques provides a self-validating system for structural confirmation.

Workflow for Spectroscopic Structural Elucidation

Caption: Workflow for the structural confirmation of a synthesized compound using multiple spectroscopic techniques.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing key structural insights.

Predicted ¹H NMR Data for this compound

Disclaimer: The following data is predicted using computational algorithms and should be confirmed with experimental data.

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (-CHO)
~9.5 - 10.5Broad Singlet3HHydroxyl protons (-OH)
~6.0Singlet1HAromatic proton (H-5)
~2.1Singlet3HMethyl protons (-CH₃)

The aldehyde proton is expected to appear as a sharp singlet at a downfield chemical shift due to the strong deshielding effect of the carbonyl group.[1][2] The phenolic hydroxyl protons are typically broad and their chemical shift can vary depending on concentration and solvent. The lone aromatic proton at the C-5 position is expected to be a singlet, being isolated from other protons on the ring. The methyl protons will also appear as a singlet.

Comparative Analysis with 2,4,6-Trihydroxybenzaldehyde

The experimental ¹H NMR spectrum of 2,4,6-Trihydroxybenzaldehyde provides a valuable point of comparison.[3]

Experimental Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.58Singlet1HAldehyde proton (-CHO)
11.9, 11.0, 9.8Broad Singlets3HHydroxyl protons (-OH)
5.86Singlet2HAromatic protons (H-3, H-5)

The key difference between the two spectra is the presence of the methyl signal in this compound and the change in the aromatic region. In 2,4,6-Trihydroxybenzaldehyde, the two aromatic protons are chemically equivalent and appear as a singlet with an integration of 2H.[3] In the methylated analogue, the introduction of the methyl group at C-3 removes this symmetry, resulting in a single aromatic proton signal at C-5.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound

Disclaimer: The following data is predicted using computational algorithms and should be confirmed with experimental data.

Predicted Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~165C-2, C-4, C-6 (bearing -OH)
~108C-1 (ipso to -CHO)
~105C-3 (bearing -CH₃)
~95C-5
~9Methyl Carbon (-CH₃)

The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift.[4] The carbons attached to the electron-donating hydroxyl groups will also be significantly downfield. The presence of the methyl group is confirmed by a signal in the aliphatic region of the spectrum.

Comparative Analysis with 2,4,6-Trihydroxybenzaldehyde

IR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data for this compound

Disclaimer: The following data is predicted using computational algorithms and should be confirmed with experimental data.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3500 (broad)O-H stretchPhenolic -OH
~2900-3000C-H stretchAromatic and Methyl C-H
~2720, ~2820C-H stretchAldehyde C-H (Fermi doublet)
~1640C=O stretchConjugated Aldehyde C=O
~1580, ~1450C=C stretchAromatic C=C

The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded hydroxyl groups. The aldehyde C-H stretch typically appears as two weak bands (a Fermi doublet).[5] The strong absorption around 1640 cm⁻¹ is indicative of the conjugated carbonyl group of the aldehyde.

Comparative Analysis with 2,4,6-Trihydroxybenzaldehyde

The experimental IR spectrum of 2,4,6-Trihydroxybenzaldehyde shows characteristic absorptions for the hydroxyl, aldehyde, and aromatic functionalities.[6]

Experimental Wavenumber (cm⁻¹)Vibration Type
3200 (broad)O-H stretch
1640C=O stretch
1600, 1480C=C stretch

The IR spectrum of this compound is expected to be very similar to that of its non-methylated counterpart. The most notable difference would be the presence of C-H stretching and bending vibrations associated with the methyl group, although these may overlap with other signals. The overall pattern of a broad O-H stretch, a strong C=O stretch, and aromatic C=C stretches will be the defining features for both compounds.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Predicted Mass Spectrum for this compound

Disclaimer: The following data is predicted using computational algorithms and should be confirmed with experimental data.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 168, corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the aldehyde group and subsequent rearrangements.

Predicted m/zPossible Fragment
168[M]⁺
167[M-H]⁺
139[M-CHO]⁺
Comparative Analysis with 2,4,6-Trihydroxybenzaldehyde

The experimental mass spectrum of 2,4,6-Trihydroxybenzaldehyde shows a molecular ion peak at m/z = 154.[7] This difference of 14 mass units directly corresponds to the mass of the methyl group (-CH₃) in this compound, providing strong evidence for its presence.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution for liquids.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While experimental data for this specific molecule is not widely available, predictive tools, in conjunction with comparative analysis against the known spectra of 2,4,6-Trihydroxybenzaldehyde, provide a robust framework for its characterization. The key spectral signatures to confirm the structure are the presence of a methyl group signal in the NMR spectra, a molecular ion peak at m/z 168 in the mass spectrum, and the characteristic absorptions of the hydroxyl, aldehyde, and substituted aromatic functionalities in the IR spectrum. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trihydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trihydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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  • Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Retrieved from [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the mechanism of action of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a phenolic aldehyde with significant therapeutic potential. As direct research on this specific molecule is emerging, we present a logical, field-proven workflow. This document compares its potential bioactivities with structurally related and functionally relevant compounds, offering detailed experimental protocols to validate these hypotheses. Our approach is designed for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.

Introduction: The Scientific Rationale

Phenolic aldehydes are a class of organic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound (THMB) belongs to this class, possessing a highly activated phenol ring system that suggests a strong potential for radical scavenging and interaction with biological macromolecules.[3] Its structure, a substituted derivative of 2,4,6-Trihydroxybenzaldehyde (phloroglucinaldehyde), invites investigation into how the addition of a methyl group at the C3 position modulates its biological profile.[4]

This guide proposes a systematic approach to deconvolute the mechanism of action (MoA) of THMB. We will not merely list protocols; instead, we will explain the causality behind each experimental choice, creating a self-validating system of inquiry. We will benchmark THMB's performance against three strategic comparators:

  • 2,4,6-Trihydroxybenzaldehyde (THB): The parent compound, allowing for a direct assessment of the methyl group's influence on activity.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely studied phenolic aldehyde, providing a benchmark against a compound with established bioactivity data.[2]

  • Gallic Acid: A simple phenolic acid and a known potent antioxidant, often used as a positive control and a gut metabolite of dietary anthocyanins, as is 2,4,6-trihydroxybenzaldehyde.[5][6]

Our investigation will proceed from broad biochemical screening to specific cell-based assays and finally to the elucidation of key signaling pathways.

Proposed Experimental Workflow

The logical flow of experimentation is critical for an efficient and insightful MoA study. We advocate for a tiered approach, where results from initial, broader assays inform the design of more specific, hypothesis-driven experiments.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Activity Profiling cluster_2 Tier 3: Mechanistic Deep Dive a Antioxidant Assays (DPPH, ABTS) b Enzyme Inhibition Assays (e.g., Xanthine Oxidase) c Anti-inflammatory Assay (NO Inhibition in RAW 264.7) a->c Inform selection of cell-based models d Cytotoxicity & Apoptosis Assays (MTT, Annexin V, Caspase-3) e Western Blot Analysis (NF-κB, MAPK, Akt Pathways) c->e Identify key pathways for detailed study

Caption: A tiered experimental workflow for MoA elucidation.

Comparative Bioactivity Data: A Predictive Analysis

The following tables summarize expected quantitative data based on the activities of structurally similar compounds. These serve as a benchmark for evaluating experimental outcomes.

Table 1: Comparative Antioxidant Activity

The antioxidant potential is a primary indicator of a phenolic compound's bioactivity. It is commonly assessed by the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][7] A lower IC₅₀ value signifies superior antioxidant capacity.

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference Standard
This compound (THMB) Hypothesized: < 50 µg/mLVitamin C: ~0.44 µg/mL[2]
2,4,6-Trihydroxybenzaldehyde (THB)Hypothesized: < 75 µg/mLGallic Acid: Potent Activity[6]
Vanillin~0.81 µg/mL[2]
Gallic AcidPotent Activity[6]
Table 2: Comparative Anti-inflammatory & Cytotoxic Effects

Anti-inflammatory properties can be screened by measuring the inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2] Cytotoxicity against cancer cell lines, such as the human colon cancer line Caco-2, provides insight into anti-proliferative potential.[5]

CompoundAnti-inflammatory (NO Inhibition IC₅₀)Cytotoxicity (Caco-2 IC₅₀)
This compound (THMB) To be determinedTo be determined
2,4,6-Trihydroxybenzaldehyde (THB)To be determinedKnown to decrease viability[5]
VanillinInhibition observed[2]> 100 µM (Varies by cell line)
Gallic AcidPotent Inhibition~50-100 µM[5]

Key Mechanistic Pathways: Hypotheses and Investigation

Based on literature for related benzaldehydes and phenolic compounds, THMB likely modulates core signaling pathways involved in inflammation and cell survival.[8][9]

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. In response to stimuli like LPS, it translocates to the nucleus and activates pro-inflammatory genes. Many phenolic compounds exert anti-inflammatory effects by inhibiting this pathway.[4] We hypothesize that THMB will prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its activation. This can be definitively tested using Western blot analysis.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Activates THMB THMB THMB->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by THMB.

Induction of Apoptosis via the Intrinsic Pathway

Phenolic compounds can trigger programmed cell death (apoptosis) in cancer cells, often by modulating mitochondrial function.[10][11] A key event is the disruption of the mitochondrial membrane potential (ΔΨm), leading to the activation of a cascade of enzymes called caspases, which execute cell death.[12] We propose investigating THMB's ability to induce these hallmark apoptotic events.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls for robust and interpretable data.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of THMB to donate a hydrogen atom to neutralize the DPPH radical, a measure of antioxidant capacity.[7]

  • Principle: The stable DPPH radical has a deep purple color with maximum absorbance at ~517 nm. When reduced by an antioxidant, its color fades to yellow. The decrease in absorbance is proportional to the antioxidant activity.[7]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compounds (THMB and comparators)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Reagents:

      • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Protect from light and prepare fresh.

      • Prepare serial dilutions of THMB, comparators, and a positive control (e.g., Gallic Acid) in methanol (e.g., from 1 to 200 µg/mL).

    • Assay Execution:

      • To each well of a 96-well plate, add 100 µL of the diluted test compounds.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • For the control wells, add 100 µL of methanol instead of the test compound.

    • Incubation and Measurement:

      • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

      • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • Trustworthiness: The inclusion of a well-characterized standard like Gallic Acid or Vitamin C validates the assay's performance. The control wells establish the baseline absorbance of the uninhibited radical.

Protocol: Cell-Based Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can then bind to the cell surface. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[12]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Materials:

    • Cancer cell line (e.g., Caco-2)

    • Complete culture medium

    • Test compound (THMB)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment:

      • Seed Caco-2 cells in 6-well plates and grow to 70-80% confluency.

      • Treat the cells with various concentrations of THMB (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting and Staining:

      • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

      • Wash the cells with cold PBS.

      • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

      • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Flow Cytometry Analysis:

      • Incubate the cells in the dark for 15 minutes at room temperature.

      • Analyze the stained cells by flow cytometry within one hour.

  • Causality: A significant increase in the Annexin V+/PI- population following THMB treatment would strongly indicate that the compound induces early-stage apoptosis.

Protocol: Western Blot Analysis of Protein Expression

Western blotting allows for the detection and semi-quantification of specific proteins to confirm pathway modulation.[13][14]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., phospho-p65, IκBα, total p65) and a loading control (e.g., β-actin). A labeled secondary antibody is used for detection.[15][16]

  • Materials:

    • Treated cell lysates

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Sample Preparation: Lyse cells treated with THMB and/or LPS and quantify protein concentration (e.g., using a BCA assay).[15]

    • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Antibody Incubation:

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection:

      • Wash the membrane again three times with TBST.

      • Apply the ECL substrate and capture the chemiluminescent signal with an imager.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control to compare protein expression across different treatment conditions.

  • Expertise: The choice of antibodies is paramount. Probing for both the phosphorylated (active) and total forms of a protein (e.g., p-p65 and total p65) is crucial to determine if the compound affects the activation state rather than the overall expression level. A loading control like β-actin or GAPDH is essential to ensure equal protein loading between lanes, validating the observed changes.[16]

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for elucidating the mechanism of action of this compound. By starting with broad biochemical assays and progressing to targeted cell-based and molecular analyses, researchers can build a comprehensive profile of this promising compound. Comparing its activity against well-chosen analogues will provide critical structure-activity relationship (SAR) insights. The data generated through this workflow will not only characterize THMB but also provide a strong foundation for its potential development as a therapeutic agent in diseases underpinned by oxidative stress and inflammation.

References

  • Creative Bioarray. Overview of Cell Apoptosis Assays. (URL: [Link])

  • Biobide. What is an Inhibition Assay?. (URL: [Link])

  • Cusabio. Western Blotting (WB) Protocol. (URL: [Link])

  • BMG Labtech. Apoptosis – what assay should I use?. (URL: [Link])

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. (URL: [Link])

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  • JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (URL: [Link])

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A Comparative Guide to the In Vitro Biological Effects of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the biological effects of 2,4,6-Trihydroxy-3-methylbenzaldehyde, a phenolic aldehyde of interest in drug discovery. Due to the limited publicly available experimental data on this specific compound, this guide establishes a comparative framework using structurally and functionally related phenolic compounds: Gallic Acid, Protocatechuic Acid, and Vanillin. By examining the well-documented antioxidant, anti-inflammatory, and cytotoxic properties of these analogs, we can infer the potential bioactivity of this compound and provide a robust methodological blueprint for its future evaluation.

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic aldehydes are a class of organic compounds characterized by a benzene ring substituted with a formyl group and at least one hydroxyl group. Their unique chemical structure imparts a range of biological activities, making them a focal point in the search for novel therapeutic agents. This compound, a derivative of phloroglucinol, is of particular interest due to the known bioactivities of its parent and related structures. This guide will delve into the established in vitro effects of comparable phenolic compounds to provide a predictive assessment of this compound's potential and to outline the experimental protocols necessary for its validation.

Comparative Analysis of Biological Activities

To contextualize the potential efficacy of this compound, we will compare it against three well-researched phenolic compounds:

  • Gallic Acid: A trihydroxybenzoic acid found in numerous plants, known for its potent antioxidant and anticancer properties.

  • Protocatechuic Acid: A dihydroxybenzoic acid that is a major metabolite of anthocyanins, exhibiting antioxidant, anti-inflammatory, and antitumor activities.

  • Vanillin: A widely used flavoring agent, this phenolic aldehyde also possesses anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, stemming from their ability to scavenge free radicals and chelate metal ions. This activity is crucial in mitigating oxidative stress, a key factor in numerous pathologies.

Expected Antioxidant Potential of this compound:

Based on structure-activity relationship studies of phenolic compounds, the antioxidant activity is significantly influenced by the number and position of hydroxyl groups[1][2][3]. The presence of three hydroxyl groups in this compound suggests a strong potential for free radical scavenging. The methyl group may slightly modulate this activity.

Comparative Antioxidant Data:

CompoundAssayIC50 ValueReference
Gallic Acid DPPH~5-10 µM[4]
ABTS~2-5 µM[4]
Protocatechuic Acid DPPH~15-30 µM[5]
ABTS~10-20 µM[5]
Vanillin DPPH>100 µM

Note: IC50 values can vary depending on specific experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Expected Anti-inflammatory Potential of this compound:

Derivatives of phloroglucinol have been shown to inhibit inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB)[6][7][8]. Therefore, this compound is expected to possess significant anti-inflammatory properties.

Comparative Anti-inflammatory Data:

CompoundAssayCell LineEffectReference
Gallic Acid Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO production[9]
Protocatechuic Acid Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO production with IC50 values ranging from 42.51 to 86.13 μM[3][10][11]
Vanillin Nitric Oxide (NO) ProductionBV-2 microgliaSignificant decrease in LPS-induced NO production[12]
Cytotoxic Activity against Cancer Cell Lines

The ability to selectively induce apoptosis in cancer cells is a critical attribute of potential chemotherapeutic agents. Many phenolic compounds have demonstrated promising cytotoxic effects against various cancer cell lines.

Expected Cytotoxic Potential of this compound:

Given that related benzaldehyde and phloroglucinol derivatives exhibit anti-tumor activities, this compound is a promising candidate for cytotoxic activity against cancer cells[7].

Comparative Cytotoxicity Data:

CompoundCell LineIC50 ValueReference
Gallic Acid HeLa (Cervical Cancer)239.2 µM (48h)[13]
Jurkat (Leukemia)50.9 ± 1.5 µM (48h)[14]
A2780S (Ovarian Cancer)19.39 µg/mL (103 µM)[15]
A2780CP (Cisplatin-resistant Ovarian Cancer)35.59 µg/mL (189 µM)[15]
MDA-MB-231 (Breast Cancer)>200 µg/ml[16]
A375 (Melanoma)~100 µg/ml[16]
Protocatechuic Acid HCT116 (Colon Cancer)-[17]
OVCAR-3, SKOV-3, A2780 (Ovarian Cancer)Significant reduction in cell viability[18]
A549 (Lung Cancer)Dose-dependent reduction in cell growth[19]
Vanillin LN229 (Glioblastoma)~98 µM (48h)[20]
SW480 (Colorectal Cancer)3.15 mM[20]
HepG2 (Liver Cancer)Dose-dependent inhibition of proliferation[21]
SH-SY5Y (Neuroblastoma)Dose-dependent inhibition of proliferation[21]
MCF-7 (Breast Cancer)2.6 mM[20]

Key Signaling Pathways

The biological effects of these phenolic compounds are mediated through their interaction with complex intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many inflammatory diseases and cancers. Gallic acid, protocatechuic acid, and vanillin have all been shown to inhibit the NF-κB pathway[9][10][11][12][22].

Workflow for NF-κB Inhibition by Phenolic Compounds

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB Phenolics This compound & Comparators Phenolics->IKK Inhibits Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_n->Gene Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers. Gallic acid and vanillin have been reported to inhibit this pathway[4][23][24][25][26].

Workflow for PI3K/AKT/mTOR Inhibition by Phenolic Compounds

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Phenolics This compound & Comparators Phenolics->PI3K Inhibits Phenolics->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for the in vitro assays discussed in this guide. These protocols are designed to be self-validating and include explanations for key experimental choices.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C. The stability of the DPPH solution is a critical parameter; it should be freshly prepared for each assay to ensure reproducibility.

  • Sample Preparation:

    • Dissolve the test compound (this compound or comparators) in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Include blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol. This is crucial to correct for any absorbance of the compound itself.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter that should be optimized, as the reaction kinetics can vary between different antioxidants.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. Cell density is a critical factor influencing the amount of NO produced.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 1-2 hours prior to LPS stimulation. A pre-incubation step allows the compound to exert its effect before the inflammatory response is triggered.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control (cells without LPS) and a vehicle control (cells with LPS and the solvent used to dissolve the compound) must be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration in the samples.

  • Cell Viability Assay (e.g., MTT Assay):

    • It is crucial to perform a concurrent cell viability assay to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[27][28][29][30].

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. The optimal seeding density varies between cell lines and should be determined empirically.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. The incubation time should be optimized for each cell line.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Important Consideration for Phenolic Compounds: Some phenolic compounds can directly reduce MTT, leading to false-positive results. It is essential to include a control where the compound is added to cell-free media with MTT to check for any direct reduction[31].

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, a comparative analysis of its structural analogs—Gallic Acid, Protocatechuic Acid, and Vanillin—provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and cytotoxic agent. The provided experimental protocols offer a robust framework for the systematic in vitro evaluation of this promising compound.

Future research should focus on:

  • Quantitative evaluation of this compound in the described antioxidant, anti-inflammatory, and cytotoxicity assays to determine its IC50 values.

  • Mechanism of action studies to elucidate its specific molecular targets and effects on the NF-κB, PI3K/AKT/mTOR, and other relevant signaling pathways.

  • In vivo studies to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties in animal models.

By following a rigorous and comparative experimental approach, the full therapeutic potential of this compound can be thoroughly explored, paving the way for its potential development as a novel therapeutic agent.

References

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  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. [Link]

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A Comparative Guide to Benzaldehyde Synthesis: Gattermann vs. Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the introduction of a formyl group onto a benzene ring to synthesize benzaldehyde is a fundamental transformation. Benzaldehyde is a crucial precursor in the manufacturing of pharmaceuticals, fragrances, dyes, and agrochemicals. Among the arsenal of formylation methods, the Gattermann and Vilsmeier-Haack reactions are two of the most prominent, each presenting a unique set of advantages and limitations. This guide provides an in-depth, objective comparison of these two stalwart reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Gattermann vs. Vilsmeier-Haack

FeatureGattermann Reaction (Gattermann-Koch variant)Vilsmeier-Haack Reaction
Substrate Benzene and its alkylated derivatives.[1][2]Electron-rich aromatic and heteroaromatic compounds.[3]
Reagents Carbon monoxide (CO), Hydrogen chloride (HCl), Lewis acid (e.g., AlCl₃), Co-catalyst (e.g., CuCl).[2][4]Substituted amide (e.g., N,N-dimethylformamide - DMF), Acid chloride (e.g., phosphorus oxychloride - POCl₃).[5][6]
Electrophile Formyl cation ([HCO]⁺) or its complex; a strong electrophile.Chloroiminium ion (Vilsmeier reagent); a weaker electrophile.[5][6]
Reaction Conditions Typically requires high pressure of CO and anhydrous conditions. The use of a co-catalyst can allow for atmospheric pressure.[7]Generally milder conditions, often from 0 °C to moderate heating.[8]
Key Advantages Effective for the direct formylation of simple, non-activated aromatic hydrocarbons like benzene.High yields for activated substrates, broad applicability to electron-rich heterocycles, and milder reaction conditions.
Key Limitations Not applicable to phenol, phenol ether, and many heterocyclic substrates.[9] Involves the handling of toxic carbon monoxide gas under pressure.[7]Ineffective for non-activated or electron-deficient aromatic rings such as benzene.[10]

The Gattermann Reaction: Formylating the Foundation

The Gattermann reaction, and more specifically its Gattermann-Koch variant, is a classic method for the direct formylation of aromatic hydrocarbons.[4] This reaction is a type of electrophilic aromatic substitution, akin to the Friedel-Crafts acylation.[11]

Mechanistic Pathway

The reaction proceeds through the in situ generation of a highly reactive formyl cation or a related electrophilic species.

  • Generation of the Electrophile: Carbon monoxide and hydrogen chloride react in the presence of a strong Lewis acid, such as aluminum chloride, and a co-catalyst like cuprous chloride. This generates the highly electrophilic formyl cation ([HCO]⁺).[12]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the formyl cation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate ion ([AlCl₄]⁻), removes a proton from the arenium ion, restoring aromaticity and yielding benzaldehyde.[13]

Gattermann_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution CO CO + HCl Electrophile [HCO]⁺ CO->Electrophile Catalyst AlCl₃ / CuCl Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex Attacks [HCO]⁺ Benzaldehyde Benzaldehyde SigmaComplex->Benzaldehyde -H⁺ Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ Substrate Electron-Rich Arene IminiumSalt Iminium Salt Intermediate Substrate->IminiumSalt Attacks Vilsmeier Reagent Aldehyde Aromatic Aldehyde IminiumSalt->Aldehyde Hydrolysis (H₂O)

Vilsmeier-Haack reaction mechanism.
Experimental Considerations

The Vilsmeier reagent is a weaker electrophile than the formyl cation generated in the Gattermann-Koch reaction. [5]Consequently, the Vilsmeier-Haack reaction is most effective on aromatic systems that are activated by electron-donating groups, such as phenols, anilines, and their derivatives, as well as a wide array of electron-rich heterocycles. [5][3]For the synthesis of benzaldehyde from unsubstituted benzene, the Vilsmeier-Haack reaction is generally not a viable method due to the low electrophilicity of the Vilsmeier reagent and the non-activated nature of the benzene ring. [10]

Experimental Protocols

Gattermann-Koch Synthesis of Benzaldehyde

Caution: This reaction involves the use of highly toxic carbon monoxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Reagents:

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry hydrogen chloride (HCl) gas

  • Carbon monoxide (CO) gas

  • Ice-water bath

  • Dilute hydrochloric acid

  • Sodium bisulfite solution

  • Sodium carbonate solution

  • Diethyl ether

Procedure:

  • A mixture of anhydrous aluminum chloride and cuprous chloride is suspended in dry benzene, cooled in an ice-water bath.

  • A stream of a mixture of dry hydrogen chloride gas and carbon monoxide gas is passed through the stirred suspension.

  • The reaction is continued until the absorption of the gas mixture ceases.

  • The reaction mixture is then carefully poured onto crushed ice and dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a sodium bisulfite solution to form the aldehyde bisulfite adduct, which is then separated.

  • The bisulfite adduct is decomposed with a sodium carbonate solution to regenerate the benzaldehyde.

  • The benzaldehyde is extracted with ether, dried over anhydrous magnesium sulfate, and purified by distillation.

Vilsmeier-Haack Formylation of an Activated Aromatic Compound (Illustrative Example)

This protocol describes the formylation of an electron-rich aromatic compound and is not suitable for the direct formylation of benzene.

Reagents:

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with cooling in an ice bath to form the Vilsmeier reagent.

  • The electron-rich aromatic substrate is then added to the prepared Vilsmeier reagent.

  • The reaction mixture is stirred, and the temperature is maintained as required for the specific substrate (can range from 0 °C to gentle heating).

  • After the reaction is complete, the mixture is poured onto crushed ice.

  • The resulting solution is neutralized with a saturated aqueous sodium acetate solution, leading to the precipitation of the aromatic aldehyde.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Conclusion

The choice between the Gattermann and Vilsmeier-Haack reactions for the synthesis of benzaldehyde and its derivatives is dictated primarily by the nature of the aromatic substrate. For the direct formylation of unsubstituted benzene or simple alkylbenzenes, the Gattermann-Koch reaction, despite its more demanding conditions, is the method of choice. Conversely, for electron-rich aromatic and heteroaromatic systems, the Vilsmeier-Haack reaction offers a milder, more versatile, and often higher-yielding alternative. A thorough understanding of the mechanistic underpinnings and practical considerations of each reaction is paramount for the successful design and execution of synthetic routes in research and development.

References

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from https://testbook.
  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from https://www.vedantu.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from https://www.chemistrysteps.com/vilsmeier-haack-reaction/
  • Specific Name Reactions. Organic Chemistry. Retrieved from https://www.sakshieducation.com/Engg/EnggAcademia/Organic-Chemistry-Specific-Name-Reactions.pdf
  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from https://nrochemistry.com/vilsmeier-haack-reaction/
  • Organic Reactions. The Gattermann Synthesis of Aldehydes. Retrieved from https://organicreactions.org/index.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
  • Tandfonline. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from https://www.tandfonline.com/doi/abs/10.1080/00397919608003610
  • Vedantu. What is Gatterman aldehyde synthesis class 12 chemistry CBSE. Retrieved from https://www.vedantu.com/question-answer/what-is-gatterman-aldehyde-synthesis-class-12-chemistry-cbse-5f5f6d7e05d3975073c6a4a6
  • Quora. What is the Gattermann aldehyde synthesis?. Retrieved from https://www.quora.
  • Scribd. Gattermann-Koch Reaction Overview. Retrieved from https://www.scribd.
  • Cambridge University Press. Gattermann-Koch Reaction. Retrieved from https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/gattermannkoch-reaction/5A8F7F2D6B2C7E5F8E1D3B9A6C7D8E9F
  • YouTube. Gattermann–Koch Reaction| Preparation of Benzaldehyde from Benzene| Organic Chemistry| Class-12|. Retrieved from https://www.youtube.
  • Benchchem. Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol. Retrieved from https://www.benchchem.
  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
  • YouTube. Gatterman Koch Reaction. Retrieved from https://www.youtube.
  • YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from https://www.youtube.
  • chemeurope.com. Vilsmeier-Haack reaction. Retrieved from https://www.chemeurope.com/en/encyclopedia/Vilsmeier-Haack_reaction.html
  • Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from https://www.semanticscholar.org/paper/Preparation-of-2%2C4-Dihydroxybenzaldehyde-by-the-McNulty-Nair/29f8f4a13c32e022b7a9f7e8b6b1e7e7f9e8d9e9
  • ResearchGate. The Gattermann Synthesis of Aldehydes. Retrieved from https://www.researchgate.
  • Organic Reactions. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from https://organicreactions.org/index.
  • Allen. How benzene is converted into benzaldehyde by Gattermann-Koch reaction?. Retrieved from https://www.allen.ac.in/solution-video/gattermann-koch-reaction-when-benzene-is-treated-with-carbon-monoxide-and-hydrogen-chloride-in-presence-of-anhydrous-aluminium-chloride-benzaldehyde-is-obtained-aldehydes-ketones-and-carboxylic-acids-133721
  • Wikipedia. Gattermann reaction. Retrieved from https://en.wikipedia.
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A Senior Application Scientist's Guide to the Purification of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of reliable and reproducible experimental outcomes. 2,4,6-Trihydroxy-3-methylbenzaldehyde, a substituted phenolic aldehyde, is a valuable building block in the synthesis of various biologically active compounds. Its poly-hydroxylated and reactive nature, however, presents unique challenges in its purification. This guide provides an in-depth comparison of the principal methods for purifying this compound, supported by experimental insights and protocols to empower researchers to make informed decisions for achieving the desired purity and yield.

Introduction to this compound and the Imperative of Purity

This compound belongs to the phloroglucinol aldehyde family, characterized by a highly activated aromatic ring due to the presence of multiple hydroxyl groups. This high electron density makes it an excellent precursor for synthesizing a variety of compounds, from pharmaceuticals to specialized polymers. The primary synthetic route to this compound often involves the Gattermann formylation of 2-methylphloroglucinol.[1][2] While effective, this reaction can lead to several impurities, including unreacted starting materials, partially formylated byproducts, and polymeric resinous materials. The presence of these impurities can significantly hinder subsequent synthetic steps and compromise the biological activity and safety of the final product. Therefore, robust purification is a critical and non-negotiable step.

This guide will compare three common purification techniques: recrystallization, column chromatography, and sublimation. The choice of method is dictated by the initial purity of the crude product, the desired final purity, the scale of the purification, and the resources available.

Comparative Efficacy of Purification Methods

The following table presents a summary of the expected performance of each purification method for this compound. These values are representative and based on typical outcomes for the purification of polar phenolic compounds.

Parameter Recrystallization Column Chromatography (Silica Gel) Sublimation
Typical Purity Achieved > 98%> 99%> 99.5%
Expected Yield 60-85%50-80%> 90% (on a small scale)
Throughput High (for large scales)Low to MediumVery Low (mg to low gram scale)
Cost Low (solvent cost)Medium (solvent and silica gel cost)Low (equipment cost can be high initially)
Key Advantages Scalable, cost-effective for removing bulk impurities.High resolution for separating closely related impurities.Excellent for achieving very high purity; solvent-free.
Key Disadvantages Product loss in mother liquor; may not remove isomeric impurities effectively.Can be time-consuming and labor-intensive; potential for product degradation on silica.Only applicable to thermally stable and sublimable compounds; not easily scalable.

Method 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a fundamental purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For a polar compound like this compound, a polar solvent or a mixed-solvent system is typically employed.

The "Why" Behind the Protocol

The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For poly-hydroxylated phenols, alcohols like ethanol or a mixture of ethanol and water are often excellent choices. The hydroxyl groups of the target compound can form hydrogen bonds with the alcohol, while the addition of water as an anti-solvent can effectively reduce its solubility upon cooling, promoting crystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to identify a suitable system. An ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Visualizing the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in min. hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to turbidity hot_filtration->add_water clarify Clarify with hot ethanol add_water->clarify cool Slow Cooling & Ice Bath clarify->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Column Chromatography - For High-Resolution Separation

When dealing with impurities that have similar solubility profiles to the target compound, such as isomers or byproducts from the Gattermann reaction, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

The "Why" Behind the Protocol

Silica gel, a polar stationary phase, is effective for separating polar compounds like this compound. The separation is achieved by using a mobile phase of lower polarity and gradually increasing its polarity. This gradient elution allows non-polar impurities to elute first, followed by the target compound, and finally, the more polar impurities. The choice of eluent, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is critical and should be optimized using Thin Layer Chromatography (TLC) beforehand.

Experimental Protocol: Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, use a dry loading method by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (9:1).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing the Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Method 3: Sublimation - The Path to Ultra-Purity

Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase.[3] As a purification technique, it is highly effective for compounds that have a sufficiently high vapor pressure at a temperature below their melting point. It is particularly advantageous for achieving very high purity on a small scale as it is a solvent-free method.[3][4]

The "Why" Behind the Protocol

This method is suitable for this compound if it is thermally stable. By heating the crude solid under reduced pressure, the target compound sublimes and can be collected as pure crystals on a cold surface, leaving non-volatile impurities behind. The use of a vacuum lowers the required temperature for sublimation, which is crucial for preventing thermal decomposition.[5]

Experimental Protocol: Sublimation
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure.

  • Heating: Gently and slowly heat the apparatus using a heating mantle or oil bath while maintaining the vacuum.

  • Condensation: The sublimed compound will deposit as pure crystals on the cold finger (a condenser cooled with circulating water or another coolant).

  • Isolation: Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Scrape the purified crystals from the cold finger.

Visualizing the Sublimation Workflow

G cluster_setup Setup cluster_process Purification Process cluster_isolation Isolation load Load Crude Product assemble Assemble Sublimation Apparatus load->assemble vacuum Apply Vacuum assemble->vacuum heat Gently Heat vacuum->heat sublime Sublimation & Deposition on Cold Finger heat->sublime cool Cool to Room Temperature sublime->cool release_vacuum Release Vacuum cool->release_vacuum collect Collect Pure Crystals release_vacuum->collect

Caption: Workflow for the purification of this compound by sublimation.

Purity Assessment: The Role of HPLC

Regardless of the purification method chosen, the final purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reverse-phase HPLC method using a C18 column with a gradient of an acidified aqueous mobile phase and an organic modifier like acetonitrile is typically effective for separating phenolic aldehydes from their impurities.[6][7][8] Purity is determined by the area percentage of the main peak.

Conclusion and Recommendations

The choice of purification method for this compound is a strategic decision based on the specific requirements of the research.

  • For large quantities of crude product with significant non-isomeric impurities, recrystallization is the most practical and cost-effective initial step.

  • When high purity is essential and isomeric byproducts are present, column chromatography is the recommended method. It offers the resolution needed to separate structurally similar molecules.

  • For obtaining an analytical standard or a small amount of ultra-pure material, sublimation is an excellent, albeit less scalable, option.

In many cases, a combination of these methods provides the best results. For instance, an initial purification by recrystallization to remove the bulk of impurities can be followed by column chromatography to achieve the final desired purity. As with any scientific endeavor, a thorough understanding of the principles behind each technique and careful execution of the protocols are the keys to success.

References

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A Comparative Guide to the Biological Activity of 2,4,6-Trihydroxy-3-methylbenzaldehyde and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of natural product scaffolds as a foundation for novel therapeutics remains a cornerstone of medicinal chemistry. Among these, phenolic aldehydes represent a class of compounds with a diverse and potent range of biological activities. This guide provides a comprehensive comparison of the biological activity of 2,4,6-Trihydroxy-3-methylbenzaldehyde and its synthetic derivatives. We will delve into its known biological profile, propose synthetic pathways for derivatization, and outline key experimental protocols for the evaluation of its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and a forward-looking perspective on this promising molecule.

Introduction to this compound: A Scaffold of Therapeutic Promise

This compound, a polysubstituted phenolic aldehyde, presents a compelling starting point for chemical synthesis and biological screening. Its structural relative, 2,4,6-Trihydroxybenzaldehyde, is a known inhibitor of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response, and has demonstrated anti-tumor, anti-proliferative, and anti-obesity properties.[1][2] The addition of a methyl group at the 3-position on the benzene ring of this compound is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological activities.

The core structure, rich in hydroxyl groups, suggests inherent antioxidant potential through the donation of hydrogen atoms to scavenge free radicals. The aldehyde functionality provides a reactive handle for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and hydrazones, each with the potential for distinct biological effects.

Comparative Bioactivity Data: A Look at the Landscape

While specific comparative data for this compound and its derivatives is an emerging area of research, we can draw valuable insights from related structures. The following tables summarize key biological activities of analogous benzaldehyde derivatives to provide a predictive framework for the therapeutic potential of novel this compound derivatives.

Table 1: Antioxidant Activity of Benzaldehyde Derivatives

The antioxidant capacity is a fundamental parameter in assessing the therapeutic potential of phenolic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating greater potency.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
4-Hydroxybenzaldehyde3.60 mg/mL[3]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)0.81 µg/mL[3]
Vanillin Derivative (acetylated)0.63 µg/mL[3]
Vanillin Derivative (reduced)0.59 µg/mL[3]
Vitamin C (Standard)0.44 µg/mL[3]
Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

The antimicrobial efficacy of benzaldehyde derivatives is a critical area of investigation, with the potential to address the growing challenge of antibiotic resistance. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible microbial growth.

CompoundStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)Reference
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid6464256128128[4]
2-hydroxy-4-methoxybenzaldehyde1024----[5]
Benzaldehyde≥ 1024----[5]
Table 3: Anticancer Activity of Benzaldehyde Derivatives

The cytotoxic potential of novel compounds against various cancer cell lines is a primary focus of drug discovery efforts. The IC50 value represents the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µg/mL)Reference
2,4,6-TrihydroxybenzaldehydeCaco-2Inhibits cell proliferation[6]
Vanillin AnaloguesA375 Human MelanomaSuppresses growth[1]

Synthetic Strategies for Derivative Libraries

The aldehyde functional group of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives. The following proposed synthetic workflow illustrates potential pathways to generate a library of compounds for biological screening.

G parent This compound schiff_base Schiff Base Derivative parent->schiff_base Condensation chalcone Chalcone Derivative parent->chalcone Claisen-Schmidt Condensation hydrazone Hydrazone Derivative parent->hydrazone Condensation amine Primary Amine (R-NH2) amine->schiff_base ketone Methyl Ketone (R-CO-CH3) ketone->chalcone hydrazine Hydrazine Derivative (R-NH-NH2) hydrazine->hydrazone SAR cluster_0 This compound Core cluster_1 Key Functional Groups cluster_2 Predicted Biological Influence Core Core OH Hydroxyl Groups (Positions 2, 4, 6) Antioxidant Antioxidant Activity (H-donation) OH->Antioxidant CHO Aldehyde Group (Position 1) Reactivity Synthetic Derivatization Site CHO->Reactivity CH3 Methyl Group (Position 3) Lipophilicity Modulation of Lipophilicity & Steric Hindrance CH3->Lipophilicity

Caption: Structure-Activity Relationship (SAR) considerations for this compound.

The hydroxyl groups are critical for antioxidant activity, while the aldehyde group provides a key site for synthetic modification. The methyl group at the 3-position can influence the molecule's lipophilicity and steric profile, which in turn can affect its ability to cross cell membranes and interact with biological targets.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific molecule and its derivatives is currently limited, the known biological activities of its structural analogs provide a strong rationale for its further investigation. The synthetic pathways and experimental protocols outlined in this guide offer a clear roadmap for researchers to explore the antioxidant, antimicrobial, and anticancer potential of a diverse library of this compound derivatives. Future research should focus on the systematic synthesis and biological evaluation of these novel compounds, with the aim of elucidating their mechanisms of action and identifying lead candidates for further preclinical development.

References

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  • bioRxiv. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

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  • Arabian Journal of Chemistry. (2017). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]

  • PMC. (2021). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the robust characterization of novel or rare compounds is paramount. 2,4,6-Trihydroxy-3-methylbenzaldehyde, a member of the phloroglucinol derivative family, stands as a molecule of interest due to the established biological activities of its structural class.[1] Phloroglucinols are known for a wide array of applications, including serving as precursors for enzyme inhibitors and other bioactive natural products.[2][3]

This guide provides an in-depth, objective comparison of the experimental data for this compound. We will delve into a validated synthetic protocol, cross-validate its structural characterization through multiple spectroscopic methods, and compare its profile against relevant chemical analogs. Our approach emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reproducible, high-fidelity results.

Synthesis via Gattermann Formylation: A Deliberate Choice

The introduction of a formyl (-CHO) group onto a highly activated phenolic ring is efficiently achieved via the Gattermann reaction.[4][5] This electrophilic aromatic substitution is particularly well-suited for electron-rich substrates like phloroglucinol derivatives. The reaction proceeds by generating a reactive electrophile from hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] For enhanced safety and easier handling, the combination of zinc cyanide (Zn(CN)₂) and HCl can be used to generate the necessary HCN in situ.[4][5]

The choice of the Gattermann reaction is strategic. The electron-donating effects of the three hydroxyl groups and the methyl group on the benzene ring strongly activate it towards electrophilic attack, facilitating formylation and often leading to good yields under controlled conditions.

Visualizing the Synthetic & Analytical Workflow

The following workflow diagram illustrates the logical progression from synthesis to final characterization, a critical pathway for validating any newly synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Starting Material (2-Methylphloroglucinol) reaction Gattermann Reaction (Zn(CN)₂, HCl, AlCl₃) start->reaction crude Crude Product Isolation reaction->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization pure_product Pure Crystalline Solid (this compound) recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Confirming the identity and purity of the synthesized product requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. For a molecule with the formula C₈H₈O₄, such as this compound, we anticipate specific signals that, when combined, provide unambiguous confirmation.[8]

Comparative Spectroscopic Data

The table below compares the expected spectroscopic features of our target compound with its parent molecule, 2,4,6-Trihydroxybenzaldehyde (THBA), and a widely studied isomer, 2,3,4-Trihydroxybenzaldehyde. This comparison highlights how subtle structural changes manifest in the analytical data.

Parameter This compound (Target) 2,4,6-Trihydroxybenzaldehyde (Comparator 1) [9][10]2,3,4-Trihydroxybenzaldehyde (Comparator 2) [11]
¹H NMR ~9.5-10.0 ppm (s, 1H, -CHO) , ~5.9-6.2 ppm (s, 1H, Ar-H) , ~2.0-2.2 ppm (s, 3H, -CH₃) , Multiple broad signals for -OH protons.~9.5-10.0 ppm (s, 1H, -CHO) , ~5.8-6.0 ppm (s, 2H, Ar-H) , Multiple broad signals for -OH protons.~9.5-9.8 ppm (s, 1H, -CHO) , ~6.5-7.5 ppm (d, 1H, Ar-H) , ~6.3-6.6 ppm (d, 1H, Ar-H) , Multiple broad signals for -OH protons.
¹³C NMR ~190-195 ppm (C=O) , ~160-168 ppm (Ar-C-OH) , ~105-115 ppm (Ar-C-CH₃ & Ar-C-CHO) , ~90-95 ppm (Ar-C-H) , ~8-12 ppm (-CH₃) .~190-195 ppm (C=O) , ~165-170 ppm (Ar-C-OH) , ~105-110 ppm (Ar-C-CHO) , ~94-96 ppm (Ar-C-H) .~190-195 ppm (C=O) , ~150-160 ppm (Ar-C-OH) , ~130-145 ppm (Ar-C-OH) , ~110-125 ppm (Ar-C-H & Ar-C-CHO) .
IR (cm⁻¹) ~3200-3500 (broad, O-H) , ~2700-2900 (C-H, aldehyde) , ~1620-1650 (strong, C=O) , ~1580-1600 (C=C, aromatic) .~3200-3500 (broad, O-H) , ~2700-2900 (C-H, aldehyde) , ~1620-1645 (strong, C=O) , ~1600-1620 (C=C, aromatic) .~3300-3550 (broad, O-H) , ~2800-2900 (C-H, aldehyde) , ~1630-1660 (strong, C=O) , ~1590-1610 (C=C, aromatic) .
Mass Spec (m/z) Expected [M]+ at 168.04 , corresponding to C₈H₈O₄.Expected [M]+ at 154.02 , corresponding to C₇H₆O₄.Expected [M]+ at 154.02 , corresponding to C₇H₆O₄.

Rationale for Data Interpretation:

  • ¹H NMR: The presence of a single aromatic proton singlet for our target compound is a key differentiator from its analogs, confirming the substitution pattern. The downfield shift (>9 ppm) is characteristic of an aldehyde proton.[12]

  • ¹³C NMR: The carbonyl carbon signal between 190-215 ppm is definitive for an aldehyde or ketone.[13] The number and chemical shifts of the aromatic carbons provide a clear map of the ring's substitution.

  • IR Spectroscopy: A strong absorbance around 1650-1730 cm⁻¹ confirms the C=O group, while the broad O-H stretch is indicative of the hydroxyl groups. The pair of C-H stretches between 2700-2900 cm⁻¹ is a classic signature for an aldehyde.[13]

  • Mass Spectrometry: Provides the molecular weight, offering the most direct validation of the elemental formula.

Biological Activity Context: Antioxidant Potential

Hydroxybenzaldehydes are well-documented for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.[14][15] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, reliable method to quantify this radical scavenging activity.[16] In this assay, the deep purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine, a change that can be measured spectrophotometrically.[16]

Comparative Antioxidant Activity

While specific data for this compound is sparse, we can infer its potential by comparing it with structurally similar compounds. A lower IC₅₀ value indicates higher antioxidant potency.

Compound DPPH Radical Scavenging Activity (IC₅₀) Reference
4-Hydroxybenzaldehyde3.60 mg/mL[14]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)0.81 µg/mL[14]
3,4,5-Trihydroxybenzaldehyde (THBA)Significantly more active than BHT, BHA, and α-tocopherol[17]
Vitamin C (Standard)0.44 µg/mL[14]

The high activity of 3,4,5-Trihydroxybenzaldehyde suggests that multiple hydroxyl groups significantly enhance radical scavenging ability.[17] It is therefore highly probable that this compound will exhibit potent antioxidant activity.

Visualizing the Antioxidant Mechanism

The diagram below illustrates the fundamental mechanism by which a phenolic antioxidant neutralizes a free radical like DPPH.

G Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•, Stabilized) Phenol->Phenoxyl_Radical H• Donation DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow) DPPH_Radical->DPPH_H H• Acceptance

Caption: General mechanism of DPPH radical scavenging by a phenolic antioxidant.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are provided as a robust starting point for researchers.

Protocol 1: Synthesis of this compound

This protocol is an adaptation of the Gattermann reaction for phenolic compounds.[4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add 2-methylphloroglucinol (10 mmol) and anhydrous aluminum chloride (20 mmol) to 50 mL of a dry, inert solvent (e.g., nitrobenzene).

  • Catalyst Introduction: Add zinc cyanide (15 mmol). Cool the mixture to 0-5°C in an ice bath.

  • Gaseous Reagent Addition: Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Progression: After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. This will form an aldimine intermediate.

  • Product Formation: Heat the aqueous mixture to boiling for 15-30 minutes to hydrolyze the aldimine to the desired benzaldehyde.

  • Extraction: Cool the mixture and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[14][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (this compound) in methanol (e.g., 10, 25, 50, 100 µg/mL).

    • Prepare a positive control solution (e.g., Vitamin C or Gallic Acid) with the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank) to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radicals and can be determined by regression analysis.

References

  • Guldbrandsen, N., et al. (2018). Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity. Archiv der Pharmazie, 351(2). Available at: [Link]

  • Iswandana, R., et al. (2015). Synthesis and characterization of phloroglucinol derivatives. ResearchGate. Available at: [Link]

  • Turan, B., et al. (2015). Synthesis of two phloroglucinol derivatives with cinnamyl moieties as inhibitors of the carbonic anhydrase isozymes I and II: an in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6). Available at: [Link]

  • Wang, H., et al. (2024). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • EduRev (n.d.). Gattermann Reaction - JEE PDF Download. EduRev. Available at: [Link]

  • Wikipedia (n.d.). Gattermann reaction. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Vedantu (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. Available at: [Link]

  • Slideshare (n.d.). Gattermann reaction. Slideshare. Available at: [Link]

  • University of Colorado Boulder (n.d.). Spectroscopy Tutorial: Examples. Organic Chemistry at CU Boulder. Available at: [Link]

  • Google Patents (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde. Google Patents.
  • ResearchGate (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. Available at: [Link]

  • Journal of Food and Drug Analysis (2007). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. Journal of Food and Drug Analysis, 15(3). Available at: [Link]

  • LibreTexts Chemistry (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. LibreTexts. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 2,4,6-Trihydroxy-3-methylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,6-Trihydroxy-3-methylbenzaldehyde, ensuring the safety of laboratory personnel and the integrity of your research environment. This document moves beyond a simple checklist, offering a framework for decision-making grounded in scientific principles and regulatory awareness.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final packaging of the waste.

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

It is also crucial to note its chemical incompatibilities. This compound should not be mixed with strong oxidizing agents or strong bases, as this can lead to potentially hazardous reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.To prevent inhalation of dust particles, which can cause respiratory tract irritation.

Spill Management: Immediate and Safe Response

In the event of a spill, a prompt and correct response is critical to mitigate exposure and prevent the spread of contamination.

For a solid spill:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Avoid raising dust.[1]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste.

Waste Characterization and Regulatory Compliance

Proper disposal is dictated by local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).

This compound is not a specifically "listed" hazardous waste under RCRA. Therefore, its classification as hazardous waste depends on whether it exhibits any of the four "characteristics" of hazardous waste:

  • Ignitability: It is a solid and not considered ignitable.

  • Corrosivity: It is not a strong acid or base.

  • Reactivity: It is stable under normal conditions.

  • Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Without specific TCLP data for this compound, the most prudent and compliant approach is to manage it as a hazardous waste. This conservative stance ensures the highest level of safety and regulatory adherence. In a laboratory setting, it is standard practice to treat all chemical waste as hazardous unless it is definitively known to be non-hazardous.[2]

Step-by-Step Disposal Protocol

In-laboratory treatment or neutralization of this compound is not recommended without specific expertise and institutional approval due to the potential for incomplete reactions and the generation of other hazardous byproducts. The following protocol focuses on the safe preparation of the waste for collection by a licensed hazardous waste disposal service.

Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Solid Waste: Collect pure this compound and any material heavily contaminated with it in a designated solid hazardous waste container.

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Solutions: If this compound has been dissolved in a solvent, the resulting solution must be collected as liquid hazardous waste. Do not mix with other waste streams unless you have confirmed their compatibility.

Container Selection and Labeling

The integrity of the waste containment is essential for safe storage and transport.

  • Container Choice: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, with no leaks or cracks.[3]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4][5]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[6]

    • The approximate quantity of waste.

    • The date accumulation started.[4][5]

    • The primary hazard(s) (e.g., "Irritant")[4][5][6]

    • The name and contact information of the generating researcher or lab.[6]

Waste Accumulation and Storage
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and strong bases.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of this compound Waste haz_id Hazard Identification: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2) - Respiratory Irritant (Cat 3) start->haz_id ppe Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat haz_id->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, gross contamination) waste_type->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, weigh boats, etc.) waste_type->contaminated_labware Labware solution_waste Aqueous/Solvent Solution waste_type->solution_waste Liquid package_solid Package in a labeled, sealed HDPE or glass container for solid hazardous waste. solid_waste->package_solid package_labware Package in a labeled, sealed plastic bag or container for solid hazardous waste. contaminated_labware->package_labware package_liquid Package in a labeled, sealed, compatible container for liquid hazardous waste. solution_waste->package_liquid storage Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. package_solid->storage package_labware->storage package_liquid->storage pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup

Caption: Disposal workflow for this compound.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company. These professionals are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations. It is the responsibility of the waste generator to ensure that the waste is properly characterized, packaged, and labeled before it is offered for transport.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts. (2020-12-01). [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025-12-01). [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. (2019). [Link]

  • Laboratory Safety Labeling and Transfer of Chemicals. Occupational Safety and Health Administration. (2011-08). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • Laboratory Container Labeling. Eastern Washington University. (2023-02-14). [Link]

  • EPA Hazardous Waste Codes. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like.
  • A Brief Guide To Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts. (2021-12-21). [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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Navigating the Safe Handling of 2,4,6-Trihydroxy-3-methylbenzaldehyde: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents like 2,4,6-Trihydroxy-3-methylbenzaldehyde, a nuanced understanding of its hazard profile is paramount to ensuring a safe and controlled experimental environment. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) selection, operational protocols, and disposal, empowering you to work with confidence and authority.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, while not acutely toxic, presents a triad of primary hazards that dictate our PPE strategy: skin irritation, serious eye irritation, and potential respiratory irritation, particularly when handled as a solid powder.[1][2] The core principle of our safety protocol is to establish robust barriers that prevent the compound from coming into contact with these vulnerable routes of exposure.

The causality is direct: the phenolic hydroxyl groups and the aldehyde functionality contribute to its irritant properties. Skin contact can lead to localized inflammation and dermatitis.[1][2] Eye contact is more severe, with the potential for significant irritation and damage.[1] Inhalation of the dust can irritate the mucous membranes and respiratory tract.[1][2] Therefore, our PPE ensemble is not a mere checklist but a carefully selected system designed to mitigate these specific risks.

Strategic PPE Selection: Your First Line of Defense

A risk-based approach is essential. The level of PPE required is dictated by the scale of the operation and the physical form of the chemical. Handling milligrams of a solution will require a different approach than dispensing kilograms of the powder.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "Causes serious eye irritation," robust eye and face protection is mandatory.[1]

  • Minimum Requirement: For small-scale work involving solutions or transfers where the risk of splashing is minimal, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Standard: For most laboratory applications, including weighing the solid or performing reactions, chemical splash goggles are required. They provide a superior seal around the eyes, offering protection from splashes, and incidental dust.[3]

  • Enhanced Protection: When handling larger quantities, or if there is a significant risk of splashing or dust generation (e.g., during bulk transfers or milling operations), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.

Hand Protection: Beyond the Basic Nitrile Glove

Hand protection is critical to prevent skin irritation. While disposable nitrile gloves are a laboratory staple, their selection must be informed by chemical compatibility data. Aromatic aldehydes can be challenging for thin-gauge gloves.

  • Material Selection: Nitrile gloves are a suitable choice for providing splash protection against this compound.[3][4] However, it is crucial to understand their limitations.

  • Critical Insight - Breakthrough Time: The time it takes for a chemical to permeate a glove material is known as the breakthrough time. Manufacturer data for Benzaldehyde, a structurally similar compound, shows significant variability.

    • One leading manufacturer, Ansell , reports a breakthrough time of <10 minutes for 100% Benzaldehyde with their standard 4.7 mil nitrile lab gloves, classifying them as suitable only for "splash protection."[5]

    • Another major manufacturer, Kimberly-Clark , reports a permeation time of 78 minutes for their 5-mil Sterling* Nitrile Exam Gloves with 99.5% Benzaldehyde.[3][4]

  • Operational Mandate: Due to this variability and the irritant nature of the compound, nitrile gloves must be treated as splash protection only. Any glove that is knowingly contaminated with this compound must be removed immediately, and hands washed thoroughly before donning a new pair. For sustained contact or immersion, heavier-duty gloves or a double-gloving strategy should be employed, though specific permeation data for such scenarios is limited. Always consult the glove manufacturer's specific chemical resistance guide.[1][6][7]

Glove MaterialApplicationBreakthrough Time (Benzaldehyde)Recommendation
Thin Nitrile Incidental Splash Contact<10 to 78 minutes (Varies by mfg.)[3][4][5]Suitable for Splash Protection Only. Must be replaced immediately upon contact.
Neoprene Incidental Splash Contact<10 minutes (for lab thickness)[5]Not recommended as a primary choice over nitrile for this chemical class.
Butyl Rubber Extended Contact (Theoretical)Good resistance to aldehydes.[8]Consider for large spills or immersion, but verify with manufacturer data.
Body Protection: Shielding Against Dust and Splashes

A standard cotton lab coat is insufficient when working with chemical irritants.

  • Standard Protocol: A lab coat made of a material with low porosity, such as polyester or a cotton/poly blend, should be worn buttoned, with sleeves rolled down.

  • Handling Solids: When weighing or transferring the solid form where dust generation is possible, a disposable chemical-resistant coverall (rated for protection against solid particles, e.g., EN ISO 13982-1 Type 5) provides superior protection.[9][10] This prevents the contamination of personal clothing with fine particulates.

Respiratory Protection: A Conditional Requirement

Respiratory protection is not typically required for handling small quantities of this compound in a well-ventilated area, such as within a certified chemical fume hood. However, it becomes essential when the potential for inhaling dust exists.

  • Triggering Conditions:

    • Weighing or transferring the solid chemical outside of a fume hood or containment device.

    • Cleaning up spills of the solid material.

    • Operations that generate dust (e.g., milling, grinding).

  • Respirator Selection: In these scenarios, a NIOSH-approved air-purifying respirator is necessary. Since the hazard is an irritant dust and oil aerosols are not expected, an N95 respirator is the appropriate choice.[2][11][12] An N95 filter is at least 95% efficient at filtering airborne particles and is not resistant to oil.[11][12] For higher levels of dust or if eye irritation is a concern, a full-facepiece respirator with P100 filters would be warranted.[13]

Workflow & Protocols: Ensuring Procedural Integrity

Proper technique in donning, doffing, and disposing of PPE is as critical as the equipment itself. Incorrect procedures can lead to cross-contamination, negating the protective benefits of the PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for this compound cluster_0 PPE Selection for this compound cluster_1 Required PPE Ensemble start Start: Assess Task task_type Handling Solid or Liquid? start->task_type spill_cleanup Spill Cleanup start->spill_cleanup solid_op Solid: Weighing/Transfer task_type->solid_op Solid liquid_op Liquid: Solution Prep/Use task_type->liquid_op Liquid solid_ppe Goggles & Face Shield Nitrile Gloves (double-gloving recommended) Disposable Coverall (Type 5) N95 Respirator solid_op->solid_ppe liquid_ppe Goggles Nitrile Gloves Lab Coat (low-porosity) liquid_op->liquid_ppe spill_ppe Goggles & Face Shield Butyl or Heavy Nitrile Gloves Disposable Coverall N95 Respirator spill_cleanup->spill_ppe

Caption: PPE selection workflow based on the task.

Step-by-Step Donning, Doffing, and Disposal Protocol

This protocol is designed to minimize cross-contamination and ensures a safe transition into and out of the work area. It follows the principle of removing the most contaminated items first.[3][7]

I. Donning (Putting On) PPE

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat or disposable coverall. Ensure it is fully fastened.

  • Respiratory Protection (if required): Place the N95 respirator over your nose and mouth. The top strap should go over the crown of your head and the bottom strap below your ears. Perform a user seal check by inhaling and exhaling sharply.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don nitrile gloves. Ensure the cuffs of the gloves extend over the cuffs of your lab coat or coverall sleeves.

II. Doffing (Removing) PPE

  • Gloves: This is the most contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Immediately discard the gloves into a designated hazardous waste container.[9]

  • Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.

  • Body Protection: Remove the disposable coverall or lab coat by rolling it down and away from your body, turning it inside out as you go. Avoid letting the contaminated exterior touch your skin or clothes. Dispose of it in the appropriate waste stream (hazardous waste if grossly contaminated).

  • Face/Eye Protection: Remove the face shield from the back. Then, remove the goggles by handling the strap. Place them in a designated area for decontamination.

  • Respiratory Protection (if worn): Remove the respirator by touching only the straps. Do not touch the front of the respirator. Dispose of it in the designated waste container.

  • Final Hand Hygiene: Perform a final, thorough hand washing with soap and water for at least 20 seconds.

III. Disposal Plan

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and respirators that have come into contact with this compound must be disposed of as hazardous chemical waste.[9][10]

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers. Do not dispose of this material in regular trash or biohazard bins. Follow your institution's specific hazardous waste disposal procedures, which must comply with EPA's Resource Conservation and Recovery Act (RCRA).[9]

By integrating these principles and protocols into your daily workflow, you build a self-validating system of safety that protects not only yourself but also the integrity of your research.

References

  • Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • Sir Safety System. (n.d.). Chemical protective clothing. Retrieved from [Link]

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety. Retrieved from [Link]

  • Droppe. (2024, November 14). How to Choose Chemical Resistant Clothing for Workplaces. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Research Compliance and Safety. Retrieved from [Link]

  • Utah State University Office of Research. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, December 1). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • Wikisource. (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/I. SUMMARY FOR RESPIRATOR USERS. Retrieved from [Link]

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Retrosynthesis Analysis

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2,4,6-Trihydroxy-3-methylbenzaldehyde
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2,4,6-Trihydroxy-3-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.